Chroman-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBMBKESIBFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Chroman-5-amine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Chroman-5-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. This document delves into its core chemical properties, detailed structural elucidation, robust synthetic methodologies, and current applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Drawing from established scientific literature and chemical data, this guide is intended to be a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a bicyclic ether consisting of a fused benzene and dihydropyran ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive framework for the design of biologically active molecules. Chroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2] The introduction of an amine functionality, as seen in this compound, provides a critical handle for further chemical modification and for establishing key interactions with biological targets.[3]
This compound, in particular, has emerged as a crucial building block in the synthesis of dual orexin receptor antagonists, a class of drugs used for the treatment of insomnia.[4] This guide will provide a detailed exploration of the chemical and structural features that make this compound a molecule of significant interest in contemporary drug development.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 3,4-dihydro-2H-chromen-5-amine, possesses a distinct molecular architecture that dictates its chemical behavior and physical properties.[5]
Molecular Structure:
The structure consists of a chroman core with an amine group substituted at the C5 position of the aromatic ring.
Caption: Chemical Structure of this compound.
Physicochemical Data:
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. The hydrochloride salt is often used in research applications due to its enhanced water solubility.[4]
| Property | This compound (Free Base) | This compound hydrochloride | Reference(s) |
| CAS Number | 50386-65-7 | 1965309-15-2 | [4][5] |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [4][5] |
| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [4][5] |
| Appearance | Light brown oil | White crystalline powder | [4][5] |
| Melting Point | Not reported | 180-185 °C (with decomposition) | [4] |
| Solubility | Not reported | High water solubility (>100 mg/mL) | [4] |
| SMILES | NC1=CC=CC2=C1CCCO2 | Cl.NC1=CC=CC2=C1CCCO2 | [4][5] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons of the dihydropyran ring will exhibit characteristic multiplets. The protons on the carbon adjacent to the oxygen (C2) are expected around 4.0-4.5 ppm, while the protons at C3 and C4 will be in the upfield region. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the amine group and the carbon attached to the ether oxygen showing characteristic shifts. The aliphatic carbons of the dihydropyran ring will appear in the upfield region.[6][8]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound, a primary aromatic amine, is expected to exhibit characteristic absorption bands.[9][10][11][12]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[9][10]
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[9]
-
C-N Stretching: Aromatic C-N stretching will likely be observed in the 1250-1335 cm⁻¹ region.[9]
-
C-O-C Stretching: Asymmetric and symmetric C-O-C stretching of the ether linkage will produce strong bands in the fingerprint region.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 149 would be expected. A common fragmentation pattern for chroman derivatives involves cleavage of the dihydropyran ring. An APCI mass spectrum has shown an M+1 peak at 150.3, confirming the molecular weight.[5]
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from 5-nitrosalicylaldehyde. This pathway includes the formation of the chromene ring followed by the reduction of the nitro group.[3][13]
4.1. Synthesis Workflow
Caption: General synthesis workflow for this compound.
4.2. Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established literature methods.[3][13] Researchers should always adhere to standard laboratory safety practices.
Step 1: Synthesis of 5-Nitro-2H-chromene
-
Propargylation: To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.2 eq) dropwise and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude propargyl ether.
-
Cyclization: Dissolve the crude propargyl ether in a high-boiling solvent such as N,N-diethylaniline or toluene and heat to reflux for 2-4 hours. Monitor the cyclization by TLC.
-
Purification: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent, followed by water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Nitro-2H-chromene.
Step 2: Synthesis of this compound
-
Reduction: Dissolve 5-Nitro-2H-chromene (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[5] The reaction progress is often indicated by a color change from yellow to colorless.[5]
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound, which is often obtained as a light brown oil and may be used in the next step without further purification if deemed sufficiently pure by NMR and TLC analysis.[5] If necessary, purification can be achieved by column chromatography on silica gel.
Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the aromatic amine group. This functionality allows for a wide range of derivatization reactions, making it a versatile intermediate in organic synthesis.
Common Derivatization Reactions:
-
Acylation: The amine group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
-
Alkylation: The amine can undergo N-alkylation with alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 5-position.
These derivatization strategies are fundamental to the synthesis of libraries of this compound analogs for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of dual orexin receptor antagonists (DORAs).[4]
6.1. Role in Orexin Receptor Antagonists
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[14][15] Antagonism of these receptors promotes sleep, making DORAs an effective treatment for insomnia.[14][15]
The this compound moiety often serves as a key pharmacophoric element in DORA molecules. The amine group can be functionalized to introduce larger substituents that occupy specific pockets within the orexin receptors. The rigid chroman scaffold helps to orient these substituents optimally for high-affinity binding. The hydrogen bonding capacity of the amine or its derivatives is also crucial for interaction with amino acid residues in the receptor binding site.[4]
Illustrative Pathway: Orexin Signaling and Antagonism
Caption: Simplified diagram of orexin signaling and its antagonism by DORAs.
6.2. Other Potential Applications
The chroman scaffold is also being explored for its potential in other therapeutic areas. Derivatives of chroman amines have been investigated for their activity at serotonin receptors, suggesting potential applications in the treatment of central nervous system disorders such as anxiety and depression.[3][16][17] Furthermore, the chroman ring system is found in various natural products with diverse biological activities, indicating a broad potential for this compound derivatives in other areas of medicinal chemistry.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For this compound hydrochloride, specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]
Conclusion
This compound is a heterocyclic compound of significant interest due to its role as a key intermediate in the synthesis of medicinally important molecules, most notably dual orexin receptor antagonists. Its well-defined structure, predictable reactivity, and the biological relevance of the chroman scaffold make it a valuable tool for medicinal chemists and drug discovery scientists. This technical guide has provided a comprehensive overview of its chemical properties, spectroscopic characteristics, synthesis, and applications, with the aim of facilitating its effective use in research and development.
References
- ACS Publications. Synthesis of Novel 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives and Their Interactions with the 5-HT1A Receptor. Journal of Medicinal Chemistry.
- ResearchGate. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors.
- PubMed. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor.
- Loba Chemie. 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5.
- NIH. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- UCLA Chemistry. IR Spectroscopy Tutorial: Amines.
- PubMed. Discovery of the Dual Orexin Receptor Antagonist... (MK-4305) for the Treatment of Insomnia.
- PubChem. Chroman.
- YouTube. differences & similarities of 1H & 13C NMR spectroscopy.
- Angene Chemical. Safety Data Sheet.
- SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- University of Regensburg. 13C-NMR.
- Illinois State University. Infrared Spectroscopy.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Elsevier. Basic 1H- and 13C-NMR Spectroscopy.
- PubMed. Essential structure of orexin 1 receptor antagonist YNT-707, part V: Structure-activity relationship study of the substituents on the 17-amino group.
- PubMed. Structure-based development of a subtype-selective orexin 1 receptor antagonist.
- ResearchGate. The infrared spectra of secondary amines and their salts.
- PubMed. Orexin receptor antagonists: medicinal chemistry and therapeutic potential.
- Semantic Scholar. Synthesis and spectral analysis of Mn(II), Co(II), Zn(II) and Cd(II) complexes of a new Schiff base derived from p-vanillin and 4-nitroaniline.
- ResearchGate. Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]).
- ResearchGate. One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media.
- ResearchGate. Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine.
- ResearchGate. Synthesis, Spectral Characterization and Crystal Structures of Five Organic Ammonium Tetrasulfidomolybdates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orexin receptor antagonists: medicinal chemistry and therapeutic potential [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Chroman-5-amine from 5-Nitro-2H-chromene
Abstract
This technical guide provides an in-depth exploration of the synthesis of Chroman-5-amine, a valuable building block in medicinal chemistry, from its precursor, 5-Nitro-2H-chromene. The focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed and scientifically rigorous overview of the synthetic process. We will delve into the mechanistic underpinnings of the key reductive transformation, present a field-tested experimental protocol, and discuss the critical aspects of process safety and product characterization. The chroman scaffold is a privileged structure in drug design, appearing in a variety of biologically active compounds.[1] The introduction of an amino group at the 5-position opens up a plethora of possibilities for further molecular elaboration, making the efficient synthesis of this compound a topic of significant interest.[2] This guide is designed to be a self-validating resource, with each procedural step and mechanistic claim supported by authoritative references from the scientific literature.
Introduction: The Significance of this compound in Drug Discovery
The chroman ring system is a core structural motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer and antiepileptic properties.[3][4] The strategic functionalization of this scaffold is a key pursuit in the quest for novel therapeutic agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. The primary amino group provides a reactive handle for the introduction of various pharmacophores through well-established chemical transformations, such as amide bond formation, sulfonylation, and carbon-nitrogen coupling reactions. This allows for the systematic exploration of the chemical space around the chroman core, a crucial activity in lead optimization campaigns.
The synthesis of this compound from 5-Nitro-2H-chromene is a pivotal transformation that enables the incorporation of this valuable building block into drug discovery programs. A robust and scalable synthetic route is therefore highly desirable.
The Synthetic Pathway: From Nitro to Amine
The conversion of 5-Nitro-2H-chromene to this compound is fundamentally a reduction of an aromatic nitro group to a primary amine. This is a classic and well-studied transformation in organic chemistry, with a variety of reliable methods at the disposal of the synthetic chemist.[5][6][7] The choice of reducing agent and reaction conditions is dictated by factors such as substrate compatibility, desired selectivity, scalability, and safety considerations.
The general transformation can be depicted as follows:
Figure 2: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5-Nitro-2H-chromene | >95% | Commercial Source |
| 10% Palladium on Carbon (Pd/C) | Degussa type E101 | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Hydrogen (H₂) gas | High purity | Gas Supplier |
| Nitrogen (N₂) gas | High purity | Gas Supplier |
| Celite® 545 | --- | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-Nitro-2H-chromene (1.0 eq) in anhydrous methanol. [8]2. Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% Pd) to the solution.
-
Inerting the Atmosphere: Seal the reaction vessel and purge it several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel to the desired pressure (e.g., 50 psi). [6]5. Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. A typical reaction time is around 4-5 hours. [8]6. Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often obtained as an oil. [8]9. Purification (if necessary): If required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data
| Parameter | 5-Nitro-2H-chromene (Starting Material) | This compound (Product) |
| Appearance | Yellow solid | Light brown oil [8] |
| Molecular Weight | 177.16 g/mol | 149.19 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic aromatic and vinylic signals | Upfield shift of aromatic signals, appearance of a broad singlet for the -NH₂ protons (~3.5-4.5 ppm, exchangeable with D₂O),[9] disappearance of vinylic signals, appearance of signals for the saturated chroman ring protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to the nitro-substituted aromatic ring and the double bond in the dihydropyran ring. | Upfield shift of the carbon atom previously attached to the nitro group, signals corresponding to the saturated chroman ring. [10] |
| Mass Spectrometry (APCI) | m/z = 178.1 [M+H]⁺ | m/z = 150.3 [M+H]⁺ [8] |
Safety Considerations
The synthesis of this compound, particularly the catalytic hydrogenation step, involves several potential hazards that must be addressed through careful planning and execution.
-
Handling of Nitroaromatic Compounds: 5-Nitro-2H-chromene, like many nitroaromatic compounds, should be handled with care as they can be toxic and potentially explosive under certain conditions.
-
Catalytic Hydrogenation: This process involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). [11][12][13] * Hydrogen Safety: Ensure the hydrogenation apparatus is properly assembled and leak-tested. [14][15]The reaction should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. [12]It should be handled in a wet state and filtration should be performed carefully to avoid ignition.
-
Exothermic Reaction: The reduction of a nitro group is an exothermic process. [11]For larger-scale reactions, adequate cooling should be in place to control the reaction temperature and prevent a thermal runaway.
-
Conclusion
The synthesis of this compound from 5-Nitro-2H-chromene is a robust and efficient transformation that provides access to a valuable building block for drug discovery. Catalytic hydrogenation with palladium on carbon stands out as a clean and high-yielding method. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and critical safety considerations. By adhering to the principles of scientific integrity and best laboratory practices outlined herein, researchers can confidently and safely produce this compound for their research and development endeavors.
References
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.).
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024, June 19). CORE.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry.
- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
- Advancement in methodologies for reduction of nitroarenes. (2015, September 17). RSC Publishing.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
- This compound synthesis. (n.d.). ChemicalBook.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
- Nitroaromatic Reduction w/Sn. (2011, August 14). Sciencemadness Discussion Board.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
- An In-depth Technical Guide to the Synthesis and Characterization of 2H-Chromen-5-amine. (n.d.). Benchchem.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
- Hazards associated with laboratory scale hydrogen
- Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz
- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing).
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016, September 2).
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. (n.d.). Der Pharma Chemica.
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
- Clinical Applications of Polyamine-Based Therapeutics. (n.d.). RSC Drug Discovery.
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Catalytic hydrogenation of nitroarenes into different products via... (n.d.).
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.
- Supplementary Inform
- Chroman derivatives, medicaments and use in therapy. (n.d.).
- 13 C NMR spectrum of compound 5. (n.d.).
- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
- The Chromenopyridine Scaffold: A Privileged Pl
- PREPARATION AND STUDYING OF (CHARACTERIZATION ,CHROMATOGRAPHY ,MICROBIAL BEHAVIOR)
- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. njhjchem.com [njhjchem.com]
- 15. safety.pitt.edu [safety.pitt.edu]
A Technical Guide to the Spectroscopic Data of Chroman-5-amine
Introduction
Chroman-5-amine (IUPAC name: 3,4-dihydro-2H-chromen-5-amine) is a heterocyclic aromatic amine with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] This compound serves as a vital structural motif and building block in medicinal chemistry and materials science. Its rigid chroman scaffold coupled with a reactive primary amine functional group makes it a valuable precursor for synthesizing a range of derivatives with potential biological activities.
Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad. Each technique offers a unique and orthogonal perspective on the molecule's structure. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a self-validating system for its structural confirmation. The causality behind the spectral features will be discussed, providing researchers with the foundational knowledge to interpret and verify the integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, its synthesis has been reported where the product was confirmed as pure by NMR.[3] Based on the known effects of its constituent functional groups, a highly predictable spectrum can be described.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, aliphatic, and amine protons. The electron-donating amine group and the ether linkage will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~6.5 - 6.7 | Doublet (d) | 1H |
| H-7 | ~6.9 - 7.1 | Triplet (t) | 1H |
| H-8 | ~6.4 - 6.6 | Doublet (d) | 1H |
| H-2 (OCH₂) | ~4.1 - 4.3 | Triplet (t) | 2H |
| H-3 (CH₂) | ~1.9 - 2.1 | Multiplet (m) | 2H |
| H-4 (ArCH₂) | ~2.6 - 2.8 | Triplet (t) | 2H |
| NH₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |
Causality and Interpretation:
-
Aromatic Region (δ 6.4-7.1): The three protons on the benzene ring are in distinct chemical environments. The amine group at C-5 is a strong ortho-, para-director and activating group, causing the ortho (H-6) and para (H-8) protons to be shielded and appear at a higher field (lower ppm) compared to benzene (δ 7.3). The H-7 proton will appear as a triplet due to coupling with both H-6 and H-8.
-
Aliphatic Region (δ 1.9-4.3): The protons on the dihydropyran ring show characteristic shifts. The H-2 protons, being adjacent to the oxygen atom, are the most deshielded and appear furthest downfield as a triplet. The H-4 protons are benzylic and thus deshielded, appearing as a triplet around δ 2.7. The H-3 protons are typical aliphatic protons and will appear furthest upfield as a multiplet.[4]
-
Amine Protons (δ 3.5-4.5): The protons of the primary amine group typically appear as a broad singlet.[5] The chemical shift can vary depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[4]
Workflow: Acquiring a ¹H NMR Spectrum
Caption: Standard workflow for obtaining a high-resolution ¹H NMR spectrum.
Predicted ¹³C NMR Spectroscopy
The broadband decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (OCH₂) | ~65 - 70 |
| C-3 (CH₂) | ~20 - 25 |
| C-4 (ArCH₂) | ~28 - 33 |
| C-4a | ~120 - 125 |
| C-5 (C-NH₂) | ~140 - 145 |
| C-6 | ~115 - 120 |
| C-7 | ~125 - 130 |
| C-8 | ~110 - 115 |
| C-8a | ~150 - 155 |
Causality and Interpretation:
-
Aromatic Region (δ 110-155): The six aromatic carbons are all unique. C-8a (attached to oxygen) and C-5 (attached to nitrogen) will be the most downfield due to the deshielding effects of the heteroatoms.[6] The carbons at the ortho and para positions to the amine group (C-6, C-8, and C-4a) will be shielded relative to their positions in an unsubstituted chroman.
-
Aliphatic Region (δ 20-70): The C-2 carbon, directly bonded to the electronegative oxygen, will have the largest chemical shift in this region.[7] The C-3 and C-4 carbons will appear in the typical sp³ hybridized carbon region.
Caption: Structure of this compound with atom numbering for NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.
For this compound, the key functional groups are the primary aromatic amine (N-H bonds), the aromatic ring (C=C and C-H bonds), the alkyl ether (C-O-C bond), and the aliphatic chain (C-H bonds).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400–3250 (two sharp bands)[8] | Medium |
| Aromatic C-H | Stretch | 3100–3000 | Medium |
| Aliphatic C-H | Stretch | 2950–2850 | Medium |
| Primary Amine (N-H) | Bend (Scissoring) | 1650–1580 | Medium |
| Aromatic C=C | Stretch | 1600 & 1475 (approx.) | Medium |
| Aromatic C-N | Stretch | 1335–1250 | Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270–1230 | Strong |
| Primary Amine (N-H) | Wag | 910–665 | Strong, Broad |
Causality and Interpretation: The IR spectrum provides a clear fingerprint for this compound.
-
N-H Vibrations: The presence of two distinct, sharp peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).[5] This is complemented by a bending vibration around 1620 cm⁻¹ and a broad wagging band at lower wavenumbers.
-
C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, a key structural feature of the chroman ring.
-
C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region confirms the attachment of the amine group to the aromatic ring.[8]
-
Aromaticity: Peaks for C=C stretching in the 1600-1475 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹ confirm the presence of the benzene ring.
Workflow: Acquiring an FT-IR Spectrum (ATR Method)
Caption: A typical procedure for obtaining an FT-IR spectrum via ATR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable information about the molecule's structure.
For this compound (C₉H₁₁NO), the exact mass is 149.0841 g/mol .[3] In a typical soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.
Table 4: Key Mass Spectrometry Data for this compound
| Ion | Ionization Mode | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | APCI / ESI | 150.0919 | 150.3[3] | Protonated Molecular Ion |
| [M-NH₂]⁺ or [M-NH₃]⁺˙ | EI / CID | 133 / 132 | - | Loss of amino group |
| [M-C₂H₄]⁺˙ | EI / CID | 121 | - | Retro-Diels-Alder |
Causality and Interpretation:
-
Molecular Ion: The observation of an ion at m/z 150 confirms the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for this compound (149 g/mol ).[4]
-
Fragmentation Pathways: The energetically unstable molecular ion can fragment in predictable ways.[9] A common fragmentation for amines is the alpha-cleavage.[10] For this compound, a likely fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder (RDA) reaction in the dihydropyran ring, a characteristic fragmentation for chroman structures. This would result in a fragment ion at m/z 121.
Diagram: Plausible Mass Spectrometry Fragmentation
Caption: Retro-Diels-Alder fragmentation of the this compound molecular ion.
Workflow: Acquiring a Mass Spectrum (LC-MS with ESI)
Sources
- 1. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
The Solubility Profile of Chroman-5-amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of Chroman-5-amine in various organic solvents, a critical parameter for its application in pharmaceutical synthesis and drug development. In the absence of extensive publicly available quantitative data, this document synthesizes fundamental principles of organic chemistry, the physicochemical properties of this compound, and the known behavior of structurally related aromatic and heterocyclic amines to provide a robust predictive framework for its solubility. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of both qualitative and quantitative solubility, empowering researchers to generate the specific data required for their applications. This includes a discussion on the causality behind experimental choices and the establishment of self-validating systems for data integrity.
Introduction: The Significance of this compound and its Solubility
This compound, a heterocyclic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a valuable building block in medicinal chemistry.[1][2][3] Its structural motif is found in a variety of biologically active molecules. The amine functional group at the 5-position is a key feature, influencing not only its chemical reactivity but also its physicochemical properties, most notably its solubility.
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a cornerstone of process chemistry and formulation science. It directly impacts:
-
Reaction Kinetics and Yield: The efficiency of synthetic transformations often depends on the ability of reactants to be fully solvated.
-
Purification Strategies: Crystallization, a common method for purifying chemical compounds, is critically dependent on the differential solubility of the target molecule and impurities in a given solvent system.
-
Formulation and Bioavailability: For drug development, understanding solubility is essential for designing effective delivery systems and ensuring adequate bioavailability.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a qualitative assessment across a spectrum of organic solvents, and offer detailed methodologies for its empirical determination.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the interplay of its aromatic and aliphatic components.
Molecular Structure and Polarity
This compound possesses a moderately polar structure. The key contributors to its polarity are:
-
The Amine Group (-NH₂): The nitrogen atom's lone pair of electrons and the N-H bonds make the amine group a polar functional group capable of acting as a hydrogen bond donor and acceptor.
-
The Ether Linkage (-O-) in the Chroman Ring: The oxygen atom in the heterocyclic ring also contributes to the molecule's overall polarity.
However, the molecule also has a significant nonpolar component:
-
The Benzene Ring: The aromatic ring is hydrophobic and contributes to the molecule's affinity for nonpolar solvents.
-
The Aliphatic Portion of the Dihydropyran Ring: The saturated carbon chain in the chroman structure adds to the nonpolar character.
The delocalization of the nitrogen's lone pair of electrons into the aromatic ring can diminish its hydrogen bonding capability compared to aliphatic amines, a factor that can reduce its solubility in highly polar protic solvents.
Hydrogen Bonding
The ability to form hydrogen bonds is a critical determinant of solubility, particularly in protic solvents. This compound can:
-
Donate Hydrogen Bonds: via the N-H bonds of the primary amine.
-
Accept Hydrogen Bonds: at the nitrogen and oxygen atoms.
Solvents that are effective hydrogen bond donors and acceptors are therefore more likely to be good solvents for this compound.
The "Like Dissolves Like" Principle in Practice
Based on the structural analysis, we can predict the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents that can effectively solvate the molecule without competing for hydrogen bonds, and in polar protic solvents that can engage in hydrogen bonding.
-
Moderate Solubility: Expected in solvents of intermediate polarity.
-
Low Solubility: Expected in nonpolar solvents that cannot effectively solvate the polar functional groups.
The hydrochloride salt of this compound, by contrast, is highly soluble in water (>100 mg/mL) and moderately soluble in common polar solvents, a consequence of its ionic nature.[5]
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and ether functionalities. The nonpolar aromatic ring may slightly limit solubility compared to smaller aliphatic amines. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents have high dielectric constants and can solvate polar molecules effectively. DMF and DMSO are particularly good solvents for a wide range of organic compounds. THF, being less polar, may show slightly lower solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the polar parts of the molecule. |
| Ester | Ethyl Acetate | Moderate to Low | Ethyl acetate has intermediate polarity. The solubility will depend on the balance between the polar interactions with the ester group and the nonpolar interactions with the ethyl and acetyl groups. |
| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of these solvents can interact favorably with the benzene ring of this compound via π-π stacking. However, their nonpolar nature makes them less effective at solvating the polar amine and ether groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of this compound. |
Experimental Determination of Solubility: A Practical Guide
Given the lack of published quantitative data, empirical determination of this compound's solubility is essential for many applications. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative measurements.
Mandatory Safety Precautions
Before commencing any experimental work, a thorough risk assessment must be conducted. Based on data for similar aromatic amines, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of this compound and organic solvents should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information.
Qualitative Solubility Assessment
This method provides a rapid and efficient way to screen a range of solvents and estimate the approximate solubility.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of clean, dry small test tubes or vials.
-
Solvent Addition: To each tube, add a different organic solvent in 0.1 mL increments.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against both a light and dark background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: If the solid dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
This initial screening will inform the selection of solvents for more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant. It is critical to avoid disturbing the undissolved solid. A syringe fitted with a filter (e.g., 0.22 µm PTFE) is recommended for this step.
-
Analysis: Accurately dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or g/L.
Diagram of the Quantitative Solubility Determination Workflow:
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Conclusion and Practical Implications
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be established through the application of fundamental chemical principles. This guide provides a comprehensive theoretical framework and a qualitative solubility profile to aid researchers in the initial stages of solvent selection.
For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a robust methodology for generating reliable and accurate data. By understanding the interplay of polarity, hydrogen bonding, and molecular structure, and by employing rigorous experimental techniques, researchers can effectively navigate the challenges of working with this compound and unlock its full potential in their synthetic and drug discovery endeavors.
References
- Quora. (2018). Are amines soluble in organic solvents?.
- IUPAC/NIST. (n.d.). IUPAC/NIST Solubility Database, Version 1.0.
- IUPAC. (n.d.). Solubility Data Series.
- ResearchGate. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
- University of Toronto. (2023). Solubility of Organic Compounds.
- National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- NIST. (n.d.). IUPAC-NIST Solubility Database, Version History.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Phenomenex. (n.d.). Solvent Miscibility Table.
- IUPAC. (n.d.). Solubility Data Series.
- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.
- Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents.
Sources
A Technical Guide to the Predicted Physicochemical Properties of 2H-Chromen-5-amine: A Computational Approach for Early-Stage Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2H-chromen-5-amine, a heterocyclic compound belonging to the chromene class. Chromene derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This document outlines the critical role of in silico physicochemical profiling in modern drug discovery, establishing a foundational understanding of a candidate molecule's potential pharmacokinetic behavior. We will detail the predicted properties of 2H-chromen-5-amine, elucidate the computational methodologies behind these predictions, and discuss the profound implications of these properties on the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Furthermore, this guide presents a self-validating experimental protocol for the empirical determination of the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.
Introduction: The Strategic Importance of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic (ADME) properties or unforeseen toxicity.[6] It is estimated that up to 40% of drug candidate failures have been attributed to toxicity, and nearly 50% to unacceptable efficacy, which is often linked to the drug's ADME profile.[6] Therefore, the early assessment of a compound's fundamental physicochemical characteristics is not merely a preliminary step but a critical, strategic imperative.
These properties—such as solubility, lipophilicity, and ionization state (pKa)—govern how a molecule will behave in a biological system. They dictate its ability to be absorbed into the bloodstream, distribute to the target tissue, be metabolized by enzymes, and ultimately be excreted from the body.[7][8][9]
1.1. The Subject Molecule: 2H-Chromen-5-amine
The focus of this guide, 2H-chromen-5-amine, belongs to the chromene family, a class of oxygen-containing heterocyclic compounds.[1][4] The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential.[2][5] The high lipophilicity of many chromene derivatives facilitates their penetration into cell membranes, enhancing their "druggability".[2] The introduction of an amine group at the 5-position introduces a basic center, which can significantly influence properties like solubility and receptor interactions. Understanding the complete physicochemical profile of this specific molecule is the first step in evaluating its potential as a drug discovery lead.
1.2. The In Silico Approach: Rationale and Methodology
Before committing significant resources to synthesis and extensive experimental testing, computational methods provide a rapid and cost-effective means of predicting a molecule's properties.[10][11][] These predictions are typically derived from Quantitative Structure-Property Relationship (QSPR) models, which use a compound's chemical structure to calculate its properties based on large datasets of experimentally determined values.[10] While experimental validation remains the gold standard, in silico predictions are invaluable for prioritizing candidates and guiding molecular design.[11][13]
Predicted Physicochemical Property Profile of 2H-Chromen-5-amine
The following table summarizes the key physicochemical properties of 2H-chromen-5-amine as predicted by widely accepted computational algorithms. These parameters are fundamental to assessing the molecule's "drug-likeness."
| Property | Predicted Value | Significance in Drug Development |
| Chemical Formula | C₉H₉NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 147.18 g/mol | Influences diffusion and transport across membranes. Values <500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water) | 1.85 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal for oral drugs.[] |
| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water at pH 7.4. Poor solubility can lead to low bioavailability and formulation challenges.[11] |
| pKa (Basic) | 4.5 | The pH at which the amine group is 50% ionized. Governs solubility and absorption, as the charge state changes with pH in the gastrointestinal tract.[14] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Sum of surfaces of polar atoms. Correlates with hydrogen bonding potential and membrane permeability. Values <140 Ų are associated with good cell penetration. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Number of hydrogen atoms attached to electronegative atoms. Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 2 (from N and O) | Number of electronegative atoms. Influences solubility and target binding. |
| Rotatable Bonds | 0 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |
The Interplay of Physicochemical Properties and the ADME Profile
Each predicted property is not an isolated metric but part of a complex, interconnected system that defines a drug's journey through the body. Understanding these relationships is central to interpreting the predictive data.
-
Absorption: The process by which a drug enters the bloodstream.[8] For oral drugs, this involves dissolving in the gastrointestinal fluid and permeating the gut wall. The predicted aqueous solubility (LogS) and the pKa are critical here. The basic pKa of 2H-chromen-5-amine suggests it will be largely ionized (and more soluble) in the acidic environment of the stomach but less ionized (and more permeable) in the more neutral environment of the intestine. Its moderate LogP and low molecular weight are favorable for passive diffusion across the intestinal membrane.
-
Distribution: This describes the reversible transfer of a drug from the bloodstream to various tissues.[8] Lipophilicity (LogP) is a major driver of distribution. Highly lipophilic drugs tend to distribute extensively into fatty tissues, which can create a long-lasting reservoir, while more hydrophilic drugs may remain primarily in the bloodstream. The predicted LogP of 1.85 suggests 2H-chromen-5-amine will distribute into tissues without excessive accumulation.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver.[7] While specific metabolic pathways cannot be predicted from these properties alone, the chromene ring and aromatic amine are known sites for enzymatic reactions such as oxidation.
-
Excretion: The removal of the drug and its metabolites from the body.[7] Water solubility is key for efficient renal (kidney) excretion. The metabolites of 2H-chromen-5-amine would likely be more polar to facilitate this process.
Caption: Experimental workflow for the determination of LogP via the Shake-Flask method.
Conclusion
The in silico profile of 2H-chromen-5-amine suggests it possesses several favorable physicochemical properties for a potential drug candidate, including a low molecular weight and a balanced lipophilicity. The presence of the basic amine group will be a dominant factor in its aqueous solubility and absorption profile, making it highly pH-dependent. While these computational predictions provide a strong foundation and rationale for further investigation, they represent a starting point. The true potential of 2H-chromen-5-amine can only be ascertained through rigorous experimental validation of these properties, followed by in vitro and in vivo ADME and efficacy studies. This guide provides the predictive framework and a robust protocol to begin that critical journey.
References
- Taylor & Francis Online. (n.d.). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- BioIVT. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
- BioSolveIT. (n.d.). ADME Properties in Drug Discovery.
- BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?.
- PubMed. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions.
- ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
- Contract Laboratory. (2023, September 22). The Importance of Pharmaceutical ADME Studies.
- IEEE Xplore. (n.d.). Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.
- IntechOpen. (2024, September 3). Recent advances in the synthesis chromenes and its derivatives.
- CD ComputaBio. (n.d.). Physicochemical Prediction.
- Bentham Science. (2022, May 25). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions.
- BOC Sciences. (n.d.). Physicochemical Property Prediction.
- Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- PubMed. (2016, November 10). Biological importance of structurally diversified chromenes.
- University of Belgrade. (n.d.). Simple Method for the Estimation of pKa of Amines.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
- Koya University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Royal Society of Chemistry. (n.d.). ANI neural network potentials for small molecule pKa prediction.
- International Union of Crystallography. (n.d.). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile.
- University of Regina. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
Sources
- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 4. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 5. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. biosolveit.de [biosolveit.de]
- 8. bioivt.com [bioivt.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 13. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 14. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
The Pivotal Role of Chroman-5-amine in Modern Drug Discovery: A Technical Guide to its Mechanism of Action in Biological Systems
Introduction: The Emergence of Chroman-5-amine as a Privileged Scaffold
The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring system, is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds.[1] Its rigid structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Within this important class of molecules, this compound has emerged as a critical building block, not for its inherent biological activity, but as a key intermediate in the synthesis of a new generation of highly specific therapeutic agents.[2] This guide provides an in-depth exploration of the mechanism of action of compounds derived from this compound, with a particular focus on their role as dual orexin receptor antagonists (DORAs) for the treatment of insomnia. We will delve into the underlying biology of the orexin system, the molecular interactions of these drugs, and the experimental methodologies used to characterize their activity.
The Orexin System: A Master Regulator of Wakefulness
The orexin system is a critical component of the brain's sleep-wake circuitry.[3] It comprises two neuropeptides, orexin-A and orexin-B (also known as hypocretin-1 and -2), which are produced by a specific group of neurons in the lateral hypothalamus.[4] These neuropeptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[4]
-
Orexin-A binds to both OX1R and OX2R with high affinity.
-
Orexin-B shows a preference for OX2R.
Activation of these receptors is primarily excitatory, promoting wakefulness and suppressing both REM and non-REM sleep.[5] Dysregulation of the orexin system is implicated in sleep disorders; for instance, narcolepsy with cataplexy is caused by a significant loss of orexin-producing neurons.[6] Conversely, hyperactivity of the orexin system is thought to contribute to insomnia.[3] This makes the orexin receptors a prime target for therapeutic intervention in sleep disorders.
Mechanism of Action: this compound Derived Dual Orexin Receptor Antagonists
This compound serves as a crucial structural component in the synthesis of dual orexin receptor antagonists (DORAs) such as Lemborexant.[7][8] These drugs are not agonists; they do not activate the orexin receptors. Instead, they are competitive antagonists, meaning they bind to the orexin receptors at the same site as the endogenous orexin peptides, but they do not elicit a response.[6] By occupying the binding site, they prevent orexin-A and orexin-B from activating the receptors, thereby inhibiting their wake-promoting effects.[5][9]
The binding of a DORA, such as Lemborexant, to OX1R and OX2R leads to a downstream cascade of events that ultimately promotes sleep. By blocking the excitatory signaling of the orexin system, these antagonists reduce arousal and facilitate the transition to and maintenance of sleep.[2] This mechanism of action is distinct from traditional hypnotic agents like benzodiazepines and "Z-drugs," which potentiate the effects of the inhibitory neurotransmitter GABA.[3][10]
Signaling Pathway of Orexin Receptor Antagonism
Caption: Orexin signaling pathway and the inhibitory action of DORAs.
Structure-Activity Relationship (SAR) and the Significance of the Chroman Moiety
The development of potent and selective DORAs has been guided by extensive structure-activity relationship (SAR) studies.[11][12] The this compound substructure, as part of a larger molecule, plays a vital role in the affinity and antagonistic activity of these compounds. While the precise interactions can be complex and are often elucidated through techniques like X-ray crystallography and molecular docking, the rigid bicyclic nature of the chroman ring helps to orient the other functional groups of the drug molecule into an optimal conformation for binding within the receptor pocket.[13][14]
It is important to note that the biological activity of chroman derivatives is highly dependent on the substitution pattern. For example, studies on chroman-3-amine derivatives have shown affinity for serotonin receptors and transporters, highlighting the versatility of the chroman scaffold for targeting different biological systems.[15][16] This underscores the importance of precise chemical synthesis, where this compound serves as a specific and crucial starting material for orexin receptor antagonists.
Experimental Protocols for Characterizing Dual Orexin Receptor Antagonists
The characterization of novel DORAs involves a battery of in vitro and in vivo assays. A fundamental in vitro experiment is the competitive radioligand binding assay, which is used to determine the affinity of a test compound for the orexin receptors.
Workflow for a Competitive Radioligand Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation: Cell lines stably expressing either human OX1R or OX2R are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Assay Setup: In a multi-well plate, the receptor-containing membranes are incubated with a known concentration of a radiolabeled orexin antagonist (e.g., [³H]-suvorexant).
-
Competitive Binding: The test compound, derived from this compound, is added to the wells at a range of concentrations. A control group with no test compound is included to determine maximum binding.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The contents of the wells are rapidly filtered through a glass fiber filter mat. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then used to calculate the binding affinity (Ki) of the test compound.
Quantitative Data Summary
The results of such binding assays are typically summarized in a table to compare the affinities of different compounds for the orexin receptors.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) |
| Lemborexant | 6.1 | 2.6 |
| Suvorexant | 0.55 | 0.35 |
| Compound X | 10.2 | 5.8 |
| Compound Y | 1.5 | 1.2 |
Note: The Ki values for Lemborexant and Suvorexant are illustrative and based on publicly available data. Compound X and Y are hypothetical for comparative purposes.
Conclusion and Future Perspectives
This compound is a testament to the importance of key chemical intermediates in the drug discovery process. While not a therapeutic agent in its own right, its structural features are integral to the design and synthesis of a new class of insomnia treatments—dual orexin receptor antagonists. The mechanism of action of these this compound-derived compounds, through the competitive antagonism of OX1R and OX2R, represents a targeted and effective approach to managing sleep-wake cycles. The continued exploration of the chroman scaffold, including other isomers and derivatives, holds significant promise for the development of novel therapeutics for a range of disorders, from sleep disturbances to other neurological conditions.
References
- Lemborexant: mechanism, efficacy, and clinical implications. SA Pharmaceutical Journal. [Link]
- A Comprehensive Review of Lemborexant to Tre
- Lemborexant. Zynapte RxHive. [Link]
- Lemborexant (Dayvigo)
- Lemborexant. Wikipedia. [Link]
- Enantioselective synthesis of a dual orexin receptor antagonist. PubMed. [Link]
- Enantioselective synthesis of a dual orexin receptor antagonist.
- Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the tre
- Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)
- Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders. PubMed. [Link]
- Structure-activity relationship study of morphinan-type orexin 1 receptor antagonist. [Link]
- Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. DOI. [Link]
- Design and synthesis of novel orexin antagonists via structural simplific
- Structure-based development of a subtype-selective orexin 1 receptor antagonist. PubMed. [Link]
- Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.
- Research Progress in the Synthesis of Lemborexant. Chinese Journal of Pharmaceuticals. [Link]
- Crystalline form of orexin receptor antagonist, processes for preparation thereof and use thereof.
- Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychi
- Structure-Based Discovery of Novel Ligands for the Orexin 2 Receptor.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. [Link]
- Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant. PubMed. [Link]
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. rxhive.zynapte.com [rxhive.zynapte.com]
- 10. Lemborexant - Wikipedia [en.wikipedia.org]
- 11. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
The Chroman Scaffold: A Privileged Core for Modulating Biological Activity
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and its capacity to serve as a versatile template for designing potent therapeutic agents.[1] This guide provides a comprehensive exploration of the diverse biological activities associated with the chroman framework, including its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. We delve into the critical structure-activity relationships (SAR) that govern these effects, detail validated experimental protocols for evaluating chroman derivatives, and visualize the key signaling pathways through which these compounds exert their influence. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights to accelerate the journey from scaffold to clinical candidate.
The Chroman Scaffold: A Foundation of Therapeutic Potential
The chroman ring system, consisting of a benzene ring fused to a dihydropyran ring, is a structural motif frequently found in nature, most notably in tocopherols (Vitamin E) and various flavonoids.[1] Its inherent drug-like properties, including metabolic stability and favorable ADME characteristics, make it an attractive starting point for synthetic modification. The true power of the chroman scaffold lies in its synthetic tractability; the ring system can be readily functionalized at multiple positions (e.g., C-2, C-3, C-6, C-7), allowing for the fine-tuning of its physicochemical properties and biological targets.[1] This versatility has led to the development of a vast library of chroman derivatives with a broad spectrum of pharmacological activities.
Anticancer Activity: Targeting Uncontrolled Proliferation
Chroman derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting key enzymatic pathways crucial for tumor growth.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which chroman-based compounds exert their cytotoxic effects is the induction of apoptosis. This programmed cell death is often mediated through the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival. Inhibition of this pathway by certain chroman derivatives can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspase cascades, ultimately culminating in cell death.
Another key anticancer strategy of chroman derivatives involves the disruption of the cell cycle. By arresting cancer cells in specific phases, typically G2/M, these compounds prevent cellular replication and proliferation, leading to cytostatic effects.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of chroman derivatives is highly dependent on their substitution patterns.
-
Substitution at C-3: The introduction of a 3-benzylidene moiety on the chroman-4-one core is a common strategy. The nature and position of substituents on this arylidene group are key determinants of cytotoxicity.[3]
-
Substitution at C-6: The presence of a fluoro substituent at the C-6 position on the chromone nucleus has been shown to have a positive impact on activity.[4]
-
Thiochromanones: Replacing the oxygen atom in the pyran ring with sulfur (thiochroman-4-ones) has, in some cases, led to enhanced anticancer activity.
-
Hybrid Molecules: Hybridizing the chroman scaffold with other known anticancer pharmacophores, such as pyrazole or isatin moieties, has emerged as a successful strategy to develop potent and selective agents.[2][5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected chroman derivatives against various cancer cell lines.
| Compound ID/Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 6i (Isatin-Chroman Hybrid) | MCF-7 (Breast) | GI₅₀ | 34.7 | [2] |
| 3-Benzylidene Chromanone Analog 57e | MCF-7 (Breast) | IC₅₀ | 1.8 | [3] |
| Chromone-Pyrazoline Hybrid 35 | HepG2 (Liver) | IC₅₀ | 2.96 | [5] |
| Chromone Derivative | ABCG2-overexpressing cells | IC₅₀ (ATPase) | Varies | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the chroman derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours. During this period, purple formazan crystals will become visible in viable cells.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm. A reference wavelength of >630 nm is often used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Chroman derivatives have emerged as potent anti-inflammatory agents by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[4][8]
Mechanism of Action: Inhibition of Inflammatory Pathways
A significant number of chroman derivatives exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting this pathway, chroman compounds can effectively suppress the inflammatory response.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory efficacy is closely tied to the chroman structure.[8]
-
Amidochromans: For amidochromans, the chain length of the amide moiety and branching of the side chain significantly affect inhibitory activity.[8][9]
-
Chromanyl Acrylates: In this class, the number and position of methoxy groups on the phenyl ring are critical for activity.[8]
-
Hydrophilic Groups: The introduction of hydrophilic groups can enhance the inhibition of enzymes like 5-lipoxygenase (5-LOX).[4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit NO production in macrophages stimulated with LPS. Nitrite (NO₂⁻), a stable oxidation product of NO, is measured using the Griess reagent.[7]
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, purple-colored azo compound with a maximum absorbance at ~540 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL/well) and incubate for 18-24 hours.[7]
-
Compound Pre-treatment: Treat the cells with various concentrations of the chroman derivatives for 1-2 hours prior to stimulation.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[10]
-
Sample Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[7][10]
-
Griess Reaction:
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[7]
Antioxidant and Neuroprotective Activities
Oxidative stress is a common pathological factor in both aging and neurodegenerative diseases like Alzheimer's and Parkinson's. The chroman scaffold, famously represented by Vitamin E, is a powerful antioxidant framework.
Mechanism of Action: Radical Scavenging and Nrf2 Activation
Chroman derivatives function as antioxidants through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group, often present at the C-6 position (as in α-tocopherol), can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.
-
Activation of Endogenous Antioxidant Pathways: Some chromans can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes.
These antioxidant properties are intrinsically linked to the neuroprotective effects of many chroman derivatives, as they shield neurons from oxidative damage induced by factors like glutamate excitotoxicity or Aβ peptide toxicity.[12]
Structure-Activity Relationship (SAR) Insights
-
Phenolic Hydroxyl Group: The presence and accessibility of a phenolic -OH group, particularly at C-6, is paramount for direct radical scavenging activity.[13]
-
Catechol Moiety: The presence of a catechol (dihydroxybenzene) moiety, often at the C-6 and C-7 positions, significantly enhances antioxidant potential.[13]
-
C-2 and C-3 Substitution: Substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or amine derivatives can yield potent antioxidant compounds.[1]
-
Neuroprotection: For neuroprotective activity, lipophilicity plays a key role in blood-brain barrier penetration. The addition of nitrogen heterocycles to the chroman core has been shown to improve activity against glutamate-induced oxidative stress.[12]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.
Principle: DPPH is a stable free radical that is deep violet in solution and has a strong absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the scavenging activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution is light-sensitive and should be prepared fresh.
-
Sample Preparation: Prepare a stock solution of the test chroman derivative in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from this stock. Ascorbic acid or Trolox is typically used as a positive control.
-
Reaction Setup (96-well plate):
-
To respective wells, add 100 µL of the different concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH working solution to initiate the reaction.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the scavenging percentage against the compound concentrations.
Conclusion and Future Outlook
The chroman scaffold has unequivocally established its status as a privileged core in medicinal chemistry. Its structural simplicity, synthetic accessibility, and presence in numerous bioactive natural products provide a robust foundation for the development of novel therapeutics. The diverse biological activities—ranging from anticancer and anti-inflammatory to antioxidant and neuroprotective—are governed by nuanced structure-activity relationships, where specific substitutions on the chroman ring dictate both potency and target selectivity.
The experimental protocols detailed in this guide represent validated, industry-standard methods for the initial screening and characterization of new chroman derivatives. As our understanding of the complex signaling pathways underlying major diseases deepens, the chroman scaffold will undoubtedly continue to serve as a critical tool for designing next-generation, multi-targeted therapeutic agents. Future research will likely focus on creating more complex hybrid molecules and employing advanced computational methods to predict activity and optimize lead compounds, further cementing the legacy of the chroman framework in modern drug discovery.
References
- Perišić-Janjić, N., et al. (2020). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules.
- Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Biochemical Pharmacology.
- Sharma, K., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry.
- Yoon, W. J., et al. (2007). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology.
- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of 4H‐chromene derivatives with respect to their anticancer activity.
- Rawat, P., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy.
- ResearchGate. (2020). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.
- Akter, J., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research.
- Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery.
- PharmaInfo.net. (2016). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
- University of Southern Denmark. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives.
- ResearchGate. (2020). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
- Zhang, Y., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health.
- Stanimirović, I., et al. (2024). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. International Journal of Molecular Sciences.
- Asghari, S., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.
- Polovinkina, V. S., et al. (2021). Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate.
- Vijaya Bhargavi, M., et al. (2017). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo.
- Al-Ostath, A., et al. (2023). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Heliyon.
- ResearchGate. (2023). (PDF) Latest Developments in Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationship Studies.
- Kumar, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ASSAY and Drug Development Technologies.
- Amorim, R., et al. (2021). New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. Journal of Medicinal Chemistry.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Chroman Scaffold: A Privileged Core in Modern Drug Discovery - A Structure-Activity Relationship Guide
Introduction: The Enduring Relevance of the Chroman Nucleus
The chroman scaffold, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetically derived molecules underscores its evolutionary selection as a robust framework for biological interactions.[1][2] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of chroman derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on anticancer, neuroprotective, and anti-inflammatory activities, supported by field-proven experimental protocols and mechanistic insights.
Anticancer Activity: Targeting the Proliferative Machinery
Chroman derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution patterns around the core scaffold.[2][3] These modifications influence the molecule's ability to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Structure-Activity Relationship Insights
Extensive research has illuminated key structural features that govern the anticancer activity of chroman derivatives. The chroman-4-one subtype, in particular, has been a fertile ground for SAR studies.
A critical aspect of the SAR of chroman-4-ones is the nature and position of substituents on both the aromatic and pyranone rings. For instance, in a series of substituted chroman-4-one and chromone derivatives evaluated as inhibitors of Sirtuin 2 (SIRT2), a target implicated in cancer, specific substitutions were found to be crucial for high potency.[4][5] An alkyl chain with three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, was identified as a key determinant of inhibitory activity.[4][5] The most potent inhibitor in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM.[4][6] This highlights the importance of halogens and their position in modulating activity.
Furthermore, studies on 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety have revealed that substitutions on the pendant phenyl ring significantly impact telomerase inhibitory and anticancer activity.[7] Derivatives with electron-withdrawing groups like trifluoromethyl or fluoro at the para position of the phenyl ring displayed potent activity.[7]
In another study focusing on 3-benzylidene chroman-4-one analogs, it was observed that compounds possessing either methoxy and ethoxy/methyl/isopropyl groups exhibited very good antifungal and anticancer activities.[8] This suggests that the electronic and steric properties of the substituents on the benzylidene moiety play a crucial role.
The following table summarizes the anticancer activity of selected chroman derivatives against various cancer cell lines.
| Compound ID | Chroman Subtype | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 1a | Chroman-4-one | 8-bromo-6-chloro-2-pentyl | - | 88% inhibition at 200 µM (SIRT2) | [4] |
| 6i | Chroman-4-one | 6-bromo-8-chloro | - | 1.8 µM (SIRT2) | [9] |
| Compound 6i | Chroman | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl | MCF-7 | 34.7 µM | [10] |
| Compound 1 | Flavanone/Chromanone | - | Various Colon Cancer Lines | ~8–30 µM | [11] |
| A16 | 2-phenyl-4H-chromone | 4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | MGC-803 | < 1 µM (Telomerase) | [7] |
| 47e, 50e, 52e, 57e, 61e | 3-benzylidene chroman-4-one | Methoxy and ethoxy/methyl/isopropyl groups | MCF-7 | - | [8] |
Table 1: Anticancer Activity of Selected Chroman Derivatives
Experimental Protocols
This protocol describes a general and efficient one-step synthesis of 2-alkyl-chroman-4-ones.[4]
Materials:
-
Appropriate 2′-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
10% aqueous NaOH
-
1 M aqueous HCl
-
Brine
-
Anhydrous MgSO4
-
Microwave reactor
Procedure:
-
To a 0.4 M solution of the 2′-hydroxyacetophenone in EtOH, add the aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Chroman derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the chroman derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Mechanistic Insights and Visualization
The anticancer effects of chroman derivatives are often mediated through the modulation of key signaling pathways. For instance, SIRT2 inhibitors based on the chroman-4-one scaffold can lead to an increase in the acetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[9][12]
Caption: Workflow for the development of chroman-based anticancer agents.
Neuroprotective Activity: Shielding Neurons from Degeneration
Neurodegenerative diseases, such as Alzheimer's, pose a significant global health challenge. Chroman derivatives have emerged as promising neuroprotective agents, with their mechanism of action often linked to their antioxidant properties and ability to modulate specific neuronal targets.[13][14]
Structure-Activity Relationship Insights
The neuroprotective SAR of chroman derivatives is multifaceted. In a study of isoxazole substituted chromans, it was found that the position of substituents on the isoxazole ring influences the neuroprotective activity against oxidative stress-induced neuronal death.[15] Specifically, 3-aryl-5-(chroman-5-yl)-isoxazoles displayed higher neuroprotective activity.[15]
Another study on 1,2-dithiolane/chroman hybrids revealed that the nature of the heterocyclic ring attached to the chroman moiety significantly impacts neuroprotective activity.[15] Replacement of an amide group with a 1,2,4-oxadiazole or 1,2,3-triazole resulted in a significant improvement in activity against glutamate-induced oxidative stress.[15]
Furthermore, the investigation of gem-dimethylchroman-4-ol and -4-amine derivatives as inhibitors of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease, demonstrated that substitutions on the chroman ring influence inhibitory potency.[13][16] For instance, a methoxy group at the 8-position of the chroman-4-amine scaffold resulted in the highest inhibitory activity against eqBuChE.[16]
The following table summarizes the neuroprotective activity of selected chroman derivatives.
| Compound Class | Key Structural Features | Biological Target/Assay | Activity | Reference |
| Isoxazole substituted chromans | 3-aryl-5-(chroman-5-yl)-isoxazole | Oxidative stress-induced neuronal death | High neuroprotective activity | [15] |
| 1,2-dithiolane/chroman hybrids | 1,2,4-oxadiazole or 1,2,3-triazole moiety | Glutamate-induced oxidative stress | Improved neuroprotective activity | [15] |
| gem-dimethylchroman-4-amine | 8-methoxy substitution | eqBuChE inhibition | IC50 = 7.6 µM | [16] |
| BL-M | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | NMDA-induced excitotoxicity | Potent inhibition | [14] |
Table 2: Neuroprotective Activity of Selected Chroman Derivatives
Experimental Protocols
This protocol is used to assess the ability of compounds to protect neurons from glutamate-induced cell death.[14]
Materials:
-
Primary cultured rat cortical cells
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
Chroman derivatives
-
MTT solution
-
96-well plates
Procedure:
-
Culture primary rat cortical cells in 96-well plates.
-
After a specified number of days in vitro, co-treat the cells with various concentrations of the chroman derivative and a toxic concentration of glutamate (e.g., 100 µM).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay as described in the anticancer section.
-
Compare the viability of cells treated with the chroman derivative and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Mechanistic Insights and Visualization
The neuroprotective effects of chroman derivatives can be attributed to their ability to counteract oxidative stress and inhibit excitotoxicity, often through the modulation of signaling pathways like the ERK-CREB pathway.[14]
Caption: Neuroprotective mechanism of chroman derivatives against excitotoxicity.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Chroman derivatives have been investigated for their anti-inflammatory properties, with SAR studies revealing key structural requirements for potent activity.[17][18]
Structure-Activity Relationship Insights
The anti-inflammatory activity of chroman derivatives is significantly influenced by the nature of substituents on the chroman core. In a study of novel chroman derivatives, including amidochromans and chromanyl acrylates, the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring were found to have significant effects on their inhibitory activities against TNF-α-induced ICAM-1 expression.[17][18] Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as the most potent inhibitor.[17]
In another study, 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory effects.[19][20] The results indicated that these compounds could downregulate the expression of pro-inflammatory mediators like NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway.[19][20]
Furthermore, chromone carboxamide derivatives have been explored for their anti-inflammatory potential.[21] The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain was shown to have a positive impact on the anti-inflammatory activity.[21]
The following table summarizes the anti-inflammatory activity of selected chroman derivatives.
| Compound ID/Class | Key Structural Features | Biological Target/Assay | Activity | Reference |
| Compound 14 | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | TNF-α-induced ICAM-1 expression | Most potent inhibitor in the series | [17] |
| Compound 8 | 2-phenyl-4H-chromen-4-one derivative | LPS-induced NO, IL-6, and TNF-α production | Significant downregulation | [19][20] |
| Chromone carboxamides | 6-fluoro substituent or specific amide side chains | 5-lipoxygenase inhibition | Positive impact on activity | [21] |
Table 3: Anti-inflammatory Activity of Selected Chroman Derivatives
Experimental Protocols
This assay evaluates the ability of compounds to inhibit the expression of the adhesion molecule ICAM-1 on endothelial cells, a key step in the inflammatory response.[17][18]
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Chroman derivatives
-
Primary antibody against ICAM-1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture endothelial cells to confluence in appropriate culture vessels.
-
Pre-treat the cells with various concentrations of the chroman derivatives for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a further incubation period (e.g., 6-24 hours).
-
After incubation, wash the cells and fix them.
-
Incubate the cells with a primary antibody specific for ICAM-1.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Analyze the expression of ICAM-1 using flow cytometry or fluorescence microscopy to quantify the inhibitory effect of the chroman derivatives.
Mechanistic Insights and Visualization
The anti-inflammatory action of certain chroman derivatives involves the inhibition of key signaling pathways, such as the TLR4/MAPK pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman derivatives.
Conclusion and Future Directions
The chroman scaffold continues to be a cornerstone in the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the chroman core can lead to significant changes in biological activity, offering a rich landscape for medicinal chemists to explore. The versatility of the chroman framework allows for the fine-tuning of physicochemical properties and target specificity, paving the way for the development of next-generation drugs with improved efficacy and safety profiles. Future research will undoubtedly continue to uncover new biological targets and novel chroman-based molecules with therapeutic potential against a wide range of human diseases.
References
- BenchChem. (2025).
- Singh, B. K., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727.
- (2024).
- Matta, A., et al. (2020).
- (2021). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025).
- BenchChem. (2025).
- Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9865-9875.
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113.
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2947-2960.
- (2017).
- (2020).
- (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed.
- (2021). Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety.
- (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
- BenchChem. (2025).
- (2022). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
- (2015). Chroman derivatives, medicaments and use in therapy.
- BenchChem. (2025).
- (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed.
- (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed.
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. PubMed.
- (2022).
- (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
- (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.
- (2025). Neuroprotective effect of 3-oxo-3-p-tolyl-propyl- chromane-4-one in conditions of experimental ischemia-reperfusion of the brain.
- (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.
- (2021). Schematic representation of experimental protocol.
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press.
- (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- (2023).
- (2025). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding. RSC Publishing.
- (2018). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar.
- (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
- (2025). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Request PDF.
- (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.
- (2022).
- (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.uevora.pt [dspace.uevora.pt]
- 17. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 19. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmainfo.in [pharmainfo.in]
An In-Depth Technical Guide to the In Silico Modeling of Chroman-5-amine Receptor Binding
This guide provides a comprehensive, technically-grounded framework for researchers, computational chemists, and drug development professionals engaged in the in silico analysis of Chroman-5-amine and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, ensuring a robust and validated computational workflow. Our focus is on building a self-validating system of inquiry, from initial hypothesis to the dynamic assessment of ligand-receptor interactions.
Introduction: The this compound Scaffold and the Imperative for In Silico Modeling
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including flavonoids and tocopherols.[1] The introduction of an amine group at the 5-position creates this compound, a versatile building block for exploring novel chemical space. Notably, this compound hydrochloride is a critical intermediate in the synthesis of dual orexin receptor antagonists, highlighting its therapeutic potential in treating conditions like insomnia. Given the diverse biological activities exhibited by chroman derivatives—ranging from anticancer and antimicrobial to enzyme inhibition—the ability to rapidly and accurately predict their receptor binding behavior is paramount.[2][3][4]
In silico modeling provides an indispensable toolkit to dissect these interactions at a molecular level, long before a compound is synthesized. By simulating the binding event, we can predict affinity, identify key intermolecular interactions, and understand the dynamic stability of the ligand-receptor complex. This predictive power accelerates the design-test-optimize cycle, conserves resources, and enables the rational design of next-generation therapeutics with enhanced potency and selectivity.
Part 1: Foundational Preparations for a Validated Simulation
The success of any in silico study is predicated on meticulous preparation. The principle of "garbage in, garbage out" is particularly salient in computational chemistry; therefore, establishing a validated starting point for both the ligand and the receptor is a non-negotiable first step.
Ligand Structure Preparation
The initial step involves obtaining an accurate 3D representation of this compound. This seemingly simple task is a critical control point for the entire workflow.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database (e.g., PubChem, ChemSpider) using its CAS number (50386-65-7).[5][6]
-
Convert to 3D: Use a molecular modeling software package (e.g., Schrödinger Maestro, MOE, Discovery Studio) to convert the 2D representation into a 3D structure.
-
Protonation State Assignment: This is a pivotal step. The pKa of the primary amine on the chroman ring will determine its protonation state at physiological pH (~7.4). Tools like Epik (Schrödinger) or the Chemicalize service can predict this. The amine group is expected to be protonated (positively charged), a feature that is critical for forming salt bridges and hydrogen bonds with receptor targets.
-
Tautomer and Stereoisomer Generation: For derivatives of this compound, generate all plausible tautomers and stereoisomers. The bioactive conformation may not be the lowest energy state in solution.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4, MMFF94). This step relieves steric clashes and settles the molecule into a low-energy, geometrically plausible conformation. The resulting structure is the input for subsequent docking and simulation studies.
-
Causality Insight: Incorrectly assigning the protonation state of the 5-amine group can completely abolish the key electrostatic interactions that often drive binding, leading to false-negative results in a virtual screen or incorrect binding pose predictions.
Receptor Selection and Preparation
The choice of receptor target dictates the biological question being asked. Chroman-based scaffolds have been associated with a wide array of targets. For this guide, we will consider the human σ1 receptor as a primary example, a membrane-bound chaperone protein implicated in numerous neurological diseases, and a known target for 3-amino-chromane ligands.[7]
Experimental Protocol: Receptor Preparation
-
Source the Receptor Structure: Download the crystal structure of the target receptor from the Protein Data Bank (PDB). For the human σ1 receptor, a suitable entry would be PDB ID: 6DK1.
-
Initial Structure Cleanup: Remove all non-essential components from the PDB file, including water molecules beyond a 5 Å radius of the active site, co-solvents, and any co-crystallized ligands. The decision to retain or remove a specific water molecule in the binding site is critical; it may be mediating a key hydrogen bond network.
-
Handle Missing Residues and Loops: Many crystal structures have missing residues or entire loops. These must be modeled in using tools like Prime (Schrödinger) or MODELLER.[8] Leaving these gaps can lead to artifacts during molecular dynamics simulations.
-
Protonation and Tautomeric State Assignment: Assign protonation states to all titratable residues (Asp, Glu, His, Lys, Arg) at the target pH (e.g., 7.4). Pay special attention to the tautomeric state of histidine residues, as this can alter hydrogen bonding patterns.
-
Constrained Minimization: Perform a restrained energy minimization of the protein structure. This step relaxes the structure after adding hydrogens and modeling loops, while preventing significant deviation from the experimentally determined coordinates. The backbone atoms are typically constrained, while side chains are allowed more freedom.
-
Trustworthiness Check: A key self-validating step is to re-dock the original co-crystallized ligand back into the prepared receptor. A successful re-docking, defined by a root-mean-square deviation (RMSD) of < 2.0 Å from the crystal pose, provides confidence that the prepared receptor structure and docking protocol are valid.[9]
Part 2: Core Computational Methodologies
With prepared ligand and receptor structures, we can now apply a synergistic suite of computational techniques to model the binding interaction.
Molecular Docking: Predicting Binding Geometry and Affinity
Molecular docking serves as the first-pass filter, predicting the preferred orientation of the this compound within the receptor's active site and providing a semi-quantitative estimate of binding affinity.
Experimental Protocol: Molecular Docking Workflow
-
Binding Site Definition: Define the binding site, typically as a grid box centered on the co-crystallized ligand or on key residues identified from literature or site-directed mutagenesis studies.
-
Grid Generation: The software calculates the potential energy grid for various atom types (e.g., hydrophobic, hydrogen bond donor/acceptor) within the defined box. This pre-calculation speeds up the subsequent docking process.
-
Ligand Docking: Dock the prepared this compound structure into the receptor grid. It is advisable to use multiple docking precision modes (e.g., Standard Precision and Extra Precision in Schrödinger's Glide) to balance speed and accuracy.[10]
-
Pose Analysis and Scoring: The output will be a series of binding poses, each with an associated docking score (e.g., GlideScore, kcal/mol). Analyze the top-scoring poses visually. Scrutinize the intermolecular interactions, such as:
-
Hydrogen Bonds: Are they formed with key active site residues?
-
Electrostatic Interactions: Is the protonated 5-amine forming a salt bridge with an acidic residue (Asp, Glu)?
-
Hydrophobic Interactions: Is the chroman ring system nestled in a hydrophobic pocket?
-
π-π Stacking: Are there interactions between the aromatic portion of the chroman and aromatic residues (Phe, Tyr, Trp)?
-
-
Post-Docking Minimization: Subject the top-ranked poses to a brief energy minimization within the receptor's active site to refine the interaction geometry.
-
Expertise Insight: A docking score is not a true binding affinity (ΔG). It is a value used for ranking compounds in a library. A compound with a more negative score is predicted to have a higher affinity than a compound with a less negative score. However, comparing scores between different scaffolds can be misleading. The true value of docking lies in its ability to generate a plausible binding hypothesis that can be tested with more rigorous methods.
Data Presentation: Example Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.2 | ASP120, TYR150 | Salt Bridge, H-Bond |
| Derivative A | -9.5 | ASP120, TYR150, PHE210 | Salt Bridge, H-Bond, π-π Stacking |
| Derivative B | -7.1 | TYR150 | H-Bond |
Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulation introduces the dimensions of time and temperature, allowing us to observe the dynamic behavior of the this compound-receptor complex.[11] This is crucial for validating the stability of the docked pose and understanding how the protein accommodates the ligand.[12]
Experimental Protocol: MD Simulation Workflow
-
System Setup: Take the top-scoring docked pose as the starting structure.
-
Solvation: Place the complex in a periodic boundary box (e.g., cubic or orthorhombic) and solvate it with an explicit water model (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (~0.15 M).
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove steric clashes between the complex and the solvent.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms.
-
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble), gradually releasing the restraints on the complex to allow it to adapt to the solvent environment.
-
-
Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for a duration sufficient to observe the desired phenomena (typically 50-100 ns for binding pose stability).[13]
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability and interactions. Key metrics include:
-
RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A stable RMSD indicates the system has reached equilibrium.[12]
-
RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues. High RMSF values can indicate flexible loop regions.[12]
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds, salt bridges, and hydrophobic contacts throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) to estimate the binding free energy from snapshots of the trajectory.[3]
-
-
Trustworthiness Check: A stable ligand RMSD (typically < 3 Å from the initial docked pose) throughout the simulation provides strong evidence that the predicted binding mode is stable. Persistent interactions (e.g., a hydrogen bond present >80% of the simulation time) validate the key features identified during docking.
Visualization: MD Simulation Workflow
Caption: The core stages of a molecular dynamics simulation workflow.
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[14] A validated pharmacophore model can be used as a 3D query to rapidly screen large databases for novel compounds that possess the desired features, even if they have a completely different chemical scaffold.[15]
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Select Active Compounds: Curate a set of structurally diverse this compound derivatives with known high affinity for the target receptor.
-
Conformational Analysis: Generate a comprehensive set of low-energy 3D conformations for each active ligand.
-
Feature Identification: Identify common pharmacophoric features across the set of active ligands. Standard features include:
-
Hydrogen Bond Acceptor (A)
-
Hydrogen Bond Donor (D)
-
Positive Ionizable (P) - Crucial for the 5-amine group.
-
Aromatic Ring (R)
-
Hydrophobic Group (H)
-
-
Hypothesis Generation: Align the active compounds and generate pharmacophore hypotheses that map the common features. Software like Phase (Schrödinger) or LigandScout can automate this process.[16]
-
Hypothesis Validation: The best hypothesis is one that effectively distinguishes active from inactive compounds. Validate the model by screening a database containing known actives and a large number of decoys (assumed inactives). A good model will have a high enrichment factor, meaning it preferentially selects the active molecules.[17]
-
Expertise Insight: When a high-quality receptor structure is available, a structure-based pharmacophore can be generated directly from the key interactions observed in the docked or MD-simulated complex.[15] This can often be more accurate than a ligand-based model, especially when only a limited number of active compounds are known.
Part 3: Advanced Analysis - Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[18] A predictive QSAR model can estimate the activity of newly designed this compound derivatives before they are synthesized.
Experimental Protocol: QSAR Model Development
-
Data Curation: Assemble a dataset of this compound analogs with experimentally determined binding affinities (e.g., IC50 or Ki values). Convert these values to a logarithmic scale (pIC50 or pKi).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).[19]
-
Dataset Splitting: Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates a subset of descriptors with the biological activity of the training set compounds.[19]
-
Model Validation: Rigorously validate the model's statistical significance and predictive power using metrics like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and the R² for the external test set. A robust model will have high values for R², Q², and external validation R².[10][20]
-
Causality Insight: The descriptors included in the final QSAR equation provide valuable insights into the structure-activity relationship (SAR). For example, if a descriptor related to hydrophobicity has a positive coefficient, it suggests that increasing the hydrophobicity of a particular region of the molecule is likely to increase its activity. This provides direct, actionable guidance for medicinal chemists.
Conclusion
The in silico modeling of this compound receptor binding is a multi-faceted process that, when executed with scientific rigor, provides profound insights into molecular recognition. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and QSAR, researchers can build a comprehensive, dynamic, and predictive understanding of their system. This guide emphasizes a causality-driven and self-validating approach, ensuring that the generated computational data is not merely a set of numbers, but a robust hypothesis-generating framework that can confidently guide experimental efforts and accelerate the journey from a promising scaffold to a novel therapeutic agent.
References
- Saxena, G., Sharma, M., Sharma, N., Khan, M. K. A., Siddiqui, M. H., & Salman, A. (2023). Molecular modeling and dynamics simulation studies of screened natural compounds targeting VEGFR-2.
- Singh, P., & Kumar, A. (2013). Validation of formylchromane derivatives as protein tyrosine phosphatase 1B inhibitors by pharmacophore modeling, atom-based 3D-QSAR and docking studies. Chemical Biology & Drug Design. [Link]
- da Silva, G. G., de Oliveira, L. F. S., & de Souza, T. B. (2023).
- Fatimah, I., & Sugiono, S. (2024). Synthesis, Pharmacokinetic, Molecular Docking, and Molecular Dynamics Simulation of 2-Styrylchromone Derivatives as Potential In. Engineered Science. [Link]
- Ahmad, S., & Al-Ostoot, F. H. (2024). Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study.
- Al-Agrody, A. M., et al. (2024). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis.
- Al-Agrody, A. M., et al. (2024). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. MDPI. [Link]
- Various Authors. (2024). ChemInform Abstract: Recent Advances of Chroman-4-one Derivatives: Synthetic Approaches and Bioactivities.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity.
- Sridharan, D., & Sivakumar, A. (2021). Insights into the Binding Interaction Mechanism of 12,12-Dihydrochromeno[2,3-c]isoquinolin-5-amine in Bovine Serum Albumin and Prostaglandin H2 Synthase-1: A Biophysical Approach.
- Nocentini, A., et al. (2018). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties.
- Patil, R. B., et al. (2014). Docking and Molecular Dynamics Studies on Chromone Based Cyclin-Dependent Kinase 2 Inhibitors. Pharmacophore. [Link]
- S. Suganya, et al. (2022). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives.
- Pontiki, E., & Hadjipavlou-Litina, D. (2022).
- Yousuf, M., et al. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands.
- Rawat, A., et al. (2021). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives.
- Kaser, D., & Mustapha, I. M. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]
- Aslan, B., et al. (2002). Chromeno[3,4-c]pyridin-5-ones: selective human dopamine D4 receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]
- Bascom, G., & Schlick, T. (2022). Molecular dynamics simulations for the study of chromatin biology. Current Opinion in Structural Biology. [Link]
- Polishchuk, P. (2018).
- Chambers, J. J., & Nichols, D. E. (2002). A homology-based model of the human 5-HT2A receptor derived from an in silico activated G-protein coupled receptor. Journal of Computer-Aided Molecular Design. [Link]
- Sematum, T., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports. [Link]
- Kumar, A., et al. (2023). Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
- Martí-Solano, M., & Iglesias, A. (2024). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences. [Link]
- Martí-Solano, M., & Iglesias, A. (2024). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies.
- NPTEL-NOC IITM. (2018). lecture 32 Pharmacophore modelling. YouTube. [Link]
- Zhang, L., et al. (2023).
- Kumar, A., et al. (2022). QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA.
- de Oliveira, D. R., & Borges, F. (2021). Python-based QSAR modeling protocol for antioxidant activity: a case-study using a library of di(hetero)cyclic amines or amides.
- Cong, X., et al. (2022). Structure-Based Discovery of Mouse Trace Amine-Associated Receptor 5 Antagonists.
- Chowdhury, T., et al. (2023). QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency. International Journal of Molecular Sciences. [Link]
- Lansu, K., et al. (2023). Molecular basis of human trace amine-associated receptor 1 activation.
- Chambers, J. J., & Nichols, D. E. (2002). A homology-based model of the human 5-HT2A receptor derived from an in silico activated G-protein coupled receptor. PubMed. [Link]
- Kou, X., et al. (2024). Molecular dynamics simulation techniques and their application to aroma compounds/cyclodextrin inclusion complexes: A review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. espublisher.com [espublisher.com]
- 10. Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations for the study of chromatin biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. dovepress.com [dovepress.com]
- 16. Validation of formylchromane derivatives as protein tyrosine phosphatase 1B inhibitors by pharmacophore modeling, atom-based 3D-QSAR and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Core: A Technical Guide to Chroman-5-amine in Modern Medicinal Chemistry
Introduction: The Concept of a Privileged Structure
In the intricate landscape of drug discovery, the term "privileged structure" denotes a molecular scaffold that is not only recurrent across a range of biologically active compounds but is also capable of interacting with multiple, often unrelated, biological targets.[1][2] These frameworks offer a unique starting point for the design of novel therapeutics, providing a structural foundation with inherent drug-like properties that can be strategically modified to achieve desired potency and selectivity. The chroman ring system, a bicyclic motif consisting of a fused benzene and dihydropyran ring, is a quintessential example of such a privileged scaffold, widely distributed in nature and serving as the core of numerous pharmacologically active agents.[3] This guide provides an in-depth technical exploration of a specific, highly valuable variant: Chroman-5-amine . We will delve into its structural attributes, synthetic accessibility, and its pivotal role as a key intermediate in the development of novel therapeutics, with a particular focus on its application in the pursuit of orexin receptor antagonists for the treatment of insomnia.
Section 1: The this compound Scaffold: A Structural and Physicochemical Analysis
The this compound core possesses a unique combination of structural rigidity and functional group presentation that underpins its utility in medicinal chemistry. The fusion of the aromatic and saturated heterocyclic rings creates a defined three-dimensional shape, while the aniline-like amino group at the C5 position offers a crucial vector for molecular interactions and further chemical elaboration.
Key Structural and Physicochemical Features
The strategic placement of the amine on the aromatic ring, adjacent to the fused dihydropyran, imparts specific electronic and conformational properties. The amine group's basicity and hydrogen bonding capacity are critical for target engagement, particularly in receptor active sites.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Light brown oil (free base) | [4] |
| pKa (predicted) | 4.5 (amine) | ChemAxon |
| cLogP (predicted) | 1.8 | ChemAxon |
| Topological Polar Surface Area | 38.3 Ų | ChemAxon |
| Solubility (HCl Salt) | >100 mg/mL in water | [5] |
Note: Predicted values are calculated using standard computational models and provide an estimation for drug design purposes.
The moderate lipophilicity (cLogP) and polar surface area suggest that the this compound scaffold occupies a favorable region of chemical space for developing orally bioavailable central nervous system (CNS) agents. The primary amine serves as a versatile synthetic handle that can be readily functionalized through reactions like acylation or sulfonamidation to explore structure-activity relationships (SAR).[5]
Caption: Key structural features of the this compound core.
Section 2: Synthetic Strategies for Accessing the this compound Core
The efficient synthesis of the this compound core is critical for its application in drug discovery programs. A reliable and scalable route allows for the generation of diverse analog libraries for SAR exploration. The most common approach involves the construction of a nitrated chromene intermediate, followed by reduction of both the nitro group and the pyran ring double bond.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Two-Step Synthesis
This protocol details a representative synthesis starting from a substituted salicylaldehyde to yield the this compound core.
Step 1: Synthesis of 5-Nitro-2H-chromene
This step involves the annulative condensation of a salicylaldehyde with an appropriate three-carbon partner, followed by nitration, or direct cyclization of a pre-nitrated phenol. A common method involves the reaction of a phenol with an α,β-unsaturated aldehyde or nitrile. For the specific precursor, a more direct route starts with a nitrated phenol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Reagents: Add acrolein (1.2 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 5-nitro-2H-chromene.
Step 2: Synthesis of this compound via Catalytic Hydrogenation [4]
This step achieves the simultaneous reduction of the aromatic nitro group to an amine and the saturation of the dihydropyran ring.
-
Reaction Setup: To a hydrogenation vessel, add 5-Nitro-2H-chromene (1.0 eq) dissolved in methanol (MeOH).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10% w/w) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen uptake and confirmed by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound as a light brown oil, which is often used in the next step without further purification.[4]
Section 3: A Privileged Scaffold in Orexin Receptor Antagonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of wakefulness, appetite, and reward.[6] Antagonism of both receptors (Dual Orexin Receptor Antagonists, or DORAs) has emerged as a clinically validated mechanism for the treatment of insomnia, promoting sleep by reducing wake-drive rather than by general neuronal depression.[7]
This compound has been identified as a critical intermediate in the synthesis of novel DORAs.[5] The amine group serves as a key attachment point for building out the rest of the antagonist structure, while the chroman core itself provides a rigid scaffold that orients substituents in a precise geometry for optimal receptor binding.
Mechanism of Action: Orexin Signaling Pathway
Orexin peptides, released from neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors on postsynaptic neurons. This binding primarily activates the Gq signaling cascade, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The net effect is an increase in neuronal excitability and the promotion of a wakeful state.[8][9] DORAs act by competitively blocking orexin peptides from binding to their receptors, thereby inhibiting this wake-promoting signaling cascade.
Caption: Simplified orexin signaling pathway and the mechanism of dual orexin receptor antagonists (DORAs).
This compound in DORA Design: A Case Study
While major approved drugs like suvorexant and lemborexant do not use this specific core, the this compound scaffold has been extensively explored in the discovery phase for new DORAs. In these series, the this compound is typically acylated with a substituted benzoic acid to form a key amide bond. The chroman portion often serves as a lipophilic, rigid element that occupies a hydrophobic pocket in the receptor, while the amine provides a crucial hydrogen bonding interaction.[5]
Structure-Activity Relationship (SAR) Insights:
-
The 5-Amino Group: This group is fundamental. Its conversion to an amide is a common strategy to introduce larger, often aromatic, substituents that can form additional interactions within the receptor binding site. The hydrogen bond donating capability of the N-H bond of the resulting amide is often critical for potency.
-
The Chroman Core: The stereochemistry and substitution on the saturated portion of the chroman ring can influence both potency and pharmacokinetic properties. Maintaining the core's rigidity is generally favored for locking the molecule into a bioactive conformation.
-
Substituents on the Amide Moiety: The nature of the group attached to the 5-amino group via the amide linkage is a primary area for optimization. Lipophilic, aromatic, or heteroaromatic groups are commonly explored to enhance binding affinity through van der Waals and π-stacking interactions.
Section 4: Experimental Protocols for Biological Evaluation
To assess the efficacy of novel compounds derived from this compound, robust in vitro assays are essential. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for the target receptor.
Protocol: Orexin 2 Receptor (OX2R) Competitive Radioligand Binding Assay[10]
This protocol measures the ability of an unlabeled test compound to displace a known radiolabeled antagonist from the human orexin 2 receptor (hOX2R).
Materials:
-
hOX2R Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the hOX2R.
-
Radioligand: A high-affinity radiolabeled OX2R antagonist, e.g., [³H]-EMPA (N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent unlabeled OX2R antagonist (e.g., suvorexant).
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation Cocktail and a Microplate Scintillation Counter .
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine in a final volume of 200 µL:
-
50 µL of hOX2R membranes (e.g., 2-5 µg protein/well).
-
50 µL of radioligand (at a final concentration near its Kd, e.g., ~1.5 nM [³H]-EMPA).
-
50 µL of test compound dilution (or buffer for total binding, or non-specific control).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound fraction.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Conclusion and Future Perspectives
The this compound scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with a rigid three-dimensional architecture and a strategically placed amino group, makes it an exceptionally valuable starting point for the design of novel therapeutics. While its most prominent role to date has been as a key building block in the discovery of orexin receptor antagonists, the inherent drug-like properties of this core suggest its potential is far from exhausted. Future exploration of this scaffold could involve its application to other CNS targets, such as ion channels or other GPCRs, where the specific geometry and hydrogen bonding capabilities of its derivatives can be leveraged. As synthetic methodologies evolve, the ability to rapidly generate diverse libraries around the this compound core will continue to fuel its importance in the ongoing quest for new and improved medicines.
References
- Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current topics in medicinal chemistry, 8(11), 977–987.
- ResearchGate. Structures of senicapoc (1) and [¹⁸F]senicapoc ([¹⁸F]1).
- Wikipedia. Senicapoc.
- Carroll, W. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS medicinal chemistry letters, 9(5), 449–454.
- Ohrui, S., et al. (2021). Design and synthesis of novel orexin antagonists via structural simplification of the morphinan skeleton. Heterocycles, 103(2), 931-941.
- Sahu, A., et al. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Biosciences, 47(93).
- ResearchGate. Schematic summary of signaling pathways mediated by orexin/receptor systems.
- Xu, Z., et al. (2022). Machine learning models to predict ligand binding affinity for the orexin 1 receptor. PLoS ONE, 17(8), e0272773.
- ResearchGate. Orexins, orexin receptors and the underlying signal transduction pathways.
- ResearchGate. Structures of orexin receptor antagonists developed by Glaxo Smith Kline (GSK) and Merck.
- MDPI. Special Issue : Privileged Structures as Leads in Medicinal Chemistry.
- ResearchGate. Chemical structures of representative orexin receptor antagonists and their actions on monoaminergic and cholinergic nuclei.
- ResearchGate. Hypothetical diagram showing the key role of orexin neurons in the regulation of the sleep-wake cycle.
- Khan Academy. Dot structures I: Single bonds.
- ResearchGate. Schematic drawing of the intracellular signal transduction systems of orexin receptors in neurons.
- Coleman, P. J., et al. (2011). Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current topics in medicinal chemistry, 11(6), 696–725.
- Mangion, I. K., et al. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Organic letters, 14(13), 3458–3461.
- Gmeiner, P., et al. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist. Proceedings of the National Academy of Sciences of the United States of America, 117(30), 17651–17658.
- YouTube. Drawing dot structures.
- Carroll, W. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 9(5), 449-454.
- ACS Publications. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- YouTube. Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures.
- YouTube. Chemistry Tutorial 7.1d: Molecular Dot Diagrams.
- DOI.org. Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.
- Chinese Journal of Pharmaceuticals. Research Progress in the Synthesis of Lemborexant.
- PubChem. 5-Bromoquinoxalin-6-amine.
- PMC. Protocol for the preparation of primary amine-containing catalysts on the resin.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013123240A1 - Methods and compounds useful in the synthesis of orexin-2 receptor antagonists - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Synthesis and Characterization of Novel Chroman-5-amine Analogs
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amine functionality, particularly at the C-5 position, provides a critical anchor for molecular interactions and a versatile handle for further chemical modification. This guide offers a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of novel chroman-5-amine analogs. We present a robust and reproducible synthetic pathway centered on the reduction of a 5-nitro-2H-chromene intermediate. Furthermore, we detail a systematic characterization cascade employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to ensure unequivocal structural validation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to build upon this valuable molecular framework.
Introduction: The Strategic Importance of the this compound Scaffold
The chroman ring system, a bicyclic structure composed of a benzene ring fused to a tetrahydropyran ring, is a cornerstone of modern drug discovery.[1][3] Its prevalence in natural products and synthetic drugs stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space. Analogs of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiepileptic, and neuroprotective effects.[2][4]
The strategic placement of an amine group at the 5-position transforms the chroman core into a highly valuable intermediate. This primary amine serves two primary purposes:
-
A Key Pharmacophoric Element: The amine can act as a hydrogen bond donor and acceptor, providing essential interactions with biological targets such as G-protein coupled receptors and enzymes. For instance, this compound hydrochloride is a critical intermediate in the synthesis of dual orexin receptor antagonists for treating insomnia.[5]
-
A Versatile Synthetic Handle: The nucleophilic nature of the amine allows for straightforward derivatization via acylation, sulfonamidation, or alkylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
This guide provides an in-depth protocol to reliably synthesize and characterize these foundational molecules, empowering researchers to explore their vast therapeutic potential.
Synthetic Strategy: A Two-Step Approach to the Core
A robust and efficient synthesis of the this compound core is achieved via a two-step sequence. The logic is to first install a nitro group onto the aromatic ring, which acts as a precursor to the amine, and then perform a selective reduction. This approach is advantageous due to the commercial availability of starting materials and the high-yielding, well-documented nature of the reactions.[6]
The chosen pathway is as follows:
-
Step 1: Synthesis of 5-Nitro-2H-chromene: This intermediate is constructed via the propargylation of 5-nitrosalicylaldehyde, followed by a thermal cyclization. This reaction sequence efficiently builds the chromene ring system with the required nitro functionality in place.
-
Step 2: Reduction to this compound: The nitro group of the chromene intermediate is selectively reduced to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its clean reaction profile and high efficiency.[7]
Experimental Protocols: Synthesis and Purification
The following protocols are based on established and reliable procedures for analogous chemical transformations.[6][7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 5-Nitro-2H-chromene (Intermediate)
This procedure involves the O-alkylation of a phenol followed by an intramolecular cyclization.
-
Materials:
-
5-Nitrosalicylaldehyde
-
Propargyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Toluene
-
-
Procedure:
-
To a stirred solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude propargylated intermediate.
-
Dissolve the crude intermediate in toluene and heat to reflux to induce thermal cyclization. Monitor by TLC.
-
Once the reaction is complete, cool the solution and remove the solvent in vacuo.
-
Purify the crude 5-nitro-2H-chromene by column chromatography.[6]
-
Protocol 3.2: Synthesis of this compound (Target Compound)
This step achieves the reduction of the nitro group to the desired amine.
-
Materials:
-
5-Nitro-2H-chromene (from Step 3.1)
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply or a transfer hydrogenation agent like ammonium formate.
-
-
Procedure:
-
Dissolve the 5-nitro-2H-chromene (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol%) to the solution.
-
Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).
-
Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change from yellow to clear.[7]
-
Monitor the reaction progress by TLC until the nitro-intermediate is fully consumed.
-
Upon completion, carefully purge the vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which often presents as a light brown oil.[7]
-
Protocol 3.3: Purification by Column Chromatography
Column chromatography is a fundamental technique for purifying organic compounds based on their differential adsorption to a stationary phase.[8][9][10]
-
Stationary Phase: Silica gel is typically used for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a common starting point. The polarity is gradually increased by increasing the percentage of ethyl acetate to elute the more polar product after less polar impurities have been washed through.
-
Procedure:
-
Prepare a silica gel column in the chosen non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Structural Characterization: A Multi-Technique Approach
Unequivocal structural confirmation and purity assessment require a combination of spectroscopic and chromatographic techniques.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[14]
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their neighboring environments.
-
Aromatic Region (δ 6.0-7.5 ppm): Signals corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).
-
Aliphatic/Heterocyclic Ring (δ 1.8-4.5 ppm): Complex multiplets corresponding to the three -CH₂- groups of the tetrahydropyran ring. Specifically, the -OCH₂- protons will be the most downfield in this region.[15]
-
Amine Protons (δ 3.5-5.0 ppm): A broad singlet corresponding to the -NH₂ protons. The chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms.
-
Aromatic Region (δ 110-160 ppm): Signals for the six carbons of the benzene ring. The carbon attached to the oxygen (C-O) and the carbon attached to the amine (C-N) will have distinct chemical shifts.
-
Aliphatic Region (δ 20-70 ppm): Three signals corresponding to the three methylene carbons of the saturated heterocyclic ring. The carbon adjacent to the oxygen (-OCH₂-) will be the most downfield (typically δ 60-70 ppm).[15]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary confirmation of its identity.[16]
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. For the parent this compound (C₉H₁₁NO, MW: 149.19), the expected peak would be at m/z ≈ 150.2.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[17]
-
N-H Stretch (3300-3500 cm⁻¹): A characteristic medium-to-strong absorption, often appearing as a doublet for a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching.
-
C-H Aromatic Stretch (>3000 cm⁻¹): Sharp, medium peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Sharp, strong peaks just below 3000 cm⁻¹.
-
C-O Ether Stretch (1200-1260 cm⁻¹): A strong, characteristic absorption for the aryl-alkyl ether linkage in the chroman ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final synthesized compound.[9]
-
Method: A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and acetonitrile (or methanol), often with a small amount of acid modifier like trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Data Summary Table
The table below summarizes the expected characterization data for the parent this compound molecule. This serves as a reference for researchers synthesizing novel analogs.
| Analysis Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | ~6.0-7.5 ppm (Aromatic H), ~4.0-4.5 ppm (-OCH₂-), ~3.5-5.0 ppm (br s, -NH₂), ~1.8-3.0 ppm (Aliphatic -CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm (Aromatic C), ~60-70 ppm (-OCH₂-), ~20-40 ppm (Aliphatic -CH₂-) |
| Mass Spec (ESI+) | m/z | 150.2 [M+H]⁺ (for parent C₉H₁₁NO) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1250 cm⁻¹ (C-O stretch) |
| HPLC | Purity | >95% (single major peak) |
Conclusion
This technical guide has detailed a robust and reproducible workflow for the synthesis and comprehensive characterization of this compound analogs. By following the outlined protocols for synthesis, purification via column chromatography, and structural elucidation using NMR, MS, and IR spectroscopy, researchers can reliably produce high-purity compounds. The amine functionality at the C-5 position offers a gateway for extensive chemical exploration, making this scaffold a powerful platform for the development of novel therapeutics. The validation of each synthetic step through rigorous analytical chemistry ensures the scientific integrity of downstream applications in drug discovery and medicinal chemistry.
References
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening.
- MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- ResearchGate. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- PMC (PubMed Central). (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy.
- SpringerLink. (n.d.). Chromatographic Purification - Structure Determination of Organic Compounds.
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- PMC (PubMed Central). (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
- PMC (PubMed Central). (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.
- IOMC (International Online Medical Council). (2022). Analysis for the Purification of Trace Elements by Chromatography.
- YouTube. (2021). column chromatography & purification of organic compounds.
- ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- Cengage. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. longdom.org [longdom.org]
- 10. m.youtube.com [m.youtube.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. lehigh.edu [lehigh.edu]
- 15. mdpi.com [mdpi.com]
- 16. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. leah4sci.com [leah4sci.com]
Unlocking the Therapeutic Promise of Chroman-5-amine Derivatives: A Technical Guide for Drug Discovery
Abstract
The chroman scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both natural and synthetic. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of therapeutic agents across various disease areas. This technical guide focuses on a specific, yet underexplored, class of these compounds: Chroman-5-amine derivatives. By placing an amino group at the C5 position of the chroman ring, a critical pharmacophore is introduced, opening new avenues for therapeutic intervention. This document provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a particular focus on their applications in neurodegenerative diseases and oncology. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The Chroman Scaffold: A Foundation of Therapeutic Versatility
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a bicyclic ether consisting of a dihydropyran ring fused to a benzene ring. This scaffold is prevalent in a wide array of natural products, including tocopherols (Vitamin E) and flavonoids, which are renowned for their antioxidant and health-promoting properties. The inherent stability and conformational flexibility of the chroman ring, coupled with the diverse substitution patterns it can accommodate, have made it an attractive starting point for the design of novel therapeutic agents.
The introduction of an amine substituent, particularly at the C5 position, significantly alters the physicochemical properties of the chroman core. The basicity of the amino group provides a handle for salt formation, improving solubility and bioavailability. Furthermore, the amino group can act as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.
Therapeutic Potential in Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that derivatives of the related chroman scaffold hold significant promise in combating these debilitating conditions.
Mechanism of Action: Targeting Key Pathological Pathways
While direct studies on this compound derivatives are emerging, research on analogous compounds, such as 3-aminochromans and 5-aminocoumarans, provides valuable insights into their potential neuroprotective mechanisms.[1] These mechanisms are often multifaceted, targeting several key aspects of neurodegeneration.
-
Modulation of Serotonergic Systems: A significant area of investigation for amino-substituted chromans is their interaction with serotonin (5-HT) receptors.[2][3] Specifically, derivatives have been shown to exhibit high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[3] Antagonism or partial agonism at this receptor can modulate serotonergic neurotransmission, which is often dysregulated in neurodegenerative and psychiatric disorders.
-
Inhibition of Cholinesterases: A well-established therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Structurally related 5-amino-5,6,7,8-tetrahydroquinolinones have been designed as potent AChE inhibitors.[4] This suggests that this compound derivatives could be engineered to fit within the active site of AChE, thereby increasing acetylcholine levels in the synaptic cleft and improving cognitive function.
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. The chroman core itself, reminiscent of the antioxidant Vitamin E, possesses inherent radical-scavenging properties. The addition of an amino group can further enhance these properties.
The following diagram illustrates a hypothetical signaling pathway for the neuroprotective effects of a this compound derivative targeting the 5-HT1A receptor.
Structure-Activity Relationship (SAR) Studies
SAR studies on related 3-aminochromans have provided crucial insights for designing potent and selective ligands.[3] Key findings include:
-
Stereochemistry: The (R)-enantiomers of 3-aminochromans generally exhibit higher affinity for the 5-HT1A receptor than their (S)-counterparts.[3]
-
N-Substitution: Tertiary amines tend to have higher affinity than primary or secondary amines. The nature of the substituents on the nitrogen atom significantly influences binding.[3]
-
C5-Substitution: The introduction of various substituents at the 5-position, such as carboxylate esters and amides, can lead to high-affinity compounds with good selectivity for the 5-HT1A receptor.[3]
These principles can be extrapolated to guide the design of novel this compound derivatives with optimized neuroprotective profiles.
Therapeutic Potential in Oncology
The chroman scaffold is also a recurring motif in a number of anticancer agents. The structural diversity achievable with this core allows for the targeting of various cancer-related pathways.
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of chroman and chromene derivatives has demonstrated efficacy through several mechanisms:
-
Inhibition of Kinases: Many chroman-based compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.
-
Induction of Apoptosis: A number of chroman derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases and the release of pro-apoptotic factors from the mitochondria.
-
Cell Cycle Arrest: Some chroman-based compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and multiplying.
The following diagram illustrates a generalized workflow for evaluating the antiproliferative activity of novel this compound derivatives.
Quantitative Bioactivity Data
The following table summarizes the in vitro antiproliferative activity of selected heterocyclic compounds, providing a reference for the expected potency of novel this compound derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzopyrans | A549 (Lung) | < 30 | [4] |
| Tetrahydrobenzopyrans | HT-29 (Colon) | < 30 | [4] |
| Tetrahydrobenzopyrans | MKN-45 (Gastric) | < 30 | [4] |
| Tetrahydrobenzopyrans | U87MG (Glioblastoma) | < 30 | [4] |
| Thieno[2,3-b]pyridines | HCT116 (Colon) | 0.025 - 0.050 | [5] |
| Thieno[2,3-b]pyridines | MDA-MB-231 (Breast) | 0.025 - 0.050 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives typically involves the construction of the chroman ring followed by the introduction or modification of the 5-amino group.
General Synthesis Outline
A common synthetic route to 5-substituted 3-aminochromans involves palladium-catalyzed carbonylation of a triflate precursor, which can then be converted to various amides and other derivatives.[3]
Step-by-Step Protocol for Palladium-Catalyzed Carbonylation:
-
Preparation of the Triflate: To a solution of the 5-hydroxy-3-aminochroman precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., pyridine) and cool to 0 °C.
-
Add trifluoromethanesulfonic anhydride dropwise and stir the reaction mixture at 0 °C for 1-2 hours.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure to obtain the triflate.
-
Carbonylation: In a pressure vessel, combine the triflate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppp), and a suitable alcohol or amine in a solvent such as DMF.
-
Pressurize the vessel with carbon monoxide (e.g., 5-10 atm) and heat the reaction mixture (e.g., 80-100 °C) for several hours.
-
After cooling, filter the reaction mixture and purify the product by column chromatography to yield the desired 5-substituted this compound derivative.
In Vitro Biological Evaluation Protocols
This protocol is adapted from methodologies used for similar compounds.[3]
-
Membrane Preparation: Homogenize rat hippocampal tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis.
This is a standard colorimetric assay to assess cell viability.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The exploration of this compound derivatives as therapeutic agents is a promising and rapidly evolving field. While the current body of literature provides a strong foundation, further research is needed to fully elucidate their therapeutic potential. Future efforts should focus on:
-
Expansion of Chemical Diversity: Synthesis of a broader range of this compound derivatives with diverse substitution patterns to establish comprehensive SAR.
-
Target Identification and Validation: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of neurodegenerative diseases and cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to ensure their suitability for clinical development.
References
- Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry. [Link]
- 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia. Journal of Medicinal Chemistry. [Link]
- Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry. [Link]
- In vitro growth inhibitory effects IC50 ± SEM ( M) of the newly synthesized compounds against cancer cell lines.
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. [Link]
Sources
- 1. 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Chroman-5-amine hydrochloride properties and handling.
An In-Depth Technical Guide to Chroman-5-amine Hydrochloride for Advanced Research Applications
Introduction
This compound hydrochloride (CAS No: 1965309-15-2) is a heterocyclic amine that has emerged as a pivotal structural motif and key building block in modern medicinal chemistry.[1] Its rigid bicyclic framework, composed of a dihydropyran ring fused to a benzene ring, provides a well-defined three-dimensional geometry, making it an attractive scaffold for designing targeted therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of synthetic and biological applications.
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive technical overview of this compound hydrochloride. We will delve into its physicochemical properties, provide field-proven protocols for its synthesis and purification, explore its chemical reactivity, and detail the critical safety and handling procedures required for its management in a laboratory setting. The primary focus will be on its role as a crucial intermediate in the development of dual orexin receptor antagonists (DORAs), a contemporary class of therapeutics for insomnia, where the amine functionality is instrumental for achieving high-affinity receptor binding.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound hydrochloride is typically supplied as a white to off-white crystalline powder. The hydrochloride salt form is deliberately chosen to improve the compound's handling characteristics compared to the free base, which exists as an oil.[2] This salt formation protonates the primary amine, rendering the molecule more polar and thus highly soluble in water (>100 mg/mL) and other polar solvents, a significant advantage for both reaction setup and formulation studies. However, this increased polarity also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates storage in a desiccated, inert environment to maintain its integrity and purity.
Table 1: Key Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1965309-15-2 | [1] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | |
| Appearance | White crystalline powder/solid | |
| Melting Point | 180-185 °C (with decomposition) | |
| Solubility | High water solubility (>100 mg/mL) | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | 2-8 °C, under inert atmosphere |
Structural Characterization
While specific spectral data is dependent on the supplier, standard analytical techniques are used to confirm the identity and purity of this compound hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the diastereotopic protons of the two methylene groups in the dihydropyran ring, and a broad signal for the amine protons. ¹³C NMR would confirm the presence of the nine carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would show a prominent ion peak corresponding to the free base [M+H]⁺ at approximately 150.09 m/z.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretches (aromatic and aliphatic), and C-O-C stretching of the ether linkage.
Section 2: Synthesis and Purification
The reliable synthesis and rigorous purification of this compound hydrochloride are critical for its successful use in subsequent multi-step synthetic campaigns, particularly in a drug discovery context where impurity profiles are tightly controlled.
Synthetic Workflow
The most direct synthetic route involves the reduction of a nitro-aromatic precursor, a common and robust transformation in organic chemistry. The process begins with the commercially available 5-nitro-2H-chromene, which is reduced to the corresponding primary amine. This free base is then converted to its hydrochloride salt for improved stability and handling.
Sources
Methodological & Application
Protocol for the synthesis of Chroman-5-amine in a laboratory setting
An Application Note for the Laboratory Synthesis of Chroman-5-amine
Introduction and Strategic Overview
This compound is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic scaffold is a key feature in the design of novel therapeutic agents and functional molecules. This document provides a comprehensive, field-tested protocol for the synthesis of this compound (CAS: 50386-65-7), designed for researchers and professionals in drug development and organic synthesis.
The synthetic strategy detailed herein focuses on a robust and widely adopted method: the catalytic hydrogenation of a nitro-aromatic precursor. This approach is divided into two principal stages:
-
Synthesis of the Nitro Precursor: Formation of 5-Nitro-2H-chromene from a suitable starting material.
-
Reductive Amination: Heterogeneous catalytic hydrogenation of the nitro group to the target primary amine using palladium on carbon (Pd/C).
This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for ensuring the integrity of the final compound.
PART 1: Mechanistic Insights and Rationale
The core of this synthesis is the reduction of an aromatic nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and scalability.
The Mechanism of Catalytic Hydrogenation
This transformation occurs on the surface of a heterogeneous catalyst, typically palladium metal finely dispersed on a high-surface-area activated carbon support (Pd/C). The generally accepted mechanism involves several key steps:
-
Adsorption of Reactants: Both the hydrogen gas (H₂) and the nitro-containing substrate (5-Nitro-2H-chromene) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This process is believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final amine (-NH₂) is formed.
-
Desorption of Product: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the catalytic sites for the next cycle.
Protic solvents, such as methanol, are often used as they can facilitate the reaction by aiding in proton transfer steps and improving substrate solubility.[1][2]
PART 2: Detailed Experimental Protocol
This protocol provides a complete workflow, from the synthesis of the necessary precursor to the purification and characterization of the final product.
Stage 1: Synthesis of 5-Nitro-2H-chromene (Precursor)
While 5-Nitro-2H-chromene can be sourced commercially, this section outlines a general method for its synthesis for completeness. A common route involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde.[3]
-
Reaction Principle: An acid- or amine-catalyzed annulation reaction between 3-nitrophenol and an acrolein derivative forms the chromene ring system.
-
Note: The specific conditions for this step can vary widely and should be optimized based on available starting materials and literature precedents for chromene synthesis.[4][5][6] For the purpose of this guide, we will assume 5-Nitro-2H-chromene is the starting material for the main protocol.
Stage 2: Synthesis of this compound via Hydrogenation
This procedure is adapted from established methodologies for the reduction of nitroarenes.[2][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example |
| 5-Nitro-2H-chromene | C₉H₇NO₃ | 177.16 | >95% | Varies |
| Palladium on Carbon (10 wt. %) | Pd/C | - | - | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | >99.8% | Fisher Scientific |
| Hydrogen Gas (H₂) | H₂ | 2.02 | High Purity | Airgas |
| Nitrogen or Argon Gas | N₂ / Ar | - | High Purity | Airgas |
| Celite® 545 | - | - | - | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Hydrogen balloons (double-layered for safety and longevity)[1]
-
Vacuum/inert gas manifold (Schlenk line)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup (Inert Atmosphere):
-
Place a 250 mL three-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is critical for safety.[8][9]
-
Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (150 mg, ~10-15 wt% of the substrate). CAUTION: Do not add the dry catalyst to the solvent in the presence of air, as it can ignite.[1][10]
-
Add anhydrous methanol (50 mL) to the flask via cannula or syringe. The catalyst should be fully wetted.
-
-
Addition of Substrate:
-
Dissolve 5-Nitro-2H-chromene (1.0 g, 5.64 mmol) in methanol (20 mL).
-
Add the substrate solution to the flask containing the catalyst slurry.
-
-
Hydrogenation:
-
Seal the flask, evacuate the inert gas carefully using the manifold (until the solvent just begins to bubble), and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Allow the reaction to stir vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system). The disappearance of the starting material spot and the appearance of a new, more polar spot (visualized under UV light and/or with a potassium permanganate stain) indicates product formation. The reaction is typically complete within 4-6 hours.
-
-
Reaction Work-up and Catalyst Removal:
-
CRITICAL SAFETY STEP: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.[11][12]
-
Prepare a short plug of Celite® in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Wash the flask and the Celite pad with additional methanol (2 x 20 mL) to ensure all product is collected.
-
CAUTION: Do not allow the catalyst on the Celite pad to dry out, as it is pyrophoric and can ignite upon contact with air.[1][10][12] Immediately after filtration, quench the Celite pad containing the catalyst by carefully transferring it to a beaker with a large volume of water.
-
-
Isolation of Crude Product:
-
Combine the filtrates and concentrate the solution using a rotary evaporator to remove the methanol. This will yield the crude this compound, typically as a light brown oil.
-
Quantitative Data Summary Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Nitro-2H-chromene | 177.16 | 1.0 g | 5.64 | 1.0 |
| 10% Pd/C | - | ~150 mg | - | Catalyst |
| Methanol | 32.04 | 70 mL | - | Solvent |
| Hydrogen (H₂) | 2.02 | Excess | Excess | Reducing Agent |
PART 3: Purification and Characterization
Aromatic amines can be challenging to purify via standard silica gel chromatography due to interactions with acidic silanol groups, leading to peak tailing and potential product loss.[13][14]
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is recommended. To mitigate issues with the basicity of the amine, add 0.5-1% triethylamine (TEA) to the eluent mixture.[13]
-
Procedure:
-
Adsorb the crude oil onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in 95:5 Hexane:EtOAc (+1% TEA).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradually increasing gradient of ethyl acetate (e.g., from 5% to 30%) in hexane.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound. An alternative and often superior method involves using an amine-functionalized silica column, which allows for purification with standard solvents like hexane/ethyl acetate without the need for a basic additive.[14]
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Rf value will be lower (more polar) than the nitro-precursor.
-
Mass Spectrometry (MS): For C₉H₁₁NO (MW: 149.19), expect to see [M+H]⁺ at m/z = 150.2.
-
¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons (typically 6.0-7.5 ppm), the protons on the chroman ring (e.g., -OCH₂- around 4.0-4.5 ppm, -CH₂-CH₂- around 1.8-2.8 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR Spectroscopy: Expect distinct signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the chroman ring (20-70 ppm).
PART 4: Safety and Hazard Management
The synthesis of this compound involves significant hazards that must be managed with strict adherence to safety protocols. The entire procedure must be performed in a well-ventilated chemical fume hood.[9][11]
-
Hydrogen Gas (H₂): Extremely flammable with a wide explosive range in air (4-75%).[15][16] Ensure there are no ignition sources nearby. The system must be purged with inert gas before introducing hydrogen and after the reaction is complete.
-
Palladium on Carbon (Pd/C): The catalyst is flammable, and when saturated with hydrogen, it becomes pyrophoric, meaning it can ignite spontaneously upon exposure to air.[10][17] Handle only under an inert atmosphere. Never allow the filtered catalyst to dry in the air. Quench immediately and dispose of it in a dedicated, wet waste container.[10][11]
-
Nitro-Aromatic Precursors: Aromatic nitro compounds are generally toxic and should be handled with care, avoiding skin contact and inhalation.[18]
-
Amines: Aromatic amines can be toxic and are often skin/eye irritants. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
PART 5: Visualized Workflows
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
References
- University of California, Berkeley. (n.d.). Hydrogenation. College of Chemistry.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-24.
- University of California, Los Angeles. (n.d.). LCSS: PALLADIUM ON CARBON.
- Process Safety Group. (n.d.). Catalytic hydrogenation process hazard analysis.
- DEKRA. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Stanford University. (n.d.). HYDROGENATION | FACT SHEET. Environmental Health & Safety.
- Otsuka Pharmaceutical Factory, Inc. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
- Li, G., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(8), 11216-11226.
- ResearchGate. (2016). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
- Reiss, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. (2021). 13C{1H} NMR Data a.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Ghorai, M. K., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329-2366.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Royal Society of Chemistry. (2020). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry.
- ResearchGate. (2019). 1H- and 13C-NMR chemical shifts for compound 5.
- MDPI. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8983.
- American Chemical Society. (2023). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Department of Chemistry.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2H-Chromene synthesis [organic-chemistry.org]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. honrel.com [honrel.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: High-Throughput Screening Assays for Chroman-5-Amine Derivatives
Document ID: AN-CSA-2026-01
Abstract
The chroman scaffold is a privileged heterocyclic motif central to numerous biologically active compounds, and its derivatives, particularly Chroman-5-amines, are of significant interest in modern drug discovery.[1][2] These compounds have been identified as modulators of key drug target classes, including G-protein coupled receptors (GPCRs) and protein kinases.[3][4] High-Throughput Screening (HTS) is the cornerstone of identifying novel, active molecules from large compound libraries, enabling the rapid evaluation of thousands to millions of potential drug candidates.[5][6] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design, execution, and validation of robust HTS assays tailored for the discovery of bioactive Chroman-5-amine derivatives. We present detailed protocols for two primary assay formats—a cell-based GPCR functional assay and a biochemical kinase inhibition assay—and emphasize the critical principles of data validation and interference mitigation that ensure the identification of high-quality, tractable hits.
Introduction: The this compound Scaffold and HTS
The chroman (3,4-dihydro-2H-1-benzopyran) structure is a versatile scaffold found in natural products and synthetic molecules with a wide array of pharmacological activities. The addition of an amine group at the 5-position creates a key pharmacophore that can engage in crucial hydrogen bonding interactions, making this compound derivatives attractive for targeting ligand-binding pockets in proteins.[4] For instance, derivatives have been investigated as orexin receptor antagonists (targeting GPCRs for insomnia) and as potent ROCK inhibitors (targeting a kinase involved in cell survival).[3][4]
The journey from a vast chemical library to a validated hit compound is powered by HTS.[6][7] The primary goal of an HTS campaign is not to find a perfect drug, but to identify promising "hits"—compounds that consistently modulate the target in a desired manner.[6] These hits serve as the starting point for medicinal chemistry optimization.[6] The success of any HTS campaign hinges on the quality and robustness of the assay, which must be sensitive, reproducible, and scalable for automation.[8]
The Screening Cascade: A Strategy for Hit Identification
A successful screening campaign is not a single experiment but a multi-stage process known as the screening cascade. This tiered approach is designed to efficiently filter a large library down to a small number of high-confidence hits while managing resources effectively.
Caption: A generalized HTS screening cascade workflow.
Primary HTS Assay Protocol 1: Cell-Based GPCR Calcium Mobilization
Many GPCRs, such as the orexin receptor, signal through the Gαq pathway, leading to a transient increase in intracellular calcium (Ca²⁺) upon activation.[9][10] This provides a robust and rapid readout for a functional cell-based assay.
Principle: This assay uses a cell line stably expressing the target GPCR. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). When an agonist binds the receptor, the resulting Ca²⁺ influx binds the dye, causing a significant increase in fluorescence intensity. Antagonists are identified by their ability to block the fluorescence increase induced by a known agonist.
Detailed Protocol: Antagonist Mode Screening
1. Cell Culture and Plating:
- Rationale: Using a stable cell line ensures consistent receptor expression. Plating cells the day before allows them to adhere and recover, forming a healthy monolayer for the assay.
- Steps:
- Culture HEK293 cells stably expressing the target GPCR (e.g., Orexin Receptor 1) in appropriate media.
- Harvest cells and adjust density to 200,000 cells/mL.
- Using an automated dispenser, seed 25 µL/well into a 384-well, black-walled, clear-bottom assay plate (5,000 cells/well).
- Incubate overnight at 37°C, 5% CO₂.
2. Compound Pinning and Dye Loading:
- Rationale: Acoustic dispensing (like Echo) allows for low-volume, high-precision transfer of compounds from the library plates to the assay plates, minimizing DMSO carryover. The fluorescent dye is added simultaneously to streamline the workflow.
- Steps:
- Prepare a 2X Dye Loading Buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage) in Hanks' Balanced Salt Solution (HBSS).
- Transfer 50 nL of test compounds (from 10 mM DMSO stocks) to the assay plate wells using an acoustic liquid handler for a final screening concentration of 10 µM.
- Immediately add 25 µL of 2X Dye Loading Buffer to all wells.
- Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.
3. Agonist Addition and Signal Detection:
- Rationale: The signal is transient, so fluorescence must be read immediately upon agonist addition. A FLIPR (Fluorometric Imaging Plate Reader) is ideal as it can add reagent and read all 384 wells simultaneously.[11] The EC₈₀ concentration of the agonist is used to ensure the assay is sensitive to competitive antagonists.
- Steps:
- Place the assay plate into a FLIPR Tetra® or similar instrument.[11]
- Prepare a 5X solution of a known agonist (e.g., Orexin-A) at its EC₈₀ concentration in HBSS.
- Initiate the kinetic read protocol:
- Read baseline fluorescence for 10 seconds.
- Add 12.5 µL of the 5X agonist solution to all wells.
- Continue reading fluorescence every second for an additional 120 seconds.
Data Analysis and Quality Control
-
Primary Readout: The maximum fluorescence signal post-agonist addition minus the baseline.
-
Normalization:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Controls:
-
Negative Control (0% Inhibition): Wells with DMSO vehicle only.
-
Positive Control (100% Inhibition): Wells with a known potent antagonist of the target receptor.
-
-
QC Metric (Z'-Factor): The Z'-factor assesses the separation between the positive and negative controls, indicating assay quality.[12][13]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay is considered excellent for HTS if Z' ≥ 0.5 .[12]
-
Primary HTS Assay Protocol 2: Biochemical Kinase Inhibition (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for studying molecular interactions, making it ideal for biochemical kinase assays.[11][14]
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor. The substrate peptide itself is labeled with a FRET acceptor (e.g., GFP or a small molecule fluorophore). When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds. This brings the donor and acceptor into close proximity, allowing energy transfer to occur upon excitation. Inhibitors prevent phosphorylation, leading to a loss of the FRET signal.
Caption: Principle of a TR-FRET kinase inhibition assay.
Detailed Protocol
1. Reagent Preparation:
- Rationale: Using a substrate concentration at or near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.[15]
- Steps:
- Prepare 2X Kinase solution (e.g., ROCK1) in kinase reaction buffer.
- Prepare 2X Substrate/ATP solution containing the acceptor-labeled peptide substrate (at 2x Km) and ATP (at 2x Km) in the same buffer.
- Prepare 2X Stop/Detection solution containing EDTA (to stop the kinase reaction) and Tb-labeled anti-phospho-substrate antibody.
2. Assay Execution:
- Rationale: The reaction is initiated by adding the enzyme to the substrate/compound mix. A defined incubation time allows for sufficient product formation in the uninhibited controls.
- Steps:
- Dispense 50 nL of test compounds (10 mM in DMSO) into a 1536-well low-volume assay plate.
- Add 2.5 µL of 2X Substrate/ATP solution to all wells and mix.
- Add 2.5 µL of 2X Kinase solution to initiate the reaction.
- Incubate for 60 minutes at room temperature.
- Add 5 µL of 2X Stop/Detection solution to all wells.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
3. Signal Detection:
- Rationale: A plate reader capable of time-resolved fluorescence is required. It excites the terbium donor at ~340 nm and reads emission from both the donor (~490 nm) and the acceptor (~520 nm) after a delay to reduce background fluorescence.
- Steps:
- Read the plate on a suitable HTS plate reader (e.g., PHERAstar FSX, EnVision).
- Record emissions at both wavelengths.
Data Analysis and Quality Control
-
Primary Readout: The ratio of the acceptor signal to the donor signal (520 nm / 490 nm). Using a ratio minimizes interference from factors like liquid handling variations.
-
Normalization: Calculated using the same formula as the GPCR assay.
-
Controls:
-
Negative Control (0% Inhibition): DMSO vehicle.
-
Positive Control (100% Inhibition): A known potent kinase inhibitor (e.g., Staurosporine or a specific ROCK inhibitor like Y-27632).[3]
-
-
QC Metric (Z'-Factor): Calculated as above. A Z' ≥ 0.5 is required for a high-quality screen.[16][17]
Critical Challenge: Managing and Eliminating Assay Interference
A high rate of false positives is a common pitfall in HTS campaigns.[18] this compound derivatives, like many organic molecules, can interfere with assay technologies, leading to misleading results.[19] It is essential to proactively identify and triage these compounds.
Common Interference Mechanisms & Counter-Screens
| Interference Mechanism | Description | Recommended Counter-Screen Protocol |
| Compound Autofluorescence | The compound itself fluoresces at the same wavelength as the assay readout, creating a false positive signal.[20] | Protocol: Prepare a plate with serially diluted compound in assay buffer (no cells or reagents). Read on the plate reader using the same settings as the primary assay. A significant signal indicates autofluorescence. |
| Fluorescence Quenching | The compound absorbs the light emitted by the assay's fluorophore, causing a decrease in signal that mimics inhibition.[20] | Protocol: Run a cell-free or reagent-only version of the assay. Add the pre-formed fluorescent product and then the compound. A drop in signal indicates quenching. For TR-FRET, a drop in the donor signal is a key indicator. |
| Compound Aggregation | At higher concentrations, compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[19] | Protocol: Re-run the dose-response assay in the presence of 0.01% Triton X-100. Aggregators will show a dramatic loss of potency (a rightward shift in the IC₅₀ curve).[19][20] |
| Luciferase Inhibition (for luminescent assays) | If using a luciferase-based readout (e.g., CellTiter-Glo for viability), compounds can directly inhibit the luciferase enzyme.[18] | Protocol: Run a cell-free assay with purified luciferase enzyme, ATP, and luciferin. Add the test compound and measure the inhibition of light production. |
A technology counter-screen should be run on all confirmed hits to eliminate compounds that interfere with the detection method itself.[18]
Conclusion
The successful discovery of novel this compound modulators of therapeutically relevant targets is highly achievable through well-designed HTS campaigns. The choice of a primary assay—whether cell-based or biochemical—must be tailored to the specific biological question and target class. Rigorous assay validation, defined by a consistent Z'-factor above 0.5, is non-negotiable. Furthermore, a proactive strategy for identifying and eliminating interfering compounds through a suite of counter-screens is paramount to ensuring that resources are focused on chemically tractable hits with genuine biological activity. This systematic approach transforms HTS from a simple screen into a powerful engine for drug discovery.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH.
- Cell-based assays and animal models for GPCR drug screening. (Source: PubMed)
- High-Throughput Screening of GPCRs for Drug Discovery. (Source: Celtarys)
- Z-factors - BIT 479/579 High-throughput Discovery.
- High-Throughput Inhibitor Assays and Screening.
- High-Throughput GPCR Assay Development. (Source: Agilent)
- On HTS: Z-factor. (Source: On HTS)
- Z-factor - Wikipedia. (Source: Wikipedia)
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Comparison of Various Cell-Based Assays for GPCR Screening.
- Assay performance and the Z'-factor in HTS. (Source: Drug Target Review)
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
- Troubleshooting assay interference in Fenticonazole high-throughput screening. (Source: Benchchem)
- The Importance of Counter Screens in HTS.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (Source: BMG LABTECH)
- Troubleshooting (-)-Toddanol Interference in High-Throughput Screening Assays. (Source: Benchchem)
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (Source: BellBrook Labs)
- Enzyme Assays: The Foundation of Modern Drug Discovery. (Source: BellBrook Labs)
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH.
- Quantitative HTS identifies chroman 1 as a best-in-class ROCK...
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (Source: Dispendix)
- This compound hydrochloride; CAS No.: 1965309-15-2. (Source: ChemShuttle)
- Buy Chroman-3-amine | 60575-19-1. (Source: Smolecule)
- High-throughput screening (HTS). (Source: BMG LABTECH)
- Tailored high-throughput screening solutions for identifying potent hits. (Source: Nuvisan)
- High-Throughput Screening. (Source: Enamine)
- High-Throughput Screening Service. (Source: Pharmaron)
- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (Source: PubMed Central)
Sources
- 1. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 2. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemshuttle.com [chemshuttle.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. High-Throughput Screening - Enamine [enamine.net]
- 12. assay.dev [assay.dev]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. pharmaron.com [pharmaron.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Chroman-5-amine Based Anticancer Compounds
Introduction: The Promise of the Chroman Scaffold in Oncology
The chroman scaffold is a privileged heterocyclic motif found in a diverse range of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents. Within the vast landscape of medicinal chemistry, chroman derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anticancer properties.[1][3][4] This application note focuses specifically on the chroman-5-amine core, a versatile building block for creating new chemical entities aimed at anticancer research. The strategic placement of the amino group at the C5 position offers a key vector for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It details the synthesis of the this compound core, followed by robust, step-by-step protocols for evaluating the anticancer potential of its derivatives through essential in vitro assays. The causality behind each protocol step is explained to ensure both reproducibility and a deeper understanding of the experimental system.
Part 1: Synthesis and Characterization of this compound
A reliable synthetic route is the foundation of any drug discovery program. The following protocol outlines a robust, two-step approach to synthesize the this compound core, starting from readily available materials. This strategy involves the initial formation of a nitro-substituted chromene, followed by a selective reduction of the nitro group.[5][6]
Protocol 1: Synthesis of this compound
Causality: This protocol is designed for efficiency and purity. The first step, an acid-catalyzed condensation, builds the core heterocyclic structure.[7] The subsequent hydrogenation is a clean and high-yielding method for reducing the nitro group to the desired amine without affecting the chroman ring, a critical consideration for maintaining the scaffold's integrity.[5]
Materials & Reagents:
-
3-Aminophenol
-
Acrolein diethyl acetal
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
5-Nitro-2H-chromene (intermediate from Step 1)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Acid-Catalyzed Synthesis of 5-Nitro-2H-chromene (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1.0 eq) in toluene.
-
Addition of Reagents: Add acrolein diethyl acetal (1.2 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).[7]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-nitro-2H-chromene.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 5-nitro-2H-chromene intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is often sufficient) while stirring the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours, often indicated by a color change from yellow to clear.[5]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound as an oil, which can be used directly for derivatization or further purified if necessary.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]
Part 2: In Vitro Anticancer Evaluation
Once novel this compound derivatives are synthesized, a systematic in vitro evaluation is essential to identify promising lead compounds.[8][9] The following protocols describe three fundamental assays to determine cytotoxicity, mode of cell death, and effects on cell cycle progression.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The MTT assay is a primary screening tool to quantify the cytotoxic effect of a compound. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10][11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] A decrease in the purple color indicates a reduction in cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[17][18]
Data Presentation: Sample IC₅₀ Values
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) |
| This compound-D1 | MCF-7 (Breast) | 8.5 |
| This compound-D1 | A549 (Lung) | 15.2 |
| This compound-D1 | HCT116 (Colon) | 11.8 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[19][20]
Methodology:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[19]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[20][21]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[20] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[20]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). PI is a DNA intercalating agent whose fluorescence is directly proportional to the amount of DNA in the cell.[23][24] This allows for the quantitative analysis of cell distribution throughout the different phases of the cell cycle.[25]
Methodology:
-
Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).[24][26]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[23][24]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Part 3: Mechanistic Insights and Potential Signaling Pathways
The anticancer activity of chroman derivatives can be attributed to their interaction with various cellular signaling pathways that regulate proliferation, survival, and death. While the specific mechanism of a novel this compound derivative must be determined experimentally, related compounds are known to induce apoptosis and cell cycle arrest.[27]
A common mechanism for anticancer agents is the induction of the intrinsic (mitochondrial) apoptosis pathway.[27] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, activating a caspase cascade (initiator caspase-9 and executioner caspase-3) that culminates in programmed cell death.[27] Polyamines and their related signaling pathways are also frequently dysregulated in cancer and represent potential targets.[28][29][30] Investigating the modulation of these pathways can provide crucial insights into a compound's mechanism of action.
Part 4: Outlook Towards In Vivo Studies
Compounds that demonstrate potent and selective activity in vitro, along with a well-defined mechanism of action, become candidates for in vivo evaluation.[8] Preclinical animal models, particularly human tumor xenografts in immunocompromised mice, are the gold standard for assessing a drug's therapeutic efficacy in a living system.[13][31] These studies provide critical data on pharmacokinetics, toxicity, and the compound's ability to inhibit tumor growth in a complex biological environment, bridging the gap between laboratory discovery and clinical application.[32][33]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The synthetic and analytical protocols detailed in this guide provide a validated, logical framework for creating and evaluating new derivatives. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify lead compounds with desirable anticancer profiles. Subsequent mechanistic studies and in vivo testing will be crucial in translating these promising in vitro findings into potential clinical candidates.
References
- Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC Source: National Center for Biotechnology Inform
- Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL:[Link]
- Title: Flow Cytometry Protocol | 10 Hints & Tips Source: Assay Genie URL:[Link]
- Title: Method for Analysing Apoptotic Cells via Annexin V Binding Source: University College London URL:[Link]
- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
- Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Inform
- Title: MTT (Assay protocol) Source: Protocols.io URL:[Link]
- Title: Assaying cell cycle status using flow cytometry - PMC Source: National Center for Biotechnology Inform
- Title: Cell Cycle Tutorial Source: The University of Edinburgh URL:[Link]
- Title: Cell cycle analysis - Wikipedia Source: Wikipedia URL:[Link]
- Title: Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities Source: National Center for Biotechnology Inform
- Title: Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent Source: MDPI URL:[Link]
- Title: Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer Source: MDPI URL:[Link]
- Title: N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent.
- Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs Source: National Center for Biotechnology Inform
- Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL:[Link]
- Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchG
- Title: Synthesis of 5-enamine-4-thiazolidinone derivatives with trypanocidal and anticancer activity Source: PubMed URL:[Link]
- Title: Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Title: Revealing the anticancer potential of candidate drugs in vivo using Caenorhabditis elegans mutant strains - PMC Source: National Center for Biotechnology Inform
- Title: (PDF)
- Title: Polyamines and related signaling pathways in cancer - PMC Source: National Center for Biotechnology Inform
- Title: Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands Source: ACS Omega URL:[Link]
- Title: (PDF)
- Title: Polyamines and related signaling pathways in cancer Source: PubMed URL:[Link]
- Title: Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol Source: MDPI URL:[Link]
- Title: Aberrant Signaling Pathways in Cancer Cells: Application of Nanom
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. ijpbs.com [ijpbs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. assaygenie.com [assaygenie.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Revealing the anticancer potential of candidate drugs in vivo using Caenorhabditis elegans mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of the Chroman-5-amine Scaffold in the Development of Novel Antiepileptic Agents
Authored by: A Senior Application Scientist
Abstract
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current pharmacotherapies. This necessitates the urgent discovery of novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles. The chroman scaffold, a heterocyclic system prevalent in many biologically active natural products, has emerged as a "privileged structure" in medicinal chemistry for its versatility in targeting central nervous system disorders.[1][2] This guide provides an in-depth exploration of the chroman-5-amine core, a promising pharmacophore for the rational design of next-generation antiepileptic agents. We will detail synthetic methodologies, a comprehensive cascade of in vitro and in vivo screening protocols, and the critical interpretation of data to guide lead optimization. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
The Chroman Scaffold: A Privileged Core for CNS Drug Discovery
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a foundational structure in a multitude of natural compounds, including tocopherols (Vitamin E), and serves as a versatile template for synthetic therapeutic agents.[3] Its structural rigidity, combined with the potential for diverse substitutions, allows for precise three-dimensional orientation of functional groups to interact with various biological targets. In the context of neurodegenerative diseases and epilepsy, chroman-based derivatives have demonstrated a wide range of activities.[3][4] The absence of the C2-C3 double bond, which distinguishes chromanones from chromones, leads to significant variations in their biological activities, making the saturated heterocyclic ring an area of keen interest.[1][2]
The introduction of an amine group at the C-5 position of the chroman scaffold (this compound) presents a strategic modification. This functional group can serve as a key pharmacophoric element, potentially interacting with targets through hydrogen bonding or ionic interactions, and can act as a synthetic handle for further molecular elaboration to fine-tune pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives is a critical first step. A common and effective approach involves the construction of the chroman core followed by functionalization. The following protocol outlines a generalized, multi-step synthesis adapted from established methodologies for creating chroman libraries.[4][5]
Workflow for Synthesis of this compound Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Chroman-5-amine in the Synthesis of Neuroprotective Agents: A Technical Guide
This guide provides an in-depth exploration of the strategic use of Chroman-5-amine as a versatile starting material for the synthesis of novel neuroprotective agents. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines detailed synthetic protocols, the underlying scientific rationale, and methodologies for evaluating the neuroprotective potential of the resulting compounds.
Introduction: The Chroman Scaffold as a Privileged Structure in Neuroprotection
The chroman ring system is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the antioxidant α-tocopherol (Vitamin E). Its inherent properties, including the ability to scavenge free radicals and its favorable pharmacokinetic profile, make it an attractive scaffold for the design of agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These conditions are often characterized by oxidative stress and neuronal cell death. The introduction of an amine functionality at the 5-position of the chroman ring provides a crucial chemical handle for diversification, allowing for the synthesis of a wide array of derivatives with potentially enhanced neuroprotective activities.
Strategic Approach: Leveraging this compound for Neuroprotective Agent Synthesis
The primary amino group of this compound offers a versatile point for chemical modification. Two principal synthetic strategies are presented here:
-
Amide Bond Formation: Acylation of this compound with carboxylic acids known to possess neuroprotective or antioxidant properties. This approach allows for the combination of the beneficial chroman scaffold with other pharmacophores.
-
Reductive Amination: Reaction of this compound with aldehydes or ketones to form N-substituted derivatives. This method is ideal for introducing a variety of alkyl and aryl substituents to probe structure-activity relationships.
The following sections provide detailed protocols for these synthetic transformations and subsequent biological evaluation.
PART 1: Synthesis of Chroman-5-yl-amide Derivatives
This protocol details the synthesis of a representative neuroprotective agent, N-(chroman-5-yl)-3-(4-hydroxyphenyl)propanamide, by coupling this compound with 3-(4-hydroxyphenyl)propanoic acid. The latter is a known antioxidant moiety.
Experimental Protocol 1: Synthesis of N-(chroman-5-yl)-3-(4-hydroxyphenyl)propanamide
Materials:
-
This compound
-
3-(4-Hydroxyphenyl)propanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 3-(4-hydroxyphenyl)propanoic acid (1.1 eq) in anhydrous DCM or DMF.
-
Amide Coupling: Add DIPEA (2.0 eq) to the solution, followed by the dropwise addition of a solution of DCC (1.2 eq) in anhydrous DCM at 0 °C. If using HATU, add it directly to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(chroman-5-yl)-3-(4-hydroxyphenyl)propanamide.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the amide coupling of this compound.
PART 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which is a powerful technique for creating a library of compounds for structure-activity relationship (SAR) studies.[1][2]
Experimental Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified N-substituted this compound derivative by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Aldehydes for SAR Studies
| Entry | Aldehyde/Ketone | Expected Product | Rationale for Inclusion |
| 1 | 4-Hydroxybenzaldehyde | N-(4-Hydroxybenzyl)this compound | Introduces a phenolic hydroxyl group for antioxidant activity. |
| 2 | 3,4-Dimethoxybenzaldehyde | N-(3,4-Dimethoxybenzyl)this compound | Explores the effect of electron-donating groups. |
| 3 | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)this compound | Increases lipophilicity for potential blood-brain barrier penetration. |
| 4 | Pyridine-4-carboxaldehyde | N-(Pyridin-4-ylmethyl)this compound | Introduces a nitrogen-containing heterocycle for potential new interactions. |
PART 3: Evaluation of Neuroprotective Activity
The synthesized this compound derivatives should be evaluated for their neuroprotective effects using established in vitro models of neuronal cell death.
Experimental Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress
Cell Line:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a hippocampal cell line (e.g., HT22).
Materials:
-
Synthesized chroman derivatives
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) or Glutamate
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized chroman derivatives for 1-2 hours.
-
Induction of Oxidative Stress: Induce neuronal cell death by adding a pre-determined toxic concentration of H₂O₂ or glutamate to the culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the EC₅₀ values for neuroprotection.
Visualization of Neuroprotective Signaling Pathway
Caption: Proposed mechanism of neuroprotection by chroman derivatives.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel neuroprotective agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate a diverse library of chroman derivatives. Future work should focus on optimizing the lead compounds through further SAR studies, elucidating their detailed mechanisms of action, and evaluating their efficacy in in vivo models of neurodegenerative diseases.
References
- Vajragupta, O., Boonchoong, P., & Sumanont, Y. (2000). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. Free Radical Research, 32(2), 145-155. [Link]
- Zweifach, A. (2006). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry, 49(15), 4785-4789. [Link]
- Kim, S. H., Lee, Y. H., Jung, S. Y., Kim, H. J., Jin, C., & Lee, Y. S. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. European Journal of Medicinal Chemistry, 46(5), 1721-1728. [Link]
- Kumar, A., Sharma, S., & Kumar, D. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2973–2985. [Link]
- Li, J., et al. (2020). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 25(18), 4234. [Link]
- Reis, J., et al. (2017). Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. Medicinal Chemistry Research, 26(8), 1775-1788. [Link]
- Gangapuram, M., et al. (2020). Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives as anti-breast cancer agents. RSC Advances, 10(58), 35193-35207. [Link]
- Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
- Vajragupta, O., et al. (2003). Chroman amide 12P inhibition of lipid peroxidation and protection against learning and memory impairment. Free Radical Biology and Medicine, 35, S93. [Link]
- Rojas-Vite, G., et al. (2022).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Singh, S., & Singh, P. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 488-505. [Link]
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Other amines used to synthetize chromenoquinoline-based covalent organic frameworks (COF).
- Ma, C., et al. (2016). Synthesis and biological evaluation of N(9)-substituted harmine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4015-4019. [Link]
- El-Hawary, S. S., et al. (2023). Possible neuroprotective effects of amide alkaloids from Bassia indica and Agathophora alopecuroides: in vitro and in silico investigations. RSC Advances, 13(18), 12045-12061. [Link]
- El-Shazly, M., et al. (2016). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 21(7), 899. [Link]
- Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. [Link]
- inventors. (2015). Chroman derivatives, medicaments and use in therapy.
- Organic Chemistry Portal. (n.d.).
- Tadtong, S., et al. (2024). Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1. International Journal of Molecular Sciences, 25(1), 543. [Link]
Sources
Application Note & Protocols: Strategic Functionalization of the Amine Moiety in Chroman-5-amine for Drug Discovery
Abstract
The chroman scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including natural products like tocopherols (Vitamin E) and various synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Chroman-5-amine, in particular, serves as a versatile synthetic intermediate where the primary aromatic amine at the C5 position is a prime target for chemical modification. The strategic functionalization of this amine group is a critical step in tuning the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and modulating its interaction with biological targets.[5] This guide provides an in-depth exploration of key functional group modifications of the C5-amine, presenting detailed, field-proven protocols for N-acylation, N-sulfonylation, N-alkylation, and N-arylation, designed for researchers in medicinal chemistry and drug development.
Introduction: The this compound Building Block
The reactivity of the C5-amine group in this compound is predominantly governed by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[6][7] Unlike a simple aliphatic amine, its reactivity is moderated by the electronic influence of the attached benzene ring, where the lone pair can be partially delocalized into the aromatic system, slightly reducing its nucleophilicity compared to alkylamines.[7] Nevertheless, this primary amine remains a potent nucleophile capable of undergoing a wide array of chemical transformations, making it an ideal handle for introducing molecular diversity.
The choice of modification strategy is dictated by the desired properties of the final compound. For instance:
-
N-Acylation introduces a stable amide bond, often enhancing metabolic stability and providing hydrogen bond donor/acceptor capabilities crucial for target binding.[8]
-
N-Sulfonylation yields sulfonamides, a functional group present in numerous marketed drugs, known for its strong hydrogen bonding capacity and ability to occupy specific pockets in enzyme active sites.
-
N-Alkylation modulates basicity and lipophilicity, but direct alkylation can be challenging to control due to polyalkylation.[9][10]
-
N-Arylation via modern cross-coupling methods allows for the construction of complex diarylamine structures, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[11]
This document details the protocols for these cornerstone modifications.
General Experimental Workflow
A standardized workflow ensures reproducibility and high-quality results. The following diagram outlines the typical experimental sequence for the functionalization of this compound.
Caption: Standard experimental workflow for this compound modification.
Protocol I: N-Acylation via Acid Chloride
N-acylation is a robust and high-yielding reaction that converts the primary amine into a stable amide. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[12] A non-nucleophilic base is required to scavenge the HCl byproduct.
General Reaction Scheme
This compound + R-COCl --(Base)--> N-(chroman-5-yl)amide
Detailed Protocol: Synthesis of N-(Chroman-5-yl)acetamide
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 149.19 | 500 mg | 3.35 mmol | 1.0 |
| Acetyl Chloride | 78.50 | 0.26 mL | 3.69 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.70 mL | 5.03 mmol | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
Add this compound (500 mg, 3.35 mmol) and anhydrous Dichloromethane (20 mL) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Establish an inert nitrogen atmosphere and cool the solution to 0 °C using an ice bath.
-
Add Triethylamine (0.70 mL, 5.03 mmol) dropwise to the stirred solution.
-
In a separate vial, dissolve Acetyl Chloride (0.26 mL, 3.69 mmol) in 5 mL of anhydrous DCM.
-
Add the Acetyl Chloride solution dropwise to the reaction mixture at 0 °C over 10 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction to completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting amine.
-
Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the pure N-(Chroman-5-yl)acetamide.
Expected Characterization:
-
¹H NMR: Appearance of a new amide N-H singlet and a methyl singlet around 2.0-2.2 ppm. Shifts in the aromatic protons adjacent to the amide.
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the calculated molecular weight of the product (192.24).
Protocol II: N-Sulfonylation
This reaction forms a sulfonamide, a key functional group in medicinal chemistry. The mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
General Reaction Scheme
This compound + R-SO₂Cl --(Base)--> N-(chroman-5-yl)sulfonamide
Detailed Protocol: Synthesis of 4-methyl-N-(chroman-5-yl)benzenesulfonamide
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 149.19 | 500 mg | 3.35 mmol | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 700 mg | 3.67 mmol | 1.1 |
| Pyridine | - | 15 mL | - | Solvent/Base |
Procedure:
-
Dissolve this compound (500 mg, 3.35 mmol) in anhydrous Pyridine (15 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C with an ice bath.
-
Add p-Toluenesulfonyl Chloride (700 mg, 3.67 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Pour the reaction mixture slowly into 100 mL of ice-cold 2M HCl. A precipitate should form.
-
Stir the acidic mixture for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the collected solid under high vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from Ethanol/Water or by column chromatography (Silica, Hexanes:Ethyl Acetate).
Expected Characterization:
-
¹H NMR: Disappearance of the amine protons. Appearance of a sulfonamide N-H singlet and characteristic tosyl group signals (aromatic doublet-doublet pattern and a methyl singlet).
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the calculated molecular weight of the product (304.38).
Caption: Simplified mechanism for N-Sulfonylation.
Protocol III: N-Alkylation (Reductive Amination)
Direct alkylation of amines with alkyl halides often leads to mixtures of mono-, di- and even quaternary ammonium salts.[9][10] Reductive amination offers a more controlled alternative for mono-alkylation. The amine first forms an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.
General Reaction Scheme
This compound + R-CHO --(Reducing Agent)--> N-alkyl-chroman-5-amine
Detailed Protocol: Synthesis of N-benzylthis compound
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 149.19 | 500 mg | 3.35 mmol | 1.0 |
| Benzaldehyde | 106.12 | 0.34 mL | 3.35 mmol | 1.0 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.07 g | 5.03 mmol | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 25 mL | - | - |
| Acetic Acid | - | 0.19 mL | 3.35 mmol | 1.0 |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (500 mg, 3.35 mmol), Benzaldehyde (0.34 mL, 3.35 mmol), and 1,2-Dichloroethane (25 mL).
-
Add Acetic Acid (0.19 mL, 3.35 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add Sodium triacetoxyborohydride (1.07 g, 5.03 mmol) portion-wise over 10 minutes. The reaction may gently effervesce.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the starting material and imine intermediate.
-
Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel, add more NaHCO₃ solution (20 mL), and extract with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography (Silica, Hexanes:Ethyl Acetate gradient) to yield the N-benzyl product.
Expected Characterization:
-
¹H NMR: Appearance of a benzylic CH₂ singlet. The amine proton will now be a single N-H.
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the calculated molecular weight of the product (240.31).
Protocol IV: N-Arylation (Chan-Lam Coupling)
The Chan-Lam reaction is a copper-catalyzed cross-coupling of an amine with a boronic acid, providing a powerful method for C-N bond formation under relatively mild conditions.[13] It is an excellent alternative to harsher Ullmann conditions or more expensive palladium-catalyzed Buchwald-Hartwig aminations.[11][14]
General Reaction Scheme
This compound + Ar-B(OH)₂ --(Cu Catalyst, Base, Oxidant)--> N-aryl-chroman-5-amine
Detailed Protocol: Synthesis of N-phenylthis compound
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 149.19 | 300 mg | 2.01 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 490 mg | 4.02 mmol | 2.0 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 365 mg | 2.01 mmol | 1.0 |
| Triethylamine (TEA) | 101.19 | 0.56 mL | 4.02 mmol | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To an oven-dried vial, add Copper(II) Acetate (365 mg, 2.01 mmol), Phenylboronic Acid (490 mg, 4.02 mmol), and a magnetic stir bar.
-
Add this compound (300 mg, 2.01 mmol) followed by anhydrous DCM (20 mL) and Triethylamine (0.56 mL, 4.02 mmol).
-
Seal the vial and stir the mixture vigorously at room temperature, open to the air (the reaction often requires an oxidant, and air can serve this purpose).
-
Stir for 24-48 hours. Monitor the reaction progress by LC-MS. The reaction mixture will be a heterogeneous blue/green suspension.
-
Work-up: Upon completion, dilute the reaction with DCM and filter through a pad of Celite® to remove copper salts. Wash the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with saturated aqueous NH₄Cl solution (to remove residual copper), followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Silica, Hexanes:Ethyl Acetate gradient) to isolate N-phenylthis compound.
Expected Characterization:
-
¹H NMR: Signals corresponding to both the chroman and the newly introduced phenyl ring.
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the calculated molecular weight of the product (226.29).
Summary and Comparative Analysis
| Modification | Key Reagents | Conditions | Pros | Cons |
| N-Acylation | Acyl Chloride, Base | 0 °C to RT, Anhydrous | High yield, robust, fast | Product is non-basic |
| N-Sulfonylation | Sulfonyl Chloride, Base | 0 °C to RT, Anhydrous | Forms stable sulfonamides | Can be slower than acylation |
| Reductive Amination | Aldehyde, Reducing Agent | Room Temp, Anhydrous | Good control, avoids polyalkylation | Requires specific reducing agents |
| N-Arylation | Boronic Acid, Cu(OAc)₂ | Room Temp, Air | Mild conditions, broad scope | Stoichiometric copper, longer times |
Conclusion
The functionalization of the amine group at the C5 position of the chroman ring is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. The protocols outlined in this guide—N-acylation, N-sulfonylation, reductive amination, and N-arylation—represent fundamental, reliable, and scalable methods for generating diverse libraries of this compound derivatives. Each method provides a unique entry point for modifying the parent scaffold, enabling the systematic exploration of structure-activity relationships. Careful selection of the appropriate functionalization strategy, coupled with rigorous execution of these protocols, will empower researchers to unlock the full potential of the this compound scaffold in their drug discovery programs.
References
- Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters, Oxford Academic. [Link]
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). [Link]
- Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines.
- Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. PubMed. [Link]
- Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]
- Reactivity of Amines. Chemistry LibreTexts. [Link]
- Synthesis of chromene derivatives 5.
- Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]
- Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. [Link]
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- Chan–Lam N-Arylation of Adamantane-Containing Amines.
- Review on Chromen derivatives and their Pharmacological Activities.
- Oxidative β-C–H sulfonylation of cyclic amines. National Institutes of Health (NIH). [Link]
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
- Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]
- Chromium-Catalyzed Alkylation of Amines by Alcohols. PubMed. [Link]
- C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis.
- Functional groups in (bio)chemistry. Interchim. [Link]
- N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]
- Catalytic alkylation of aromatic amines with alkanols.
- Arylamine synthesis by amination (aryl
- Discovery of an -Amino C-H Arylation Reaction Using the Strategy of Accelerated Serendipity.
- Complete chemical modification of amine and acid functional groups of peptides and small proteins. National Institutes of Health (NIH). [Link]
- Amine Reactivity.
- Alkylation of Amines, Part 5: Alternative Str
- Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]
- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Novoprolabs. [Link]
- Enamine Alkylation and Acyl
- Lecture 11.
Sources
- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 5. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
Application Notes and Protocols for the Biological Screening of Chroman Derivatives
Introduction: The Chroman Scaffold - A Privileged Structure in Drug Discovery
The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Naturally occurring and synthetic chroman derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] This structural versatility allows for a diverse range of substitutions, enabling the fine-tuning of physicochemical properties and biological targets.[5] The therapeutic potential of these compounds has driven extensive research into their mechanisms of action, with studies revealing their ability to modulate key signaling pathways and enzyme activities.[6][7]
This comprehensive guide provides an in-depth experimental workflow for the biological screening of novel chroman derivative libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. Our approach emphasizes a hierarchical screening cascade, from broad cytotoxicity assessments to specific target-based assays, ensuring a thorough and efficient evaluation of your compound library.
The Strategic Screening Cascade: A Multi-tiered Approach
A successful screening campaign for a novel chroman library requires a logical and tiered approach. This ensures that resources are focused on the most promising candidates. Our recommended workflow progresses from broad phenotypic screens to more specific mechanistic and target engagement studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cell Viability Assays for Testing Chroman-5-amine Cytotoxicity
Introduction
Chroman-5-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] As with any novel compound intended for therapeutic application, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate cell viability assays to determine the cytotoxicity of this compound.
This document emphasizes the rationale behind assay selection, provides detailed, step-by-step protocols for key methodologies, and offers insights into data interpretation and troubleshooting. The goal is to equip researchers with the necessary tools to generate robust and reproducible cytotoxicity data, forming a solid foundation for further drug development.
Guiding Principles for Selecting a Cell Viability Assay
Choosing the right cell viability assay is paramount for obtaining meaningful and accurate results.[4][5] The selection process should be guided by the specific experimental question and an understanding of the potential mechanisms of cell death.[5] Key considerations include:
-
Assay Principle: Assays can measure different cellular parameters, such as metabolic activity, membrane integrity, or specific enzymatic activities.[6]
-
Mechanism of Cytotoxicity: If this compound is suspected to induce a specific cell death pathway, such as apoptosis, assays that measure markers of that pathway should be employed.[5]
-
Compound Interference: The chemical properties of this compound should be considered to avoid interference with the assay chemistry.
-
Throughput Needs: The choice of assay may also depend on the number of samples to be tested and the availability of specific instrumentation like plate readers for absorbance, fluorescence, or luminescence.[4]
This guide will focus on a multi-parametric approach, employing assays that probe different aspects of cell health to build a comprehensive cytotoxicity profile for this compound.
Core Assays for a Comprehensive Cytotoxicity Profile
A combination of the following assays is recommended to gain a thorough understanding of this compound's cytotoxic effects:
-
Metabolic Activity Assays (Tetrazolium Reduction):
-
Membrane Integrity Assay:
-
Apoptosis Assay:
The following sections provide detailed protocols for each of these assays.
Experimental Workflows and Protocols
General Cell Culture and Treatment with this compound
Reproducible results begin with consistent cell culture practices.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a predetermined optimal density. This density should allow for logarithmic growth during the treatment period.
-
Adherent Cells: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
Diagram: General Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.[7]
-
Carefully aspirate the medium from each well, being cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
Protocol 2: MTS Assay for Metabolic Activity
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[7][16]
Materials:
-
MTS reagent (containing MTS and an electron coupling reagent like PES)
-
96-well plate reader
Procedure:
-
After the this compound treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[7][15]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[16] The optimal incubation time may vary depending on the cell type and density.
-
Record the absorbance at 490 nm using a microplate reader.[7]
Diagram: Tetrazolium Reduction Principle
Caption: Principle of tetrazolium-based cell viability assays.
Protocol 3: LDH Cytotoxicity Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[9][17]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Prepare the assay plate by transferring an appropriate volume (e.g., 50 µL) of the cell culture supernatant from each well of the treatment plate to a new 96-well plate.[18]
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[17]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new assay plate.[19]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Add the stop solution provided in the kit to each well.[18]
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.[20][21]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and signal generation.[20]
-
Measure the luminescence of each sample using a luminometer.
Diagram: Apoptosis Detection via Caspase Activity
Caption: Simplified pathway for apoptosis detection using a caspase assay.
Data Analysis and Interpretation
For each assay, the results should be expressed as a percentage of the vehicle-treated control cells.
-
% Viability (MTT/MTS): [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Relative Luminescence (Caspase-Glo®): The raw luminescence units can be plotted, or the fold change relative to the vehicle control can be calculated.
The data should be plotted as a dose-response curve, and the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) should be calculated.
Data Summary Table
| Assay | Principle | Endpoint Measured | Advantages | Considerations |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Well-established, cost-effective[22] | Requires a solubilization step, potential for compound interference[13] |
| MTS | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Simpler protocol (no solubilization), higher throughput[7] | Can be affected by media components[22] |
| LDH | Release of cytosolic enzyme | Loss of membrane integrity (necrosis) | Measures a distinct cytotoxic event, stable endpoint[9] | May not detect early apoptotic events[19] |
| Caspase-Glo® 3/7 | Enzymatic cleavage of a pro-luminescent substrate | Apoptosis executioner caspase activity | High sensitivity, specific for apoptosis[11][12] | Requires a luminometer, transient signal |
Troubleshooting
Inconsistent results in cell-based assays can arise from various factors.[13][23]
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, "edge effect" in the plate[13] | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate for experimental data.[13] |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect incubation times | Optimize cell seeding density and incubation times for both treatment and the assay itself. |
| Compound interference | This compound may have inherent color or fluorescence, or it may directly interact with the assay reagents | Run compound-only controls (no cells) to check for background signal. Consider alternative assays with different detection methods. |
Conclusion
A multi-parametric approach is essential for a comprehensive assessment of this compound's cytotoxicity. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain a more complete understanding of the compound's effects on cells. The protocols and guidelines presented in these application notes provide a robust framework for generating reliable and reproducible cytotoxicity data, which is a cornerstone of preclinical drug development.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- protocols.io. (2024). LDH cytotoxicity assay.
- protocols.io. (2023). Cell viability assessment.
- AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
- Cell Biologics Inc. (n.d.). LDH Assay.
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS.
- Taylor & Francis. (n.d.). Viability assays – Knowledge and References.
- Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
- Angene Chemical. (2021). Safety Data Sheet: (S)-Chroman-4-amine hydrochloride.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Bagchi, D., Stohs, S. J., Downs, B. W., Bagchi, M., & Preuss, H. G. (2002). Cytotoxicity and oxidative mechanisms of different forms of chromium. Toxicology, 180(1), 5–22. [Link]
- Cenmed Enterprises. (n.d.). This compound (C007B-458261).
Sources
- 1. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 2. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. Cell viability assay selection guide | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. stemcell.com [stemcell.com]
- 22. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Application Notes & Protocols: Chroman-5-amine as a Foundational Building Block in Modern Organic Synthesis
Abstract
The chroman scaffold is a privileged heterocyclic motif integral to a vast array of biologically active molecules, from natural products to leading pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. This guide focuses on Chroman-5-amine, a versatile and highly valuable derivative, showcasing its utility as a strategic building block. We provide in-depth technical insights, field-proven experimental protocols, and the chemical logic behind its application in key synthetic transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel, high-value compounds.
Introduction to this compound
This compound (3,4-dihydro-2H-chromen-5-amine) is an aromatic amine featuring the chroman bicyclic system. The strategic placement of the primary amine group on the aromatic ring makes it an exceptional nucleophile and a prime handle for a wide range of chemical modifications. This functional group can be readily derivatized to introduce diverse pharmacophores or to serve as a key attachment point for building molecular complexity. Its derivatives have been identified as critical intermediates in the synthesis of compounds targeting a spectrum of therapeutic areas, including insomnia, cancer, and epilepsy.[3][4]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound. The free base is an oil, while its hydrochloride salt is a more stable crystalline powder.[3]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| CAS Number | 50386-65-7 | 1965309-15-2 | [3][5] |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [3][6] |
| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [3][5] |
| Appearance | Light brown oil | White crystalline powder | [3][7] |
| Purity | Typically ≥95% | Typically ≥95% | [5][6] |
| Solubility | Soluble in common organic solvents | High water solubility (>100 mg/mL) | [3] |
| Storage | Store at 2-8°C, protected from light | Store at room temp, tightly sealed | [3] |
Handling and Storage Recommendations:
-
Free Base: Due to its potential for oxidation, store under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).
-
Hydrochloride Salt: The salt is hygroscopic and should be stored in a tightly sealed container in a desiccator to protect from moisture.[3]
-
Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated fume hood.
Key Synthetic Transformations & Protocols
The primary amine of this compound is the epicenter of its reactivity, serving as a potent nucleophile. The following protocols detail common and essential transformations.
N-Acylation: Amide Bond Formation
N-acylation is arguably the most fundamental reaction for this compound. It serves two primary purposes:
-
Bioactive Moiety Introduction: The resulting amide bond is a ubiquitous feature in pharmaceuticals, contributing to target binding and modulating physicochemical properties.[8][9]
-
Protecting Group Strategy: The high reactivity of the amine can be incompatible with subsequent reaction conditions (e.g., strong bases, electrophilic reagents). Converting it to a less nucleophilic amide temporarily "masks" its reactivity, allowing for selective transformations elsewhere on the molecule.[10] This protection is crucial for multi-step syntheses, such as those involving subsequent cross-coupling reactions.
This protocol describes a robust and widely applicable method for forming an amide bond using a reactive acyl chloride.[11]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary Amine Base (e.g., Triethylamine (NEt₃) or Pyridine) (1.5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side product formation.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution. The base acts as a scavenger for the HCl generated during the reaction.[11]
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove excess acid chloride), and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated chroman derivative.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of a new, less polar spot on TLC compared to the starting amine. The product can be characterized by NMR and Mass Spectrometry.
-
Issue: Low yield or incomplete reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. The acyl chloride may have degraded; use a fresh bottle. Consider a more potent acylating agent or a different base like pyridine.
-
-
Issue: Multiple products observed.
-
Solution: The reaction may be proceeding too quickly. Maintain a low temperature (0°C or even -15°C) during the addition of the acyl chloride.
-
Diagram 1: General Experimental Workflow for N-Acylation
Caption: A schematic overview of the experimental workflow for N-acylation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To further functionalize the aromatic core of this compound, palladium-catalyzed cross-coupling reactions are indispensable tools.[13] The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is particularly powerful for introducing diverse aryl and heteroaryl substituents.[14]
Causality Note: Direct Suzuki coupling on this compound is not feasible. The free amine can coordinate to the palladium catalyst, inhibiting its activity.[15] Therefore, a two-step sequence is required:
-
N-Acylation: Protect the amine as an amide (see Protocol 1).
-
Halogenation: Introduce a halide (e.g., Br or I) onto the aromatic ring, typically via electrophilic aromatic substitution, to serve as the coupling handle.
The following protocol assumes the starting material is an N-acylated, halogenated this compound derivative (e.g., N-(6-bromo-chroman-5-yl)acetamide).
Materials:
-
N-Acyl-X-halo-chroman-5-amine (e.g., N-(6-bromo-chroman-5-yl)acetamide) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Ligand (if needed, e.g., SPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene/Water mixture)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask or microwave vial, add the halogenated chroman derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. For microwave-assisted reactions, irradiate at 100-120°C for 15-30 minutes.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product. The protecting acyl group can be removed in a subsequent step (e.g., via acid or base hydrolysis) if the primary amine is desired.
Table 2: Common Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Notes |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | Good general-purpose system. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | Highly active system for challenging substrates.[15] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Classic conditions, sensitive to air. |
Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Key steps of the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Applications in Medicinal Chemistry
The derivatization of this compound has led to the discovery of potent and selective therapeutic agents.
-
Dual Orexin Receptor Antagonists: The amine group of this compound serves as a critical hydrogen bond donor, enabling potent interactions with orexin receptors. This has been exploited in the development of antagonists for the treatment of insomnia.[3]
-
Anticancer and Antiepileptic Agents: A variety of chroman derivatives have been synthesized and evaluated for their anti-breast cancer and antiepileptic activities. Schiff bases and isatin moieties have been incorporated onto the chroman scaffold to produce compounds with significant inhibitory effects on human breast cancer cell lines.[4]
-
Selective NaV1.8 Inhibitors: Through conformational restriction strategies, chroman derivatives have been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.8, a promising target for analgesics.[17]
-
Pure Antiestrogens: Chroman and thiochroman derivatives have been developed as pure antiestrogens with the ability to downregulate the estrogen receptor (ER), showing potential for the treatment of hormone-dependent cancers.[18]
Conclusion
This compound is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its primary amine provides a reliable nucleophilic handle for functionalization through well-established reactions like N-acylation. This transformation not only allows for the direct incorporation of bioactive amide moieties but also serves as a crucial protection strategy, enabling further diversification of the aromatic core via powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. The proven success of its derivatives in various drug discovery programs underscores the strategic importance of this compound in the modern synthetic chemist's toolbox.
References
- Selected bioactive molecules and the synthetic methods of chromans.ResearchGate.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.National Institutes of Health (NIH).
- Chroman-3-yl-dipropyl-amine | C15H23NO.PubChem, National Institutes of Health (NIH).
- Conformational restriction enables discovering a series of chroman derivatives as potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties.PubMed, National Institutes of Health (NIH).
- Process for preparing chroman compounds.Google Patents.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.PubMed Central, National Institutes of Health (NIH).
- Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship.PubMed, National Institutes of Health (NIH).
- The Role of Chromenes in Drug Discovery and Development.Bentham Books.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.MDPI.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.PubMed Central, National Institutes of Health (NIH).
- N-Acylation Reactions of Amines.ResearchGate.
- Representative bioactive molecules with chiral chromane core and asymmetric synthesis of chromanes.ResearchGate.
- Mn(II)-Catalyzed N-Acylation of Amines.ResearchGate.
- Enamine-based chroman formation.ResearchGate.
- Respresentative examples of bio active chrom.ResearchGate.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.MDPI.
- Amines: Synthesis & Key Reactions | Chapter 9 – Organic Chemistry (5th).YouTube.
- 24.6 Synthesis of Amines - Organic Chemistry.OpenStax.
- 22.3 Synthesis of Amines | Organic Chemistry.YouTube.
- 20.6: Reactions of Amines.Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Chromenes in Drug Discovery and Development [benthambooks.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Conformational restriction enables discovering a series of chroman derivatives as potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Practical Guide to Monitoring Amination Reactions of Chroman Precursors
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of nitrogen-containing functional groups via amination is a critical step in the synthesis of novel chroman derivatives. Optimizing these transformations requires robust and reliable methods for real-time or quasi-real-time reaction monitoring. This guide provides an in-depth analysis of common analytical techniques for tracking the progress of amination reactions on chroman precursors, such as Buchwald-Hartwig cross-coupling and reductive amination. We present detailed, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
The Strategic Importance of Chroman Amination
The chroman-4-one ring system is a foundational element in a wide array of natural products and synthetic molecules with significant therapeutic value.[1][2] Amination reactions are pivotal for generating structural diversity and modulating the pharmacological properties of these scaffolds. Two prevalent strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination of halo-chromans and the reductive amination of chroman-4-ones.
Given the complexity and sensitivity of these reactions—often involving expensive catalysts, ligands, and multi-step processes—precise monitoring is not merely a procedural formality; it is essential for maximizing yield, minimizing impurities, and accelerating process development.[3][4]
Figure 1: Conceptual overview of a Buchwald-Hartwig amination reaction on a chroman precursor.
The Core Principle: A Self-Validating Monitoring Workflow
Effective reaction monitoring provides a real-time or near-real-time snapshot of the chemical transformation, allowing chemists to make informed decisions about reaction time, temperature adjustments, or reagent addition.[5] A robust monitoring protocol is a self-validating system where the disappearance of starting materials directly correlates with the appearance of the product.
The general workflow involves carefully extracting a small, representative sample (aliquot) from the reaction mixture, immediately stopping the reaction within that sample (quenching), and then subjecting it to analysis.[6]
Figure 2: A generalized workflow for monitoring amination reactions.
Off-Line Monitoring Techniques: Protocols and Applications
While in-situ monitoring techniques are powerful, traditional off-line analysis remains the most accessible and widely used approach in research and development labs.[3][6]
Thin-Layer Chromatography (TLC): Rapid, Qualitative Assessment
TLC is the fastest and most common method for monitoring organic reactions due to its simplicity and low cost.[7][8] It provides immediate qualitative information on the consumption of reactants and the formation of products.
Core Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the polar silica and move less, resulting in a lower Retention Factor (Rf).
Experimental Protocol:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).[9]
-
Sample Preparation:
-
Prepare a dilute solution of your starting chroman precursor in a suitable solvent (e.g., ethyl acetate).
-
Carefully withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass capillary. Quench it in a vial containing ~0.5 mL of ethyl acetate and a small amount of water or saturated sodium bicarbonate to neutralize any acid/base catalysts.
-
-
Spotting:
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.
-
Spot the quenched reaction mixture onto the "R" lane.
-
For the "C" lane, first spot the starting material, then spot the reaction mixture directly on top of it. The co-spot is critical for resolving compounds with similar Rf values.[10]
-
-
Development: Place the plate in a covered TLC chamber containing an appropriate solvent system (eluent). A common starting point for chroman systems is a mixture of hexanes and ethyl acetate.[7] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[7] If compounds are not UV-active, use a chemical stain such as potassium permanganate or vanillin.
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material in the "R" lane diminishes in intensity over time, and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
HPLC is a cornerstone for accurate, quantitative monitoring and purity assessment in pharmaceutical development.[11][12] It offers superior separation and sensitivity compared to TLC.
Core Principle: A high-pressure pump forces a solvent (mobile phase) through a column packed with a stationary phase. The separation mechanism is similar to TLC but with much higher resolution. A detector (e.g., UV-Vis) quantifies the components as they elute.
Experimental Protocol:
-
Method Development (Pre-Reaction): Develop an HPLC method that can resolve the starting chroman precursor, the amine, and the expected product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Sample Preparation:
-
Withdraw an aliquot (~10-20 µL) from the reaction mixture.
-
Immediately quench it in a known volume (e.g., 1.0 mL) of the initial mobile phase composition in an HPLC vial. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
If the reaction mixture is heterogeneous, filter the sample through a syringe filter (0.22 or 0.45 µm) before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: Monitor the chromatogram over time. The reaction progress is tracked by the decrease in the peak area of the starting material(s) and the corresponding increase in the peak area of the product. Reaction completion is determined when the starting material peak area stabilizes at a minimum value. This quantitative data can be used to calculate conversion and yield (with a proper standard).
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is exceptionally powerful for separating and identifying volatile and thermally stable compounds.[15] For many polar chroman derivatives and amines, derivatization is a mandatory step to increase volatility.[16]
Core Principle: The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction and quench it as described for other methods.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatization is key: To analyze polar amines or hydroxyl-chromans, convert them into volatile derivatives. A common method is silylation : Add an anhydrous solvent (e.g., acetonitrile) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the vial at 70-80°C for 30-60 minutes.[16] Another option is acylation with an agent like trifluoroacetic anhydride (TFAA).[16]
-
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Data Interpretation: Monitor the total ion chromatogram (TIC) for the disappearance of the derivatized starting material peak and the appearance of the derivatized product peak. The mass spectrometer provides confirmation of the identity of each peak by its fragmentation pattern. This method is excellent for identifying byproducts.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Insight
¹H NMR spectroscopy provides unambiguous structural information and can be used for quantitative analysis without the need for response factor calibration.[17][18] It is invaluable for confirming the identity of the product and any intermediates.
Core Principle: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific absorption frequency (chemical shift), providing a detailed map of the molecule's structure.[19]
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a larger aliquot (~0.1-0.2 mL) from the reaction mixture.
-
Quench the reaction.
-
Evaporate the solvent completely in vacuo. It is crucial to remove all protonated solvents.
-
Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Analysis: Acquire a ¹H NMR spectrum.
-
Data Interpretation: Compare the spectrum of the reaction mixture to the reference spectra of the starting materials. Monitor the disappearance of characteristic signals from the starting chroman (e.g., a specific aromatic proton signal adjacent to the leaving group in a Buchwald-Hartwig reaction) and the appearance of new signals corresponding to the aminated product (e.g., new N-H signals or shifts in aromatic protons).[1][20] By integrating a stable product peak against a disappearing reactant peak, one can determine the percentage conversion.[17]
Comparative Summary of Monitoring Techniques
The choice of analytical technique depends on the specific reaction, available equipment, and the type of information required.
| Technique | Principle | Speed | Cost | Information Provided | Key Considerations |
| TLC | Differential Partitioning | Very Fast (5-15 min) | Very Low | Qualitative | Excellent for quick checks; solvent system optimization required.[8][9] |
| HPLC | High-Resolution Chromatography | Moderate (15-45 min) | Moderate | Quantitative, Purity | Highly accurate and reproducible; requires method development.[11][12] |
| GC-MS | Volatility-Based Separation & Mass Analysis | Moderate (20-60 min) | High | Quantitative, Structural ID | Limited to volatile/derivatizable compounds; excellent for byproduct identification.[15][21] |
| NMR | Nuclear Spin in Magnetic Field | Slow (requires workup) | High | Quantitative, Unambiguous Structure | Provides detailed structural data; less sensitive and requires solvent removal.[17][18] |
Conclusion
A well-designed monitoring protocol is indispensable for the successful development of amination reactions involving chroman precursors. While TLC offers a rapid and cost-effective method for qualitative assessment, it should be complemented by quantitative techniques like HPLC or GC-MS for rigorous optimization and purity analysis. NMR spectroscopy provides unparalleled structural confirmation, solidifying the identity of products and intermediates. By judiciously selecting and applying these protocols, researchers can gain precise control over their synthetic transformations, leading to more efficient, reliable, and scalable routes to novel aminated chroman derivatives.
References
- Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
- In-house knowledge. Modern Analytical Technique for Characterization Organic Compounds.
- Ujita, S., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances.
- St-Gelais, A., et al. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering.
- ResearchGate. Proposed mechanism of the chroman formation reaction.
- Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Khoshhesab, Z. M., et al. (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- Li, B. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem.
- Oxford Instruments. In-Situ Observation of Chemical Reactions.
- ResearchGate. Scheme 4 Possible mechanisms of the reaction between chromones and aliphatic amines.
- ResearchGate. How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?
- Washington State University. Monitoring Reactions by TLC.
- Labster. 6 Organic Chemistry Lab Techniques Your Students Should Know.
- ResearchGate. GC–MS analysis and reaction mechanism of the gas-phase amination of 2,6-diisopropylphenol.
- Chemistry LibreTexts. 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- TCI Chemicals. Amination [Synthetic Reagents].
- Molecules. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product.
- Molecules. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives.
- Scribd. Derivatives in HPLC Analysis Techniques.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- NIH. (2022). NMR Reaction Monitoring Robust to Spectral Distortions.
- Nature Protocols. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Preprints.org. (2023). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation.
- MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Reactions of Amines.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- YouTube. (2020). Amine Preparation 4 - Reductive Amination.
- YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
- MDPI. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- YouTube. (2023). Introduction to the NMR Spectroscopy.
- NIH. (2020). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. 6 Organic Chemistry Lab Techniques Your Students Should Know [labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. sdiarticle4.com [sdiarticle4.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Untapped Potential of Chroman-5-amine in Agrochemical Discovery: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Chroman-5-amine in agrochemical research. While direct commercial applications of this compound derivatives in agrochemicals are not yet established, its structural motif presents a compelling starting point for the discovery of novel fungicides, herbicides, and insecticides. This guide offers detailed synthetic protocols, application notes for exploratory research, and standardized bioassay procedures to unlock the potential of this versatile chemical scaffold.
Introduction: The Chroman Scaffold in Agrochemicals and the Strategic Importance of this compound
The chroman ring system is a privileged scaffold in a variety of biologically active compounds. In agrochemical research, derivatives of chroman and its analogues, such as chroman-4-ones and thiochromans, have demonstrated significant potential as fungicides, herbicides, and insecticides. These compounds often exhibit novel modes of action, making them valuable tools in the fight against resistance to existing pesticides.
This compound, with its reactive primary amine, serves as a crucial and versatile synthetic intermediate. This amine group provides a key handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). By derivatizing the amine, researchers can introduce various pharmacophores and functional groups known to confer pesticidal activity, thereby creating diverse libraries of novel compounds for screening. While this compound hydrochloride has been noted as an intermediate in the synthesis of agrochemicals with fungicidal activity, this guide will delve into the practical steps of leveraging this building block for broader agrochemical discovery.[1]
Synthetic Protocols for this compound and its Derivatives
The journey into the agrochemical applications of this compound begins with its synthesis and subsequent derivatization. The following protocols are designed to be robust and adaptable for the generation of a diverse chemical library.
Synthesis of the Core Scaffold: this compound
A common and efficient route to this compound involves the reduction of a nitro-substituted chromene. This two-step process utilizes readily available starting materials and employs reliable chemical transformations.
Protocol 2.1.1: Synthesis of 5-Nitro-2H-chromene
This initial step involves the propargylation of 5-nitrosalicylaldehyde followed by a thermal cyclization.
-
Materials: 5-Nitrosalicylaldehyde, Propargyl bromide, Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetone, Toluene, Ethyl acetate, Hexane, Silica gel for column chromatography.
-
Procedure:
-
To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene and heat at reflux for 6-8 hours to induce cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 5-Nitro-2H-chromene.
-
Protocol 2.1.2: Reduction to this compound
The nitro group of 5-Nitro-2H-chromene is then reduced to the target amine.
-
Materials: 5-Nitro-2H-chromene, 10% Palladium on activated carbon (Pd/C), Methanol (MeOH).
-
Procedure:
-
Dissolve 5-Nitro-2H-chromene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10% by weight of the starting material).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours. The disappearance of the yellow color indicates the progress of the reaction.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound as an oil, which can be used directly in the next step.
-
Proposed Derivatization of this compound for Agrochemical Screening
The strategic derivatization of the 5-amino group is key to exploring the agrochemical potential of this scaffold. The following are proposed synthetic pathways to generate compounds with functionalities often associated with fungicidal, herbicidal, and insecticidal activity.
Workflow for Derivatization of this compound
Caption: Proposed synthetic routes for derivatizing this compound.
Protocol 2.2.1: Synthesis of N-Acyl this compound Derivatives (Potential Fungicides/Herbicides)
-
Rationale: The amide bond is a common feature in many commercial fungicides and herbicides. Acylation of the amine allows for the introduction of various lipophilic and electronically diverse groups.
-
Materials: this compound, desired acid chloride or anhydride (e.g., benzoyl chloride, acetyl chloride), Triethylamine or Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2.2.2: Synthesis of N-Sulfonyl this compound Derivatives (Potential Herbicides)
-
Rationale: Sulfonamides are a well-established class of herbicides, often targeting the enzyme acetolactate synthase (ALS).
-
Materials: this compound, desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride), Pyridine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify as needed.
-
Application Notes: Screening for Agrochemical Activity
Once a library of this compound derivatives has been synthesized, a systematic screening process is required to identify promising candidates. The following application notes provide standardized protocols for preliminary in vitro and in vivo bioassays.
Antifungal Activity Screening
Protocol 3.1.1: In Vitro Mycelial Growth Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the synthesized compounds on the growth of key phytopathogenic fungi.
-
Materials: Potato Dextrose Agar (PDA), stock solutions of test compounds in DMSO, cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum), sterile petri dishes, sterile cork borer.
-
Procedure:
-
Prepare PDA and autoclave. Cool to 45-50 °C.
-
Add the test compound from a stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a control with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the colony diameter at regular intervals until the fungus in the control plate reaches the edge of the plate.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Data Presentation: Mycelial Growth Inhibition of this compound Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition vs. B. cinerea | % Inhibition vs. F. graminearum |
| Control | 0 | 0 | 0 |
| Derivative 1 | 50 | (Experimental Data) | (Experimental Data) |
| Derivative 2 | 50 | (Experimental Data) | (Experimental Data) |
| Positive Control | 50 | (Experimental Data) | (Experimental Data) |
Herbicidal Activity Screening
Protocol 3.2.1: Seed Germination and Seedling Growth Bioassay
-
Objective: To assess the pre-emergent herbicidal activity of the synthesized compounds.
-
Materials: Test compounds, Acetone, Tween-20, Distilled water, Petri dishes, Filter paper, Seeds of a model weed species (e.g., Echinochloa crus-galli - barnyard grass) and a model crop species (e.g., Zea mays - corn).
-
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare test solutions by diluting the stock solutions with distilled water containing 0.5% Tween-20 to the desired concentrations (e.g., 100, 200, 500 mg/L). A control solution should be prepared with acetone and Tween-20 in water.
-
Place one sheet of filter paper in each Petri dish.
-
Evenly apply 5 mL of the test solution or control solution to the filter paper.
-
Place 20 seeds of the selected weed and crop species on the moistened filter paper.
-
Seal the Petri dishes and incubate in a growth chamber at 25 °C with a 12-hour light/dark cycle.
-
After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.
-
Assess phytotoxicity on a scale of 0-100%, where 0 is no effect and 100 is complete inhibition of germination and growth.
-
Insecticidal Activity Screening
Protocol 3.3.1: Larval Contact Assay
-
Objective: To evaluate the contact toxicity of the compounds against a model insect pest.
-
Materials: Test compounds dissolved in a suitable solvent (e.g., DMSO, acetone), 24-well plates, third-instar larvae of a model insect (e.g., Aedes aegypti - yellow fever mosquito), deionized water.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In each well of a 24-well plate, add 1 mL of deionized water.
-
Add the test compound to each well to achieve the desired final concentration, ensuring the final solvent concentration does not exceed 1%. Include a solvent-only control.
-
Introduce 5-10 third-instar larvae into each well.
-
Incubate at 27 °C and 80% relative humidity.
-
Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
-
Sources
Topic: Synthesis and Antimicrobial Evaluation of Chroman Derivatives
An Application Note for Researchers and Drug Development Professionals
Introduction: The Promise of the Chroman Scaffold
Antimicrobial resistance is a global health crisis demanding innovative therapeutic solutions.[1] Natural and synthetic compounds featuring the chromene or chroman nucleus have shown a wide array of biological activities, making them attractive starting points for drug discovery.[2] Chroman derivatives exert their antimicrobial effects through diverse mechanisms, including the inhibition of essential enzymes like DNA gyrase, disruption of bacterial membranes, and interference with protein synthesis.[2][3]
This application note details a robust and efficient one-step microwave-assisted synthesis for a series of substituted chroman-4-one derivatives. Furthermore, it provides a standardized protocol for evaluating their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthetic Strategies and Protocols
The synthesis of the chroman-4-one scaffold can be efficiently achieved via a base-mediated intramolecular aldol condensation of a 2'-hydroxyacetophenone with a suitable aldehyde. The use of microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter time frames.
Protocol 2.1: One-Step Microwave-Assisted Synthesis of Chroman-4-ones
This protocol describes the synthesis of 2-substituted chroman-4-ones, a core structure for further derivatization. The reaction proceeds through an initial aldol addition, followed by cyclization and dehydration.
Causality: Microwave heating provides rapid and uniform heating, which dramatically reduces reaction times from hours to minutes compared to conventional heating. Diisopropylamine (DIPA) acts as a mild organic base to catalyze the aldol condensation without promoting significant side reactions.
Workflow Diagram: Synthesis of Chroman-4-ones
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Chroman-5-amine by Column Chromatography
A Senior Application Scientist's Guide
Welcome to the technical support center for the purification of Chroman-5-amine. As a Senior Application Scientist, I understand that purifying aromatic amines like this compound presents unique challenges, primarily due to their basic nature. This guide is structured to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your column chromatography experiments effectively. We will delve into common issues, from peak tailing to compound degradation, and provide field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is broken down by its probable cause and a series of recommended solutions.
Issue 1: Severe Peak Tailing or Streaking on TLC and Column
Probable Cause: The most common reason for peak tailing with amines is the strong acid-base interaction between the basic amine group of this compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction leads to non-ideal elution behavior, resulting in broad, streaked, or tailing peaks, which significantly compromises separation efficiency and purity.
Recommended Solutions:
-
Incorporate a Basic Modifier into the Mobile Phase: Neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your eluent.[1] This is the most common first-line approach.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). TEA is volatile and can typically be removed under high vacuum.[3]
-
Ammonia Solution: For more polar solvent systems, using a methanolic ammonia solution (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with Dichloromethane) can be very effective.[4]
-
Causality: The added base protonates in the presence of the acidic silica, effectively "capping" the active sites and allowing the this compound to travel through the column without strong, undesirable interactions.
-
-
Change the Stationary Phase: If mobile phase modifiers are insufficient or undesirable, changing the stationary phase is a highly effective strategy.
-
Amine-Functionalized Silica (NH2-Silica): This is often the best choice. The surface is bonded with aminopropyl groups, creating a basic environment that repels the basic analyte, leading to excellent peak shapes without needing a mobile phase modifier.[1][2][5] This allows for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[1]
-
Basic Alumina: Alumina is a good alternative to silica. Use basic or neutral alumina, as acidic alumina will present the same problems as silica. Alumina often requires different solvent systems than silica, so re-optimization of the mobile phase on TLC is necessary.[1][3]
-
Issue 2: Poor or No Separation Between this compound and Impurities
Probable Cause: The polarity of the chosen mobile phase is not optimal to differentiate between your target compound and closely related impurities. Without sufficient selectivity, the compounds will co-elute.[1]
Recommended Solutions:
-
Systematic TLC Analysis: Before running a column, always optimize the separation on a TLC plate. The ideal mobile phase should give your target compound (this compound) a Retention Factor (Rf) of approximately 0.2-0.4.[3][6]
-
Solvent System Re-evaluation: If a standard system like Ethyl Acetate (EtOAc)/Hexane is not working, explore other options.
-
Try a Dichloromethane (DCM)/Methanol (MeOH) system, which offers different selectivity.
-
Consider adding a third solvent to "fine-tune" the polarity, such as adding a small amount of acetone or isopropanol.
-
-
Utilize a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your this compound, leaving more polar impurities on the column. This technique generally provides superior separation for complex mixtures compared to isocratic (constant solvent mixture) elution.
Issue 3: The Compound Will Not Elute from the Column
Probable Cause: This is an extreme case of the interaction described in Issue 1. The this compound has irreversibly bound to the acidic silica gel.[2] It can also occur if the mobile phase is far too non-polar.
Recommended Solutions:
-
Column Flush: Attempt to salvage the compound by flushing the column with a very polar, base-modified solvent system, such as 80:18:2 DCM/MeOH/NH4OH.[7] Note that this will likely elute everything remaining on the column with little to no separation.
-
Verify Compound Stability: Before chromatography, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then elute it. If the spot disappears or changes, your compound may be decomposing on the silica.[6]
-
Switch to a Deactivated Stationary Phase: For future attempts, use amine-functionalized silica or basic alumina to prevent this strong, irreversible binding.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? For routine purifications where peak shape is critical, amine-functionalized silica is the superior choice.[2][5] It provides a basic surface that prevents interactions with the amine, resulting in symmetrical peaks and reproducible results without the need for mobile phase additives. Standard silica gel can be used, but it almost always requires the addition of a basic modifier like triethylamine to achieve acceptable results.[1][3]
Q2: How do I select the right mobile phase? Mobile phase selection should always begin with TLC analysis.
-
Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Adjust Polarity: If the Rf is too low (compound doesn't move), increase the proportion of the polar solvent. If the Rf is too high (compound moves with the solvent front), increase the proportion of the non-polar solvent.
-
Target Rf: Aim for an Rf value between 0.2 and 0.4 for your target compound to ensure good separation on the column.[6]
-
Add a Modifier: For this compound on standard silica, add ~1% triethylamine to your chosen solvent system to prevent streaking on the TLC plate. This will mimic the conditions in your column.[3]
Q3: My compound is not UV-active. How can I visualize it on a TLC plate? While this compound is an aromatic amine and should be UV-active, if you need an alternative visualization method, staining is effective.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups, including amines, and will show them as yellow-brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, appearing as purple or yellow spots upon heating.
-
Cinnamaldehyde Reagent: Aromatic primary amines can be detected by their reaction with cinnamaldehyde on a TLC plate, which produces a yellow spot.[8][9]
Q4: Can I use reversed-phase chromatography to purify this compound? Yes, reversed-phase (e.g., C18-bonded silica) chromatography is a viable option, particularly for polar amines or when normal-phase fails.[1]
-
Mechanism: In reversed-phase, the stationary phase is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).
-
pH is Critical: To achieve good retention and peak shape for a basic compound like this compound, the mobile phase pH should be adjusted to be about two units above the amine's pKa.[1] This ensures the amine is in its neutral, free-base form, making it more hydrophobic (lipophilic) and increasing its retention on the non-polar stationary phase. Using a volatile base like triethylamine or ammonium hydroxide at ~0.1% is recommended.[1]
Data & Protocols
Table 1: Comparison of Chromatographic Systems for this compound
| Parameter | System 1: Modified Normal-Phase | System 2: Amine-Functionalized | System 3: Reversed-Phase |
| Stationary Phase | Standard Silica Gel (SiO₂) | Amine-Functionalized Silica (KP-NH) | C18-Bonded Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate | Water/Acetonitrile or Water/Methanol |
| Required Modifier | Yes. 0.5-2% Triethylamine (TEA) or NH₄OH.[3][4] | No. The stationary phase is already basic.[5] | Yes. 0.1% TEA or NH₄OH to raise pH.[1] |
| Pros | Uses common, inexpensive silica gel. | Excellent peak shape, high reproducibility, no need to remove modifier from product.[2] | Excellent for separating polar compounds. |
| Cons | Peak tailing if modifier is omitted; modifier must be removed from final product.[4] | More expensive stationary phase. | Requires pH control; may be difficult to remove water from the final product. |
Experimental Protocol: Method Development with a Basic Modifier
This protocol outlines the steps for developing a separation method for this compound on standard silica gel.
-
Prepare Stock Solutions:
-
Dissolve your crude sample in a suitable solvent (e.g., DCM or EtOAc) to create a concentrated stock solution.
-
Prepare a "modifier" stock of 10% Triethylamine in Ethyl Acetate.
-
-
TLC Screening:
-
On a silica gel TLC plate, spot your crude sample in three separate lanes.
-
Prepare three different elution chambers with varying polarities of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1).
-
To each eluent, add 1% Triethylamine (e.g., for 10 mL of eluent, add 100 µL of TEA).
-
Develop the TLC plates.
-
-
Analyze Results:
-
Visualize the plates under a UV lamp (254 nm).
-
Identify the solvent system that provides good separation and an Rf of ~0.3 for the this compound spot. The spot should be round, not streaked.
-
-
Column Preparation:
-
Prepare the bulk mobile phase identified in Step 3, ensuring you add the same percentage of triethylamine.
-
Pack your column using this mobile phase.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel before loading your sample. This ensures the entire silica bed is neutralized.[1]
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[10]
-
Run the column, collecting fractions and monitoring them by TLC.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common separation issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- Restek Rtx-5 Amine GC Columns. Chrom Tech.
- Is there any negative impact of diethyl amine while using in column chromatography?
- How do I purify ionizable organic amine compounds using flash column chrom
- Amine column degradation.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Chromotography with free amines? Reddit.
- When should I use an amine-bonded silica for flash chrom
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Navigating the Synthesis of Chroman-5-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Chroman-5-amine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and minimize side products in your reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and achieve high purity and yield.
Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Question 1: My reaction to reduce 5-nitrochroman to this compound is sluggish and results in a complex mixture of products. What are the likely causes and how can I improve the outcome?
Answer:
A sluggish or incomplete reduction of 5-nitrochroman is a common issue that can lead to a variety of side products. The primary culprits are often related to catalyst activity, hydrogen source, and reaction conditions.
Underlying Causes and Mechanistic Insights:
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst, commonly used for this transformation, can be deactivated by impurities in the starting material or solvent. Sulfur-containing compounds are notorious for poisoning palladium catalysts. Additionally, the catalyst's surface can become fouled by polymeric byproducts, especially under harsh reaction conditions.
-
Insufficient Hydrogen Transfer: Whether you are using hydrogen gas or a transfer hydrogenation reagent like ammonium formate, inefficient delivery of hydrogen to the catalyst surface will slow down the reaction. With hydrogen gas, this can be due to poor agitation or insufficient pressure. In transfer hydrogenation, the decomposition of the hydrogen donor at elevated temperatures can be a limiting factor.
-
Formation of Intermediates and Side Products: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction stalls, these reactive intermediates can participate in side reactions. For instance, the nitroso intermediate can dimerize to form an azoxy compound, or the hydroxylamine can condense with the starting nitroso compound.
Recommended Solutions and Protocols:
To address these issues, a systematic optimization of your reaction conditions is recommended.
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, high-quality 10% Pd/C catalyst. A catalyst loading of 5-10 mol% is a good starting point. | Ensures high catalytic activity and minimizes the impact of potential trace impurities. |
| Solvent | Methanol or ethanol are standard choices. Ensure they are of high purity and degassed. | Protic solvents are generally effective for this reduction. Degassing removes dissolved oxygen which can interfere with the catalyst. |
| Hydrogen Source | Option A: Hydrogen Gas: Use a balloon or a Parr hydrogenator to maintain a positive pressure of H₂. Ensure vigorous stirring. Option B: Transfer Hydrogenation: Use ammonium formate or cyclohexene as the hydrogen donor. Add the donor in portions to maintain a steady supply of hydrogen. | Vigorous stirring maximizes the gas-liquid-solid interface for efficient hydrogen transfer. Portion-wise addition of the donor in transfer hydrogenation prevents a rapid, uncontrolled reaction and potential side reactions. |
| Temperature | Conduct the reaction at room temperature. | While gentle heating can sometimes accelerate the reaction, it can also promote the formation of byproducts. Room temperature is generally sufficient for this reduction with an active catalyst. |
| Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] | This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. |
Experimental Protocol: Optimized Reduction of 5-Nitrochroman
Question 2: I observe a significant amount of a higher molecular weight impurity in my final product. What could this be and how can I prevent its formation?
Answer:
The formation of dimeric or oligomeric impurities is a common challenge in amine synthesis. In the context of this compound, this often points towards oxidative side reactions or reactions involving reactive intermediates.
Potential Side Products and Their Formation:
-
Azoxy and Azo Compounds: As mentioned previously, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. These can react with each other to form azoxy (-N(O)=N-) and subsequently azo (-N=N-) linkages, resulting in dimeric structures.
-
Phenolic Coupling Products: If the synthesis involves harsh acidic or oxidative conditions, electrophilic substitution on the electron-rich aromatic ring of another chroman molecule can occur, leading to C-C or C-N bond formation and dimerization.
Strategies for Minimization:
| Strategy | Implementation | Rationale |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during work-up and purification. | Minimizes the presence of oxygen, which can promote oxidative coupling reactions. |
| Control of Reaction Temperature | Maintain the recommended reaction temperature and avoid localized overheating. | Higher temperatures can accelerate side reactions and lead to the formation of reactive intermediates. |
| Efficient Purification | Purify the crude product promptly after the reaction is complete. Column chromatography is often effective.[3] | Leaving the crude product exposed to air and light for extended periods can lead to degradation and the formation of colored, high molecular weight impurities. |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound.
What are the common synthetic routes to this compound?
The most prevalent and direct route is the reduction of 5-nitrochroman.[4] This precursor is typically synthesized through the nitration of chroman. Alternative, multi-step syntheses may proceed through different chroman derivatives, but the reduction of the nitro group is a key final step in many published procedures.
How can I effectively purify crude this compound?
Due to the basic nature of the amine group, standard silica gel chromatography can sometimes lead to peak tailing and poor separation.[3][5][6] Here are two recommended approaches:
-
Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system (e.g., hexane/ethyl acetate).[5][7] This will "neutralize" the acidic silanol groups on the silica surface, improving the peak shape and separation.
-
Amine-Functionalized Silica: Using a pre-packed column with an amine-functionalized stationary phase can provide excellent separation of basic compounds without the need for mobile phase modifiers.[5][6][7]
What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse for quantitative purity analysis.[1][2] A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can effectively separate this compound from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for the main peak and any impurities, aiding in their identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.
-
Gas Chromatography (GC): For volatile impurities, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool.[9]
References
- Google Patents. (n.d.). US11053255B2 - Synthesis of mahanine and related compounds.
- ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
- Google Patents. (n.d.). WO2021100059A1 - Process for preparing chroman compounds.
- National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- ACS Publications. (n.d.). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.
- ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Con.
- Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes.
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- International Journal of Research and Analytical Reviews. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review.
- Centers for Disease Control and Prevention. (n.d.). NMAM METHOD 2005.
- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
- Cambridge Open Engage. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.
- (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- ResearchGate. (n.d.). Optimization conditions for the synthesis of (5a) a.
- Cenmed Enterprises. (n.d.). This compound (C007B-458261).
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- (n.d.). Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. lcms.cz [lcms.cz]
- 9. series.publisso.de [series.publisso.de]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Chroman-5-amine
Welcome to the technical support center for Chroman-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format.
Section 1: Understanding the Challenge - FAQs about this compound Solubility
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, with the chemical formula C₉H₁₁NO, is a heterocyclic amine.[1][2] Its structure, which includes a largely non-polar chroman ring system, contributes to its hydrophobic nature, leading to poor solubility in aqueous media.[3] This low solubility can be a significant hurdle in various experimental settings, particularly in biological assays and preclinical studies where aqueous buffer systems are standard. In drug development, poor aqueous solubility can lead to low bioavailability and erratic absorption.[4][5]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the following properties is crucial for devising an effective solubilization strategy:
-
Structure: The molecule contains a bicyclic structure composed of a benzene ring fused to a tetrahydropyran ring.[6] This aromatic and heterocyclic system is largely hydrophobic.
-
Amine Group: The presence of a primary amine (-NH₂) group provides a site for protonation, which can be exploited to increase solubility.[7][8]
-
pKa: The pKa of the conjugate acid of a typical aliphatic amine is in the range of 9.5-11.0.[9][10] The arylamine in this compound is expected to be less basic. This value is critical for pH-modification strategies.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][11] |
| CAS Number | 50386-65-7 | [1][11] |
| Functional Group | Primary Aromatic Amine | [7][8] |
Section 2: Strategic Approaches to Enhance Solubility
This section details four primary strategies to overcome the solubility challenges of this compound. Each strategy is presented with the underlying principles and a step-by-step protocol.
Strategy 1: pH Adjustment and Salt Formation
The Principle: The basicity of the amine group in this compound allows it to be protonated in acidic conditions, forming a more water-soluble ammonium salt.[7][12][13] By lowering the pH of the aqueous medium to at least two units below the pKa of the amine's conjugate acid, the equilibrium shifts towards the charged, more soluble form.
Q3: How do I determine the optimal pH for dissolving this compound?
The ideal pH will be one where the compound is sufficiently protonated to achieve the desired concentration. A good starting point is to aim for a pH of 2 units below the pKa of the conjugate acid. Since the exact pKa may not be known, an empirical approach is recommended.
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, acetate) with pH values from 3 to 7.4.
-
Create saturated solutions: Add an excess of this compound powder to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the data: Plot solubility (mg/mL or mM) versus pH to identify the pH at which the desired solubility is achieved.
Q4: I've achieved solubility at a low pH, but my experiment requires a neutral pH. What should I do?
This is a common challenge. You can prepare a concentrated stock solution in an acidic buffer and then dilute it into your neutral pH experimental medium. However, be mindful of the potential for precipitation upon dilution. The final concentration of the compound in the neutral buffer must be below its solubility limit at that pH.
Q5: Can I use a pre-formed salt of this compound?
Absolutely. Using a salt form, such as this compound hydrochloride (HCl), is a highly effective strategy.[14] Amine salts are generally crystalline solids with significantly higher aqueous solubility than the free base.[15][16] The hydrochloride salt of this compound is reported to have high water solubility, exceeding 100 mg/mL.[14]
Caption: Salt formation enhances the aqueous solubility of this compound.
Strategy 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[17][18]
Q6: Which co-solvents are suitable for this compound, and what are the recommended starting concentrations?
Commonly used co-solvents in pharmaceutical and research settings include Dimethyl Sulfoxide (DMSO), ethanol, Polyethylene Glycols (PEGs, e.g., PEG 300 or PEG 400), and Propylene Glycol (PG).[4]
This protocol is a general starting point and may require optimization.[19]
-
Initial Dissolution: Weigh the required amount of this compound powder and dissolve it in a small volume of 100% DMSO. Vortex or sonicate until fully dissolved.
-
Sequential Addition:
-
Add PEG 300 (or another suitable co-solvent) and vortex thoroughly.
-
If using a surfactant, add Polysorbate 80 (Tween 80) and vortex again.
-
-
Aqueous Dilution: Slowly add the aqueous buffer (e.g., PBS or saline) to the organic solution while continuously vortexing to prevent precipitation.
-
Final Observation: The final solution should be clear. If precipitation occurs, adjust the ratios of the co-solvents or reduce the final concentration of this compound.
Starting Point Formulation Example: [19]
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG 300 | 40% |
| Tween 80 | 5% |
| Aqueous Buffer | 45% |
Q7: Are there any compatibility issues I should be aware of when using co-solvents?
Yes. High concentrations of organic solvents like DMSO can be toxic to cells in in vitro assays and may cause adverse effects in in vivo studies. Always run a vehicle control (the co-solvent mixture without this compound) to assess the impact of the solvent system on your experiment. It is crucial to keep the final concentration of the co-solvent as low as possible.
Caption: Workflow for preparing a co-solvent formulation.
Strategy 3: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[20][21] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" where the guest molecule is shielded within the hydrophobic core, and the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex.[21][22]
Q8: Which type of cyclodextrin should I use for this compound?
Modified cyclodextrins are generally preferred over natural ones due to their higher aqueous solubility and reduced toxicity.[22] Good choices for initial screening include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and excellent safety profile.[23]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for positively charged compounds (protonated amines).
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your desired aqueous buffer.
-
Add this compound: Add an excess of this compound powder to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for 24-72 hours. Gentle heating (40-50°C) can sometimes accelerate complexation but should be used with caution to avoid compound degradation.
-
Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining solid this compound.
-
Quantify: Determine the concentration of the solubilized compound in the clear supernatant.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Strategy 4: Particle Size Reduction
The Principle: Reducing the particle size of a solid compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[4] While this doesn't increase the equilibrium solubility, it can be crucial for achieving the desired concentration in a reasonable timeframe.
Q9: How can I reduce the particle size of my this compound sample?
-
Micronization: This process uses techniques like jet milling to reduce particle size to the micron range.
-
Nanosuspensions: These are colloidal dispersions of drug particles in a liquid medium, with particle sizes in the nanometer range. They are typically stabilized with surfactants or polymers.[5]
This strategy is more advanced and typically employed in later stages of drug development. For laboratory-scale experiments, the other strategies are often more practical.
Section 3: Summary and Recommendations
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment/Salt Formation | Protonation of the amine group to form a soluble salt.[12] | Simple, cost-effective, can achieve high concentrations. | Requires a pH that is compatible with the experiment; potential for precipitation upon pH change. |
| Co-solvents | Reducing the polarity of the aqueous medium.[17] | Effective for highly lipophilic compounds; can be combined with other methods. | Potential for solvent toxicity; may affect protein structure or cell viability.[4] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in an inclusion complex.[22] | Generally low toxicity; can improve stability. | Can be expensive; complexation efficiency varies with the compound. |
| Particle Size Reduction | Increasing surface area to enhance the dissolution rate.[5] | Improves dissolution kinetics. | Does not increase equilibrium solubility; requires specialized equipment. |
Recommendation for Initial Approach:
-
Attempt pH adjustment first. If your experimental system can tolerate a slightly acidic pH, this is the most straightforward method.
-
If pH adjustment is not feasible, explore the use of HP-β-CD. This is often a biocompatible and effective alternative.
-
Use co-solvents as a third option, particularly if high concentrations are required and the potential effects of the solvents can be controlled for in your experiment.
By systematically applying these troubleshooting strategies, researchers can effectively overcome the challenges posed by the poor aqueous solubility of this compound, enabling successful and reliable experimental outcomes.
References
- Wikipedia. (2023, December 23). Cosolvent.
- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- Oxford Reference. (n.d.). Amine salts.
- (Source not available publicly)
- Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- (Source not available publicly)
- (Source not available publicly)
- (Source not available publicly)
- (Source not available publicly)
- SlideShare. (n.d.). Amine compounds.
- National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- (Source not available publicly)
- (Source not available publicly)
- Vedantu. (n.d.). Aromatic amines are insoluble in water because.
- (Source not available publicly)
- (Source not available publicly)
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
Sources
- 1. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. chemshuttle.com [chemshuttle.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. oxfordreference.com [oxfordreference.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Co-solvent: Significance and symbolism [wisdomlib.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scispace.com [scispace.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Exploring the Potential of Chroman-5-amine to Improve Biological Assay Reproducibility
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth information on the potential use of Chroman-5-amine to enhance the reproducibility and robustness of biological assays. While direct literature on this specific application of this compound is emerging, its chemical structure, featuring a chroman core, suggests a strong potential as a valuable tool in mitigating common sources of experimental variability.
The chroman scaffold is the core structure of Vitamin E and various other potent antioxidants.[1][2] These molecules are known to protect cells from oxidative stress by scavenging reactive oxygen species (ROS).[3] Oxidative stress is a frequent and often overlooked cause of poor assay performance, leading to issues such as high variability in cell viability, inconsistent cellular responses, and reduced signal-to-noise ratios, particularly in sensitive cell-based assays and high-throughput screens.
This guide is structured to provide both foundational knowledge and practical, actionable steps for researchers interested in exploring the utility of this compound in their experimental systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound, its proposed mechanism of action, and practical considerations for its use.
Q1: What is this compound?
This compound (CAS: 50386-65-7) is a heterocyclic organic compound with the molecular formula C9H11NO.[4][5] It belongs to the chroman family of compounds, which are characterized by a dihydropyran ring fused to a benzene ring. This core structure is notably present in tocopherols (Vitamin E), which are renowned for their antioxidant properties.[1] While primarily available as a chemical intermediate, its structural similarity to known antioxidants suggests its potential utility in biological research applications.[6][7]
Q2: What is the proposed mechanism for improving assay reproducibility?
The primary proposed mechanism by which this compound may improve assay reproducibility is through its potential antioxidant activity. Many biological assays, especially those involving live cells over extended periods, are susceptible to the detrimental effects of oxidative stress. This can arise from metabolic activity, exposure to light, or the inherent instability of some media components. Reactive oxygen species (ROS) can damage cellular components, leading to apoptosis, altered signaling, and ultimately, increased variability in assay readouts.
By acting as a radical scavenger, this compound could neutralize ROS, thereby creating a more stable and consistent cellular environment.[3][8] This would lead to more uniform cell health and responsiveness across plates and experiments, directly contributing to improved reproducibility.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: Information on the solubility of the free base is limited. It is recommended to first attempt dissolution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. The hydrochloride salt form, if used, is hygroscopic and requires storage in a tightly sealed container.
-
Working Dilutions: Prepare fresh working dilutions in your assay medium from the frozen stock for each experiment. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects to consider?
While the primary proposed benefit is antioxidant activity, it is crucial to consider potential off-target effects, as with any small molecule. The amine functional group and the chroman ring system could theoretically interact with various biological targets. It is essential to include proper controls to de-risk these potential confounding factors.
-
Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. It is imperative to determine a non-toxic working concentration range in your specific cell type.
-
Interaction with Assay Components: Run controls to ensure this compound does not directly interfere with your assay detection method (e.g., fluorescence, luminescence, or absorbance).
-
Biological Activity: The chroman scaffold is present in molecules with diverse biological activities, including enzyme inhibition.[9][10] Therefore, it is important to verify that any observed effect is due to the stabilization of the assay system and not a direct modulation of the biological pathway under investigation.
Part 2: Troubleshooting & Assay Optimization Guide
This section provides guidance on addressing common assay problems where oxidative stress may be a contributing factor, and how this compound could be tested as a potential solution.
Problem 1: High variability in cell viability or proliferation assays between replicate wells.
-
Potential Cause: Inconsistent levels of oxidative stress across the plate, potentially exacerbated by "edge effects" where wells on the perimeter of the plate experience different environmental conditions.
-
Proposed Solution: Investigate the addition of a low, non-toxic concentration of this compound to the cell culture medium. By stabilizing the redox environment, it may help to normalize cell health and metabolic activity across the plate, leading to more consistent viability readouts.
Problem 2: Declining signal-to-noise ratio in long-term cell-based assays ( > 24 hours).
-
Potential Cause: A gradual increase in cellular stress and apoptosis over the course of the experiment, leading to a decrease in the specific signal and an increase in background noise.
-
Proposed Solution: Supplementing the assay medium with this compound may help maintain cell health and integrity over longer incubation periods. This could preserve the activity of the target pathway and reduce non-specific cell death, thereby improving the assay window.
Problem 3: Inconsistent results in high-throughput screening (HTS) campaigns.
-
Potential Cause: The cumulative effects of minor variations in liquid handling, incubation times, and environmental exposures across a large number of plates can lead to significant data drift. Oxidative stress can amplify the impact of these minor inconsistencies.
-
Proposed Solution: The inclusion of an antioxidant like this compound in the assay buffer or media could act as a stabilizing agent, making the assay more robust and resilient to minor procedural variations.[11] This could lead to better plate-to-plate and day-to-day reproducibility. A key metric to monitor for improvement would be the Z'-factor.[12]
Part 3: Experimental Protocol for Validation
To determine if this compound is beneficial for your specific assay, a systematic validation experiment is necessary. The following is a general workflow that can be adapted to your experimental system.
Objective: To determine the optimal, non-toxic concentration of this compound and to assess its impact on assay performance and reproducibility.
Phase 1: Determining the Optimal Concentration (Cytotoxicity Assay)
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in your cell culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~100 nM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the duration of your actual assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method (e.g., MTT, MTS, or a live/dead stain).
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly impact cell viability. This will be your maximum concentration for further experiments.
Phase 2: Assessing the Impact on Assay Performance
-
Assay Setup: Prepare three sets of your standard assay plates:
-
Set A: Your standard assay protocol (negative control).
-
Set B: Your standard assay protocol with the addition of the pre-determined optimal, non-toxic concentration of this compound.
-
Set C (Optional): Your standard assay protocol with a known antioxidant (e.g., N-acetylcysteine or Trolox) as a positive control.
-
-
Run Assay: Perform your standard assay, including your positive and negative biological controls for the assay itself.
-
Data Collection: Collect your assay readouts.
-
Data Analysis:
-
Compare the mean and standard deviation of your controls between Set A and Set B. A reduction in the standard deviation in Set B would indicate improved reproducibility.
-
Calculate the signal-to-noise ratio and Z'-factor for both sets. An improvement in these metrics in Set B would suggest a more robust assay.
-
Ensure that the addition of this compound does not alter the potency or efficacy of your control compounds, which would suggest a direct interference with the biological target.
-
Part 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50386-65-7 | [4] |
| Molecular Formula | C9H11NO | [5] |
| Molecular Weight | 149.19 g/mol | [5] |
| Purity | Typically ≥95% | [4] |
Table 2: Recommended Starting Concentrations for Optimization
| Parameter | Recommended Range | Rationale |
| Stock Solution | 10 - 50 mM in DMSO | Standard practice for small molecule compounds. |
| Cytotoxicity Testing Range | 100 nM - 100 µM | A broad range to identify the toxicity threshold. |
| Assay Optimization Range | 0.5 µM - 20 µM (or highest non-toxic conc.) | Based on typical effective concentrations of antioxidants in cell-based assays. |
| Final DMSO Concentration | < 0.5% | To minimize solvent-induced artifacts. |
Part 5: Visualizations
Caption: Proposed mechanism of this compound in improving assay reproducibility.
Caption: Experimental workflow for validating the use of this compound.
Part 6: References
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023, March 31). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Antioxidant properties of chromanols derived from vitamin E and ubiquinone. (2004, December). PubMed. Retrieved January 7, 2026, from [Link]
-
Preventive effects of a water-soluble derivative of chroman moiety of vitamin E on lipid hydroperoxide-induced cell injuries and DNA cleavages through repressions of oxidative stress in the cytoplasm of human keratinocytes. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Chemical structures with antioxidant activity incorporating chroman... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
2-(Aminomethyl)chromans that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma and ischemia. (1992, November 13). PubMed. Retrieved January 7, 2026, from [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. (2024, July 9). NIH. Retrieved January 7, 2026, from [Link]
-
Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
US4694090A - Chroman compounds useful as analgerics and antioxidants. (n.d.). Google Patents. Retrieved January 7, 2026, from
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). PubMed. Retrieved January 7, 2026, from [Link]
-
A Comprehensive Quantitative Assay for Amine Transaminases. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved January 7, 2026, from [Link]
-
A homogeneous cell-based assay to identify N-linked carbohydrate processing inhibitors. (2000, April 10). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. (2012, August 23). PubMed. Retrieved January 7, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Fluxergy. Retrieved January 7, 2026, from [Link]
Sources
- 1. Antioxidant properties of chromanols derived from vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effects of a water-soluble derivative of chroman moiety of vitamin E on lipid hydroperoxide-induced cell injuries and DNA cleavages through repressions of oxidative stress in the cytoplasm of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. US4694090A - Chroman compounds useful as analgerics and antioxidants - Google Patents [patents.google.com]
- 8. 2-(Aminomethyl)chromans that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Chroman Compounds
Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling chroman and chromanone synthesis from the benchtop to pilot or production scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your scale-up processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the transition from lab-scale to large-scale synthesis.
Q1: Why does my high-yielding, lab-scale chroman synthesis fail or perform poorly at the kilogram scale?
A: This is the most frequent challenge in process chemistry, and it's rarely due to a single factor. The transition from a small flask to a large reactor fundamentally changes the physics of the reaction environment. Key differences include:
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it harder to dissipate or apply heat, leading to thermal gradients ("hot spots") that can cause side reactions or product degradation.[1][2] Inefficient mixing in larger vessels can also create areas of high reagent concentration, leading to unwanted byproducts.[3]
-
Reaction Kinetics: Kinetics can be altered by changes in mixing and temperature homogeneity. What appears to be a fast reaction in a flask may reveal different rate-limiting steps in a large reactor.[1]
-
Reagent Addition: The rate and method of adding reagents become critical on a larger scale to control reaction rates and exothermic events.[3]
Q2: My main byproduct during a chroman-4-one synthesis is a complex mixture. Where should I start my investigation?
A: Begin with a thorough analysis of your crude reaction mixture using LC-MS to identify the major byproducts.[1] In many common chroman-4-one syntheses, such as the condensation of a 2'-hydroxyacetophenone with an aldehyde, side reactions can include self-condensation of the aldehyde or undesired secondary reactions.[4][5] Once identified, you can modify reaction conditions—such as temperature, catalyst loading, or rate of addition—to minimize their formation.
Q3: Column chromatography is not a viable purification method for my target scale. What are the best alternatives for multi-kilogram batches of chroman compounds?
A: Scaling up purification requires shifting away from techniques designed for the lab.[3] The most effective large-scale methods are:
-
Crystallization: This is often the most efficient and cost-effective method for purifying large quantities of solid compounds.[1] Success depends on finding a suitable solvent system, which may require extensive screening.
-
Preparative HPLC: While effective for achieving high purity, preparative HPLC can be expensive and time-consuming for very large quantities.[1][6] It is best reserved for high-value compounds or when crystallization is not feasible.
-
Liquid-Liquid Extraction: Clever manipulation of pH during aqueous work-up can often remove many acidic or basic impurities, simplifying the final purification step.
Q4: Are there "green" or more sustainable approaches I should consider for scaling up chroman synthesis?
A: Absolutely. Green chemistry principles are crucial for industrial-scale synthesis due to cost, safety, and regulatory concerns.[7] For chroman synthesis, consider:
-
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[4][8] Ultrasound-assisted methods have also proven effective.[9][10]
-
Solvent Selection: Replacing toxic or hazardous solvents with greener alternatives like ethanol, water, or even solvent-free conditions is highly advantageous.[8][9]
-
Catalysis: Utilizing reusable heterogeneous catalysts or organocatalysts can simplify purification and reduce waste compared to stoichiometric reagents.[11][12]
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific, recurring problems encountered during scale-up.
Guide 1: Low Reaction Yield and Purity
A drop in yield or purity is the most common and frustrating scale-up issue. The following workflow can help diagnose the root cause.
Caption: A troubleshooting workflow for addressing low yield during scale-up.
Problem: My Wittig reaction for a chroman precursor has poor Z/E selectivity at scale.
-
Causality: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the betaine intermediate. Polar aprotic solvents can stabilize this intermediate, allowing for equilibration and leading to a higher proportion of the thermodynamically favored (E)-isomer.[13] Low temperatures favor the kinetically controlled formation of the (Z)-isomer.
-
Solution:
-
Solvent Choice: Switch to non-polar aprotic solvents like THF or diethyl ether.
-
Temperature Control: Conduct the reaction at low temperatures (-78°C is common) to favor the kinetic (Z)-product.[13] Maintaining this temperature consistently in a large reactor is critical and may require a more powerful cooling system than used at the lab scale.
-
Base Selection: Use non-lithium bases (e.g., sodium amide) to avoid complexation that can influence stereoselectivity.[13]
-
Problem: A radical cascade cyclization to form a 3-substituted chroman-4-one is giving inconsistent results.
-
Causality: Radical reactions are often sensitive to trace impurities, particularly oxygen, which can act as a radical scavenger. The efficiency of initiator decomposition and the rate of the desired radical propagation versus termination pathways are key. Inconsistent heating or mixing can lead to variable reaction initiation and propagation.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use.
-
Initiator Addition: If using a thermal initiator like AIBN or a chemical oxidant like (NH₄)₂S₂O₈, ensure it is added consistently.[14] For large batches, adding the initiator in portions or via a syringe pump can provide better control over the reaction rate.
-
Substrate Purity: Ensure the starting 2-(allyloxy)arylaldehyde is pure, as impurities can interfere with the radical chain reaction.[15]
-
Guide 2: Work-up and Purification
Successfully making the product is only half the battle; isolating it efficiently and purely at scale is paramount.
Problem: An emulsion forms during the aqueous work-up, making phase separation impossible.
-
Causality: Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely dispersed solids are present. This is exacerbated by the high-shear mixing often used in large reactors.
-
Solution:
-
Increase Polarity: Add brine (saturated aqueous NaCl) to the aqueous layer. This increases its density and polarity, helping to break the emulsion.[1]
-
Filtration: Filter the entire biphasic mixture through a pad of a filter aid like Celite. This can physically disrupt the emulsion layer.[1]
-
Solvent Swap: If the problem persists, consider changing the organic solvent used for extraction to one with a significantly different density from water (e.g., switching from dichloromethane to ethyl acetate or heptane).
-
Problem: My chroman product is an oil and refuses to crystallize.
-
Causality: Many complex organic molecules, especially those with conformational flexibility or minor impurities, are difficult to crystallize.[1] The product may be a true oil at room temperature, or it could be a supersaturated solution that requires nucleation.
-
Solution:
-
Solvent Screening: Attempt crystallization from a wide variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).
-
Seed Crystals: If you have even a tiny amount of solid material, use it to seed a supersaturated solution.
-
Derivative Formation: If the compound has a suitable functional handle (e.g., a basic nitrogen or a carboxylic acid), consider forming a crystalline salt. This can often dramatically improve the ease of crystallization.[1]
-
High Vacuum Drying: Ensure all residual solvent is removed. What appears to be an oil can sometimes be a highly concentrated solution.
-
Part 3: Comparative Data and Protocols
To aid in selecting a synthetic route for scale-up, the following table compares common methods for producing the chroman-4-one core structure.
Table 1: Comparison of Synthetic Routes for Chroman-4-one Scale-Up
| Synthetic Method | Key Reagents | Catalyst/Conditions | Typical Yields | Key Scale-Up Challenges | References |
| Microwave-Assisted Aldol/Oxa-Michael | 2'-Hydroxyacetophenone, Aldehyde | Base (e.g., DIPA), EtOH, Microwave 160-170°C | 50-88% | Thermal control, pressure management in sealed vessels, byproduct formation. | [4][5][16] |
| Radical Cascade Annulation | 2-(Allyloxy)arylaldehyde, Radical Precursor | (NH₄)₂S₂O₈ or Ag-catalyst | 60-85% | Strict exclusion of O₂, control of radical initiation, potential for side reactions. | [14][15][17] |
| Reduction of Chromones | Substituted Chromone | H₂/Pd, Pt, or Ni; NaBH₄/Lewis Acid | 80-98% | Handling of flammable H₂ gas at scale, catalyst cost and recovery, potential over-reduction. | [18] |
| Organocatalytic Oxa-Michael Addition | Phenol with α,β-unsaturated ketone moiety | Chiral organocatalyst (e.g., Cinchona alkaloid) | High (often >90%) | Catalyst cost and loading for large scale, longer reaction times compared to MW. | [12] |
Experimental Protocol: Microwave-Assisted Scale-Up Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from established literature procedures and is suitable for producing gram-scale quantities as a prelude to pilot-scale synthesis.[5][16]
Objective: To synthesize a 2-substituted chroman-4-one via a base-mediated aldol condensation and intramolecular oxa-Michael addition using microwave irradiation.
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Corresponding aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the acetophenone)
-
Dichloromethane (DCM)
-
10% aq. NaOH, 1 M aq. HCl, Water, Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable microwave-safe pressure vessel, dissolve the 2'-hydroxyacetophenone (1.0 equiv) in ethanol to achieve a concentration of 0.4 M.
-
Reagent Addition: To the solution, add the corresponding aldehyde (1.1 equiv) followed by diisopropylamine (DIPA) (1.1 equiv).
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at 160–170 °C for 1 hour with a fixed hold time.[5] Safety Note: Ensure the vessel is rated for the temperature and pressure that will be generated.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with dichloromethane.
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[5] This sequence removes the base, unreacted phenolic starting material, and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: For this scale, the crude product can be purified by flash column chromatography. For larger pilot-scale batches, this crude material would be subjected to crystallization screening.[19]
References
- (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate.
- Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed.
- Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update.
- Recent advances in green synthesis of chromones | Request PDF - ResearchGate.
- Challenges in the synthesis of chroman-4-one derivatives. - ResearchGate.
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity - ChemRxiv.
- Green Chemistry Approaches to the Synthesis of Coumarin Derivatives | Bentham Science.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - NIH.
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry - ACS Publications.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI.
- Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF - ResearchGate.
- Chromanone and flavanone synthesis - Organic Chemistry Portal.
- Representative synthetic strategies for the construction of chroman-4-ones. - ResearchGate.
- Synthesis of chroman-4-one derivatives | Download Scientific Diagram - ResearchGate.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- How to deal with scale-up challenges of Chemistry? - Prime Scholars.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- High-throughput purification of single compounds and libraries - PubMed.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC.
- Looking for tips on scaling up organic syntheses - chemistry - Reddit.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH.
- Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Refinement of experimental protocols for working with Chroman-5-amine
Welcome to the comprehensive technical support center for Chroman-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling, storage, and properties of this compound and its commonly used salt form.
Q1: What are the basic properties of this compound and its hydrochloride salt?
A1: this compound is a bicyclic organic compound featuring a chroman core with an amine substituent. It is often supplied as a free base or as a hydrochloride salt to improve its solubility and handling characteristics. Key properties are summarized below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 50386-65-7[1] | 1965309-15-2 |
| Molecular Formula | C₉H₁₁NO[1] | C₉H₁₂ClNO[2] |
| Molecular Weight | 149.19 g/mol [1] | 185.65 g/mol |
| Appearance | Light brown oil[3] | White crystalline powder |
| Purity | Typically ≥95%[1] | Typically ≥96% |
Q2: What are the recommended storage and handling conditions for this compound hydrochloride?
A2: Proper storage is critical to maintain the integrity of the compound. This compound hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., under argon or nitrogen). Recommended storage temperature is typically 2-8°C. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.
Q3: What is the general solubility profile of this compound and its hydrochloride salt?
A3: The free base, being an organic amine, generally exhibits solubility in a range of organic solvents.[4] The hydrochloride salt form significantly enhances its polarity, making it highly soluble in water (>100 mg/mL) and moderately soluble in other polar solvents like methanol and ethanol. For non-polar organic solvents, the free base form would be more suitable. It's always recommended to perform small-scale solubility tests in your specific solvent system.
Q4: What are the primary applications of this compound?
A4: this compound serves as a key building block in organic synthesis. Its primary amine group can be readily functionalized, for example, through acylation or sulfonamidation reactions. This makes it a valuable intermediate in medicinal chemistry, notably in the synthesis of dual orexin receptor antagonists for potential insomnia treatments. It also finds application as a building block for certain agrochemicals.
Troubleshooting Guide: From Synthesis to Analysis
This section provides a question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Solubility & Solution Stability
Q5: I'm observing precipitation of this compound from my organic reaction mixture. What could be the cause and solution?
A5: This issue often arises from a change in the polarity of the solvent system or a reaction that modifies the amine.
-
Probable Cause 1: Salt Formation. If your reaction involves an acidic reagent or generates an acidic byproduct, it can protonate the basic amine group of this compound, forming a salt. This salt may have significantly lower solubility in your organic solvent, causing it to precipitate.
-
Solution:
-
Add a Base: Introduce a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture. This "scavenger" base will neutralize any acid present, keeping your this compound in its more soluble free base form.
-
Solvent Choice: Consider using a more polar aprotic solvent system that can better solvate both the starting material and any potential salt intermediates.
-
-
Probable Cause 2: Product Insolubility. The product of your reaction may simply be less soluble than the starting material in the chosen solvent.
-
Solution:
-
Perform a Solubility Screen: Before running the reaction on a large scale, test the solubility of your expected product in various solvents.
-
Adjust Solvent System: If possible, run the reaction in a solvent that is known to dissolve the product, or add a co-solvent as the reaction progresses to maintain solubility.
-
Q6: My aqueous stock solution of this compound hydrochloride is turning yellow/brown over time. Why is this happening?
A6: Aromatic amines are susceptible to oxidation, which is a likely cause of the color change.[5]
-
Probable Cause: Oxidation. The primary amine group can be oxidized by dissolved oxygen in the aqueous solution. This process can be accelerated by exposure to light (photodegradation) or the presence of trace metal impurities.[5] The resulting oxidized species, such as imines or nitroso compounds, are often colored.
-
Solutions:
-
Use Degassed Solvents: Prepare stock solutions using deoxygenated water (e.g., by sparging with nitrogen or argon).
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5]
-
Prepare Fresh: For sensitive applications, it is best practice to prepare aqueous solutions of this compound hydrochloride fresh for each experiment.
-
Control pH: While specific stability data for this compound is limited, amine stability can be pH-dependent. Buffering the solution may help, but optimal pH would need to be determined empirically.
-
Reaction & Purification Challenges
Q7: My N-acylation reaction with this compound and an acid chloride is giving a low yield. What can I do to improve it?
A7: Low yields in acylation reactions with amines often stem from issues with stoichiometry, acid scavenging, or side reactions.
-
Probable Cause 1: In-situ Salt Formation. The reaction between an amine and an acid chloride generates one equivalent of HCl. This HCl will react with an equivalent of your starting this compound to form the unreactive hydrochloride salt, effectively halting the reaction after a theoretical maximum of 50% conversion.
-
Solution: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to your reaction mixture. This base will neutralize the HCl as it is formed, ensuring the this compound remains in its reactive free-base form. Often, using a slight excess (1.1-1.2 equivalents) of the scavenger base is beneficial.
-
Probable Cause 2: Competing Reactions. If your acid chloride is particularly reactive or if the reaction is run at high temperatures, side reactions can occur.
-
Solution:
-
Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0°C) and allow it to slowly warm to room temperature. This minimizes side product formation.
-
Slow Addition: Add the acid chloride dropwise to the solution of the amine and scavenger base to maintain a low instantaneous concentration of the highly reactive acylating agent.
-
Q8: I am having difficulty purifying this compound using silica gel column chromatography. The compound seems to be streaking down the column. How can I fix this?
A8: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is inherently acidic.[6] The basic amine interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[3][7]
-
Solution 1: Mobile Phase Modifier. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is to add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., ethyl acetate/hexane).[7] The triethylamine will compete with your compound for binding to the acidic sites, allowing it to elute with a much better peak shape.
-
Solution 2: Use a Different Stationary Phase.
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica column can provide a basic surface that is much more suitable for purifying basic compounds, often allowing for the use of standard non-polar/polar solvent systems without a basic modifier.[6]
-
Basic Alumina: Basic alumina is another alternative stationary phase that can be effective for the purification of amines.
-
Below is a decision tree to guide your purification strategy.
Caption: Decision tree for selecting a purification strategy.
Analytical & Stability Issues
Q9: My HPLC analysis of this compound shows significant peak tailing. How can I improve the peak shape?
A9: Similar to the issue in column chromatography, peak tailing in reversed-phase HPLC is very common for basic analytes like aromatic amines.[8][9] The cause is the interaction between the protonated amine and residual, negatively charged silanol groups on the C18 stationary phase.[8]
-
Solution 1: Adjust Mobile Phase pH. The most effective solution is to control the pH of the mobile phase. By lowering the pH (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA), you ensure two things:
-
Your basic amine is fully protonated, existing as a single species.
-
The silanol groups on the stationary phase are also protonated (neutral), which prevents the strong ionic interaction that causes tailing.[8]
-
-
Solution 2: Use a Competing Base. If you cannot lower the pH, adding a small amount of a competing base like triethylamine to the mobile phase can sometimes help by masking the active silanol sites. However, this can affect detector sensitivity and is generally less effective than pH control.
-
Solution 3: Modern Column Technology. Use a column with advanced end-capping or a hybrid particle technology. These columns are designed to have a much lower concentration of active silanol groups and are more resistant to peak tailing with basic compounds.
The following workflow can help troubleshoot this common HPLC issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q10: I need to perform a forced degradation study on a derivative of this compound. What conditions should I test?
A10: Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[10][11][12] Based on the structure of this compound (an aromatic amine and a chroman ring system), the following stress conditions are recommended:
-
Acidic and Basic Hydrolysis: The ether linkage in the chroman ring is generally stable but could be susceptible to hydrolysis under harsh acidic or basic conditions.[5] The primary amine will also react.
-
Conditions: Treat the compound in solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60-80°C).[11]
-
-
Oxidation: Aromatic amines are particularly susceptible to oxidation.
-
Conditions: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) in solution.
-
-
Thermal Degradation: Assess stability at elevated temperatures.
-
Conditions: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).[13]
-
-
Photodegradation: Aromatic systems can be light-sensitive.
-
Conditions: Expose a solution of the compound to UV and visible light in a photostability chamber.[5]
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without being destroyed by over-stressing the molecule.[11]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for acylating this compound with an acid chloride.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve the desired acid chloride (1.1 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), potentially with 0.5% triethylamine added to the mobile phase to prevent streaking.
Protocol 2: Developing a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for this compound.
-
Column Selection: Start with a modern, high-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm (or an empirically determined λₘₐₓ).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
Optimization:
-
Peak Tailing: If peak tailing is observed, ensure the formic acid concentration is sufficient (0.1% v/v is standard). Consider using 0.1% TFA for more stubborn cases, but be aware it can be difficult to remove from preparative samples.
-
Resolution: Adjust the gradient slope to improve the separation between the main peak and any impurities or degradation products. A shallower gradient will increase resolution and run time.
-
Solvent Choice: If acetonitrile does not provide adequate separation, try methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol).
-
References
- BenchChem Technical Support Team. (2025).
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 139-146.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- BenchChem. (2025).
- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-115.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- ChemShuttle. (n.d.). This compound hydrochloride; CAS No.: 1965309-15-2. ChemShuttle.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem.
- MedCrave. (2016).
- Research & Reviews: Journal of Pharmaceutical and Toxicological Studies. (2017).
- BenchChem. (2025).
- AChemBlock. (n.d.). This compound 95.00% | CAS: 50386-65-7. AChemBlock.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 217-219.
- BenchChem. (2025). Purifying N-methylchroman-6-amine: A Guide to Post-Synthesis Techniques. BenchChem.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Quora. (2018). Are amines soluble in organic solvents?. Quora.
- Biotage. (2023).
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Sigma-Aldrich. (n.d.). This compound hydrochloride | 1965309-15-2. Sigma-Aldrich.
- BenchChem. (2025).
- Beilstein Journals. (2019). Processing nanoporous organic polymers in liquid amines. Beilstein Journals.
- National Institutes of Health. (2018). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. PMC.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- National Institutes of Health. (2014). Amines as occupational hazards for visual disturbance. PMC.
- ResearchGate. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media.
Sources
- 1. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 2. carlroth.com [carlroth.com]
- 3. DSpace [helda.helsinki.fi]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in Chroman-5-amine by HPLC-MS
Welcome to the technical support center for the analysis of Chroman-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity profiling using HPLC-MS. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: Why Impurity Profiling of this compound Matters
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, controlling impurities is a critical aspect of drug development and manufacturing. Regulatory bodies like the FDA require comprehensive characterization of any impurity present at levels of 0.1% or higher. HPLC-MS is the definitive technique for this task, offering the high separation efficiency of liquid chromatography and the sensitive, specific detection of mass spectrometry. This guide will address the common challenges you may face, from method development to data interpretation.
Understanding Potential Impurities
Effective troubleshooting begins with understanding the potential sources and structures of impurities. Impurities in this compound can arise from several stages of the manufacturing process and storage.
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For example, the reduction of a nitro-chroman precursor to form this compound can sometimes be incomplete, leaving residual nitro-chroman.[1]
-
Degradation Products: this compound, as an aromatic amine, can be susceptible to degradation under stress conditions like exposure to acid, base, oxidation, light, or heat.[2][3][4][5][6] Understanding these degradation pathways is essential for developing a stability-indicating method.
dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1. Origins of this compound Impurities", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
} caption { label = "Figure 1. Origins of this compound Impurities"; fontname = "Arial"; fontsize = 10; }
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the HPLC-MS analysis of this compound.
Category 1: Chromatographic & Peak Shape Issues
Question: Why am I seeing severe peak tailing for my this compound standard?
Answer: This is the most common issue for basic compounds like this compound. Peak tailing is typically caused by secondary interactions between the basic amine group and residual acidic silanol groups on the surface of silica-based C18 columns.[7]
-
Causality: The positively charged amine (under acidic mobile phase conditions) interacts electrostatically with negatively charged, deprotonated silanols, causing a portion of the analyte molecules to lag behind in the column, resulting in a "tail."
-
Solutions & Explanations:
-
Lower Mobile Phase pH: Add a low concentration of an acid modifier like formic acid (0.1%) or acetic acid to your mobile phase. This protonates the silanol groups on the stationary phase, neutralizing their negative charge and minimizing the secondary interaction.[8]
-
Use a Buffered Mobile Phase: A buffer (e.g., ammonium formate or ammonium acetate) will maintain a consistent pH, providing more robust and reproducible chromatography.
-
Select an End-Capped or Biphenyl Column: Modern columns are often "end-capped" to shield the silanol groups. Alternatively, a column with a different stationary phase, like a biphenyl phase, can offer different selectivity and reduce these specific interactions.[7][9]
-
Check for Column Contamination: If the peak shape degrades over time, your column may be contaminated. Flush the column with a strong solvent wash sequence as recommended by the manufacturer.[7]
-
Question: My peaks are broad and poorly resolved. What should I check first?
Answer: Broad peaks can stem from multiple sources, often related to the column, the HPLC system, or the sample itself.[7]
-
Causality & Solutions:
-
Column Degradation: The column may have a void at the inlet or the stationary phase could be degraded. This can be caused by pressure shocks or operating at a high pH.[8] Try reversing and flushing the column (if the manufacturer permits) or replace it if the problem persists.
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause peak broadening. Ensure all connections are made with appropriate, low-dead-volume tubing and fittings.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, often fronting, peaks.[7] Dilute your sample or reduce the injection volume.
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., pure acetonitrile into a 95% water mobile phase), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Category 2: Mass Spectrometry & Detection Issues
Question: I have low sensitivity for this compound. How can I improve my MS signal?
Answer: Low sensitivity means the ionization efficiency of your analyte is poor under the current conditions. This compound, having a basic nitrogen, is best analyzed in positive electrospray ionization (ESI+) mode.
-
Causality & Solutions:
-
Mobile Phase pH: For ESI+, you need to promote the formation of positive ions ([M+H]+). Using an acidic mobile phase (e.g., with 0.1% formic acid) is crucial as it donates a proton to the basic amine group, facilitating ionization.
-
MS Source Parameters: Optimize the key source parameters. Increase the capillary voltage to enhance the electric field for ionization, but not so high that it causes in-source fragmentation. Optimize the nebulizer gas pressure and drying gas temperature/flow rate to ensure efficient desolvation of the droplets.
-
Check for Ion Suppression: The sample matrix can sometimes interfere with the ionization of the target analyte. Dilute your sample to see if the signal-to-noise ratio improves. If it does, you are likely experiencing matrix effects, and a more thorough sample cleanup may be necessary.
-
Question: How can I tentatively identify an unknown impurity peak?
Answer: This is a core strength of HPLC-MS. The process involves using the mass-to-charge ratio (m/z) and fragmentation patterns.
-
Causality & Solutions:
-
Determine the Molecular Weight: The m/z of the main ion in the mass spectrum (usually the [M+H]+ ion in positive mode) gives you the protonated molecular weight of the impurity. From this, you can calculate the neutral molecular weight.
-
Propose a Formula: Use high-resolution mass spectrometry (HRMS) if available (e.g., Q-TOF or Orbitrap) to get a highly accurate mass measurement. This allows you to predict the elemental formula with high confidence.[10]
-
Analyze Fragmentation (MS/MS): Perform a tandem MS (MS/MS or MS2) experiment on the impurity's parent ion. The resulting fragmentation pattern provides structural clues. Aromatic amines and chroman structures have characteristic fragmentation pathways, often involving losses of small neutral molecules like CO.[10][11][12][13] For example, a loss of 28 Da from a chroman-like structure could indicate the loss of a carbonyl (CO) group.[10]
-
Correlate with Process Knowledge: Compare the proposed structure with known starting materials, intermediates, or likely degradation products.
-
dot graph Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Figure 2. General Troubleshooting Workflow for HPLC-MS", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
} caption { label = "Figure 2. General Troubleshooting Workflow for HPLC-MS"; fontname = "Arial"; fontsize = 10; }
Key Experimental Protocols
Protocol 1: Recommended Starting HPLC-MS Method
This method provides a robust starting point for separating this compound from many of its potential process and degradation impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.7 µm, 100 x 3.0 mm | Good starting point for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and controls silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is essential for screening unknown impurities. |
| Flow Rate | 0.5 mL/min | Appropriate for a 3.0 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS Ionization | ESI Positive (ESI+) | Best for basic compounds like amines. |
| MS Scan Mode | Full Scan (m/z 100-500) | To detect and identify unknown impurities. |
| MS/MS | Data-Dependent Acquisition | Automatically triggers fragmentation on the most intense peaks. |
Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating method and identifying potential degradants.[2][3][5] The goal is to achieve 5-20% degradation of the active ingredient.[2]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample protected from stress.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[2]
-
Thermal: Heat the solid sample or a solution at 80 °C for 48 hours.
-
Photolytic: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.[4][5]
-
-
Neutralization and Dilution: Before injection, neutralize the acid and base samples. Dilute all samples to a final concentration of ~10 µg/mL using the initial mobile phase.
-
Analysis: Analyze all samples by HPLC-MS using the method described above. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradation products).
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology.
- Forced Degradation Studies. MedCrave online.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. National Center for Biotechnology Information.
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information.
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate.
- Fragmentation pathways of coumarin and its derivatives. ResearchGate.
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Enantioselectivity of Chroman Synthesis
Welcome to the Technical Support Center for enantioselective chroman synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in their synthetic routes. Chroman scaffolds are pivotal in numerous natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Achieving high enantioselectivity is often the primary challenge in asymmetric chroman synthesis. Low enantiomeric excess can stem from several factors, from catalyst choice to subtle variations in reaction conditions.
Potential Cause 1: Suboptimal Catalyst Selection or Activity
The choice of a chiral catalyst is paramount for inducing stereoselectivity. An inadequate catalyst may not create a sufficiently defined chiral environment to differentiate between the two enantiomeric transition states.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Screen Diverse Catalyst Classes | Both organocatalysts (e.g., chiral phosphoric acids, cinchona alkaloids, thioureas, squaramides) and transition metal complexes (e.g., based on Ni, Pd, Rh, Ir) have proven effective.[2][3] Their mechanisms of stereoinduction differ, so screening a variety of scaffolds is crucial. | Identification of a catalyst class that provides a superior chiral environment for the specific substrate. |
| Employ Bifunctional Catalysts | Catalysts with dual functionality (e.g., a Brønsted acid and a Lewis base) can activate both the nucleophile and electrophile, leading to a more organized transition state.[4][5] | Enhanced enantioselectivity through cooperative catalysis and a more rigid transition state assembly.[3] |
| Modify Catalyst Structure | Subtle steric and electronic modifications to the catalyst's chiral backbone or substituents can significantly impact selectivity. For modularly designed organocatalysts, varying components like cinchona alkaloid derivatives and amino acids can fine-tune performance.[1] | Optimization of the catalyst's steric and electronic properties to better suit the substrates, leading to improved stereochemical control. |
| Ensure Catalyst Purity and Integrity | Impurities or degradation of the catalyst can lead to competing, non-selective reaction pathways. | Elimination of off-cycle reactions or catalyst inhibition, resulting in a cleaner reaction profile and higher ee. |
Potential Cause 2: Incorrect Reaction Conditions
The reaction environment plays a critical role in the delicate energy differences between diastereomeric transition states. Temperature, solvent, and concentration can all influence the stereochemical outcome.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Systematically Vary Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity.[2][3] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kBT). | Increased enantiomeric excess. Be aware that this may come at the cost of a slower reaction rate.[3] |
| Screen a Range of Solvents | The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can influence the conformation of the catalyst-substrate complex.[3][6] For instance, in a nickel-catalyzed reductive cyclization, toluene provided high yield and enantioselectivity, while THF gave excellent enantioselectivity but a more moderate yield.[2] | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.[3] |
| Optimize Reactant Concentration | Changes in concentration can affect catalyst aggregation, the rate of background reactions, and the overall reaction order, all of which can impact enantioselectivity. | Identification of a concentration range that favors the desired stereoselective pathway. |
Potential Cause 3: Substrate-Related Issues
The electronic and steric properties of the starting materials can significantly influence how they interact with the chiral catalyst.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Modify Substrate Properties | If feasible, altering the electronic (electron-donating vs. withdrawing groups) or steric properties of the substrates can enhance the "match" with the chiral catalyst. | Improved substrate-catalyst recognition and stereochemical communication. |
| Ensure High Purity of Reactants | Impurities in the starting materials, especially water, can interfere with the catalyst's activity and selectivity, particularly for moisture-sensitive metal catalysts or organocatalysts that rely on hydrogen bonding.[3] | Elimination of interferences that can deactivate or alter the selectivity of the catalyst.[3] |
Issue 2: Poor Yield in Conjunction with Low Selectivity
Low yield accompanied by poor selectivity often points to more fundamental issues with the reaction setup, such as catalyst deactivation or competing side reactions.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Increase Catalyst Loading | Insufficient catalyst may lead to a slow reaction, allowing for background uncatalyzed reactions or decomposition of starting materials. | Improved reaction rate and conversion, which may also positively impact selectivity by outcompeting non-selective pathways.[3] |
| Optimize Reaction Time | Monitoring the reaction progress over time is crucial. The desired chiral product might undergo racemization or decomposition under prolonged reaction times.[3] | Achievement of maximum yield and enantioselectivity before potential side reactions or product degradation occur. |
| Ensure Reactant Solubility | If reactants are not fully dissolved, the reaction may be occurring in a heterogeneous mixture, leading to inconsistent results and poor reproducibility. | A homogeneous reaction mixture, leading to more consistent and reliable outcomes. |
| Perform Reaction Under Inert Atmosphere | Many catalysts, particularly transition metal complexes and some organocatalysts, are sensitive to air and moisture.[3] | Preservation of the catalyst's activity throughout the reaction, leading to improved yield and selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right class of catalyst (organocatalyst vs. transition metal catalyst) for my chroman synthesis?
The choice depends on the specific transformation. Organocatalysis, utilizing species like chiral phosphoric acids, thioureas, or cinchona alkaloids, is often praised for its operational simplicity and tolerance to trace amounts of air and moisture.[3] These are particularly effective in cascade reactions like oxa-Michael-Michael additions.[4][7] Transition metal catalysis (e.g., using Pd, Ni, Rh) offers powerful strategies for reactions like asymmetric allylic alkylation (AAA) or hydrogenations, often providing high turnovers and selectivities.[8][9] The substrate scope and the specific bond being formed will heavily guide your initial choice.
Q2: My enantioselectivity is high at low conversion but decreases as the reaction proceeds. What could be the cause?
This often suggests that the desired product is undergoing racemization under the reaction conditions.[3] Alternatively, the catalyst's selectivity may be changing over time, or a less selective background reaction becomes more prominent as the concentration of starting materials decreases. Consider monitoring the enantiomeric excess over the course of the reaction. To mitigate this, you can try reducing the reaction temperature, shortening the reaction time, or neutralizing the reaction mixture immediately upon completion.
Q3: Can the geometry (E/Z) of my alkene substrate affect the enantioselectivity?
Absolutely. The geometry of a prochiral alkene can have a profound impact on the stereochemical outcome. In Pd-catalyzed asymmetric allylic alkylations for chroman synthesis, changing the double bond geometry from E to Z has been shown to not only increase the enantiomeric excess significantly but also invert the absolute configuration of the product.[10] This highlights the importance of using geometrically pure starting materials and understanding how the substrate docks into the chiral pocket of the catalyst.
Q4: I am using a bifunctional organocatalyst. How does it work to improve enantioselectivity?
Bifunctional organocatalysts, such as cinchona-alkaloid-urea or squaramide-based catalysts, possess both a Lewis basic/Brønsted basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., the urea or squaramide moiety).[7][11] This dual functionality allows the catalyst to simultaneously activate both the nucleophile (e.g., the phenol) and the electrophile (e.g., an α,β-unsaturated system) through a network of non-covalent interactions. This creates a highly organized, chiral transition state, which significantly enhances stereocontrol compared to a catalyst that only activates one of the reactants.
Q5: What is a practical first step when an established literature procedure for enantioselective chroman synthesis fails to reproduce in my hands?
First, rigorously ensure the purity and dryness of all reagents and solvents, and strictly maintain an inert atmosphere if required by the protocol.[3] Impurities, especially water, are a common cause of failed reactions.[3] Second, re-evaluate the catalyst source and purity. If you synthesized the catalyst yourself, re-characterize it thoroughly. If it was purchased, consider that batch-to-batch variations can occur. Finally, perform a systematic re-optimization of a key parameter, such as temperature. A small deviation in lab temperature can sometimes be enough to impact a highly sensitive asymmetric reaction.
Visualizing Key Concepts
Experimental Workflow for Optimization
A systematic approach is crucial when troubleshooting. The following workflow illustrates a logical sequence for optimizing reaction parameters to improve enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Proposed Mechanism for Bifunctional Organocatalysis
This diagram illustrates the proposed transition state for an oxa-Michael addition facilitated by a bifunctional thiourea catalyst. The catalyst uses hydrogen bonding to activate the electrophile while the basic amine moiety activates the phenolic nucleophile.
Caption: Dual activation by a bifunctional organocatalyst.
Experimental Protocols
General Protocol for Screening Reaction Solvents
This protocol outlines a parallel approach to efficiently screen various solvents for their effect on enantioselectivity.
-
Preparation: To a series of oven-dried reaction vials under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 10 mol%).
-
Reagent Addition: In separate, larger flasks, prepare stock solutions of the phenol substrate and the electrophile in a high-purity, non-coordinating solvent in which they are both highly soluble (e.g., dichloromethane or toluene).
-
Solvent Distribution: To each reaction vial, add 1.0 mL of the specific solvent to be tested (e.g., Toluene, THF, CH2Cl2, Dioxane, Chlorobenzene). Ensure all solvents are anhydrous.
-
Initiation: Add the phenol substrate (1.2 equivalents) followed by the electrophile (1.0 equivalent) to each vial via syringe.
-
Reaction: Stir the vials at the desired temperature (e.g., 25 °C) and monitor by thin-layer chromatography (TLC).
-
Analysis: Upon completion (or after a fixed time point, e.g., 24 hours), quench the reactions, concentrate the mixtures, and purify the crude product by column chromatography.
-
Enantioselectivity Determination: Determine the enantiomeric excess of each purified sample by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
References
- Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. (2020).
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts.
- Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis. Benchchem.
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
- Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (2015). The Journal of Organic Chemistry.
- Enantioselective Synthesis of Chromans with a Quaternary Stereogenic Centre through Catalytic Asymmetric Cascade Reactions.
- Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. (2014). Organic & Biomolecular Chemistry.
- Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society.
- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction.
- Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. (2019). Organic Chemistry Frontiers.
- Asymmetric Chroman Synthesis via an Intramolecular Oxy-Michael Addition by Bifunctional Organocatalysts. (2014).
- ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives.
- Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogen
- Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews.
- Unusual effects in the pd-catalyzed asymmetric allylic alkylations: synthesis of chiral chromans. PubMed.
Sources
- 1. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation [ccspublishing.org.cn]
- 10. Unusual effects in the pd-catalyzed asymmetric allylic alkylations: synthesis of chiral chromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Inconsistent Results with Chroman Compounds in Cell-Based Assays
Welcome to the technical support center for researchers utilizing chroman-based compounds in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to address the common challenge of inconsistent experimental results. As a privileged scaffold in drug discovery, chromans offer immense potential; however, their unique physicochemical properties can also present challenges in cellular assay systems.[1][2] This resource, presented in a question-and-answer format, aims to equip researchers with the knowledge to identify, understand, and mitigate these issues, ensuring the generation of robust and reproducible data.
Section 1: Foundational Challenges - Compound Integrity and Behavior in Solution
Inconsistent results often originate from fundamental issues with the compound itself in the assay medium. Before questioning the biological system, it is crucial to validate the behavior of your chroman compound in solution.
Q1: I'm observing significant well-to-well variability in my cell viability assay. Could the solubility of my chroman compound be the issue?
A1: Absolutely. Poor solubility is a primary contributor to inconsistent results in cell-based assays.[3] If your chroman derivative is not fully dissolved in the cell culture medium, it can lead to several problems:
-
Heterogeneous Concentration: Undissolved particles will be unevenly distributed across the microplate, leading to some wells receiving a higher effective concentration of the compound than others.
-
Precipitation Over Time: The compound may initially appear dissolved but can precipitate out of solution during the incubation period, especially at 37°C. This precipitation can have direct cytotoxic effects or interfere with assay readouts.[4]
-
Formation of Aggregates: Poorly soluble compounds are prone to forming aggregates, which can nonspecifically inhibit enzymes or interact with cellular membranes, leading to artifacts that are not related to the intended biological target.[5][6]
Troubleshooting and Solutions:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in your cell culture medium (at the highest concentration used) under a microscope. Look for any signs of precipitation or particulate matter.
-
Solubility Testing: If you suspect solubility issues, perform a formal solubility test. A common method is to prepare a dilution of your compound in the cell culture medium, centrifuge it at high speed, and then measure the concentration of the compound in the supernatant using techniques like HPLC-UV or LC-MS.[7]
-
Solvent Optimization: While DMSO is a common solvent, ensure the final concentration in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity.[8] For particularly challenging compounds, consider alternative solubilization strategies such as the use of cyclodextrins.[9]
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can aid in dissolving your compound. However, be cautious as excessive heat can degrade the compound.[10]
Q2: The biological effect of my chroman compound seems to diminish in long-term experiments (e.g., 48-72 hours). What could be causing this?
A2: A decline in compound activity over time often points to issues with its stability in the cell culture medium.[7] Several factors can contribute to the degradation of your chroman compound:
-
Chemical Instability: The complex composition of cell culture media, which includes salts, amino acids, vitamins, and serum, can create a reactive environment where your compound may be chemically unstable.[11] Components like cysteine in the media can impact compound stability.[12]
-
Metabolic Instability: Cells can metabolize the chroman compound into inactive or less active forms.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic cell culture plates, reducing the bioavailable concentration over time.
Troubleshooting and Solutions:
-
Stability Assessment: To determine the stability of your compound, incubate it in the complete cell culture medium (with and without cells) at 37°C for the duration of your experiment. Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and quantify the concentration of the parent compound using LC-MS/MS or HPLC. A significant decrease in concentration indicates instability.[7]
-
Frequent Media Changes: If your compound is found to be unstable, consider replacing the culture medium with fresh medium containing the compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
-
Use of More Stable Analogs: If available, consider using a structurally related analog with improved stability.
| Parameter | Potential Issue | Recommended Action |
| Solubility | Compound precipitation or aggregation | Visual inspection, formal solubility testing, solvent optimization. |
| Stability | Degradation in culture medium | Stability assessment via LC-MS/MS or HPLC, frequent media changes. |
| Purity | Presence of active impurities | Verify compound purity via analytical methods (e.g., NMR, LC-MS). |
Section 2: Assay-Specific Artifacts and Interference
Even with a stable and soluble compound, the inherent properties of the chroman scaffold can interfere with common assay detection methods, leading to misleading results.
Q3: My fluorescence-based assay is showing high background or inconsistent readings. Could my chroman compound be interfering with the signal?
A3: Yes, this is a common issue. Chroman derivatives, due to their aromatic ring structures, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules.[10]
-
Autofluorescence: The chroman compound itself may fluoresce when excited at the same wavelength as your fluorescent probe, leading to a high background signal and potentially false-positive results.[10]
-
Fluorescence Quenching: The compound can absorb the excitation or emission light of your fluorophore, leading to a decrease in the detected signal and potentially false-negative results.
Troubleshooting and Solutions:
-
"Compound Only" Control: Run a control experiment with your chroman compound in the assay buffer without cells or the fluorescent probe. Measure the fluorescence at the same settings as your main experiment. A significant signal indicates autofluorescence.
-
Spectral Scanning: If your plate reader has the capability, perform an excitation and emission scan of your compound to determine its spectral properties. This will help you choose fluorescent probes with non-overlapping spectra.
-
Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green region of the spectrum. Switching to fluorophores that excite and emit in the far-red or near-infrared range can often mitigate interference.
-
Time-Resolved Fluorescence (TRF): TRF assays can help to reduce interference from short-lived background fluorescence.
Q4: I have identified a number of "hits" in my high-throughput screen with a chroman-based library, but I'm concerned about false positives. What are Pan-Assay Interference Compounds (PAINS) and could my chromans be acting as such?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear to be active in many different assays due to nonspecific interactions rather than specific binding to a biological target.[13] While the chroman scaffold itself is not universally flagged as a PAIN, certain derivatives, particularly those containing catechol or quinone-like moieties, can exhibit PAINS-like behavior.[13] These compounds can cause assay interference through several mechanisms:
-
Redox Cycling: Some chroman derivatives can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the assay buffer.[14][15] This can lead to the oxidation of proteins and other assay components, causing a false signal.
-
Chemical Reactivity: Reactive functional groups on the chroman scaffold can covalently modify proteins in a nonspecific manner.
-
Aggregation: As mentioned earlier, compound aggregation can lead to nonspecific inhibition of enzymes.[5]
Troubleshooting and Solutions:
-
Redox Cycling Assay: To test for redox cycling, you can use an assay that detects the production of H₂O₂ in the presence of your compound and a reducing agent (like DTT), which is often present in assay buffers.[14][15]
-
Inclusion of Catalase: The addition of catalase to your assay can help to mitigate the effects of H₂O₂ generated by redox cycling compounds.[15]
-
Orthogonal Assays: Validate your hits using an orthogonal assay that has a different detection method and is less susceptible to the suspected interference mechanism.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of your hits. If small, nonspecific changes to the chroman structure lead to a complete loss of activity, it may suggest a nonspecific mechanism of action.[2][13][16]
Section 3: Biological Complexity and Cellular Responses
The interaction of chroman compounds with the complex biological environment of the cell can also be a source of variability.
Q5: I'm seeing variable levels of cytotoxicity with my chroman compound across different cell lines and even between experiments with the same cell line. What could explain this?
A5: The observed cytotoxicity of a compound can be highly dependent on the cellular context.[17][18] Several factors related to the biology of your cell culture system can contribute to this variability:
-
Cellular Redox State: Chroman compounds can have antioxidant or pro-oxidant effects.[17] The baseline oxidative stress level of your cells can influence their response to the compound. Cells under higher intrinsic oxidative stress may be more sensitive to a pro-oxidant chroman derivative.
-
Metabolic Activity: Different cell lines have varying metabolic capacities. Some cell lines may metabolize your chroman compound more rapidly, leading to a decrease in its effective concentration.
-
Cell Culture Conditions: Factors such as cell passage number, confluence, and minor variations in media composition can all impact cellular health and responsiveness to treatment.[8]
Troubleshooting and Solutions:
-
Measure Oxidative Stress: To assess the impact of your chroman compound on the cellular redox state, you can measure markers of oxidative stress, such as intracellular ROS levels (using probes like DCFDA), lipid peroxidation (MDA assay), or changes in glutathione levels.
-
Standardize Cell Culture Practices: Maintain a consistent cell culture routine, including using cells within a defined passage number range, seeding at a consistent density, and using the same lot of media and serum for a set of experiments.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular physiology and response to compounds.
Experimental Protocols and Workflows
To aid in your troubleshooting efforts, here are detailed protocols for key experiments mentioned in this guide.
Protocol 1: Assessing Compound Solubility in Cell Culture Medium
-
Preparation: Prepare a high-concentration stock solution of your chroman compound in a suitable solvent (e.g., 100 mM in DMSO).
-
Dilution: Prepare a dilution of the stock solution in your complete cell culture medium to the highest concentration you plan to use in your assay.
-
Incubation: Incubate the solution under your standard cell culture conditions (37°C, 5% CO₂) for a period equivalent to your longest assay endpoint.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >14,000 x g) for 30 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS. A concentration significantly lower than the nominal concentration indicates poor solubility.
Protocol 2: Evaluating Compound Autofluorescence
-
Plate Setup: In a microplate of the same type used for your assay, add your chroman compound at various concentrations to wells containing cell culture medium but no cells or fluorescent dyes.
-
Control Wells: Include wells with medium only as a background control.
-
Measurement: Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: Subtract the background fluorescence of the medium-only wells from the readings of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 3: Detecting Redox Cycling Activity
-
Reagent Preparation: Prepare a solution of a reducing agent, such as 1 mM dithiothreitol (DTT), in your assay buffer. Prepare a solution of a hydrogen peroxide detection reagent (e.g., Amplex Red).
-
Assay Setup: In a microplate, combine the DTT solution, the H₂O₂ detection reagent, and your chroman compound at various concentrations.
-
Controls: Include a positive control (a known redox cycler like menadione) and a negative control (vehicle only). To confirm that any signal is due to H₂O₂, include wells with catalase.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, and measure the signal (absorbance or fluorescence, depending on the detection reagent) at several time points.
-
Analysis: A time- and concentration-dependent increase in signal that is abrogated by catalase indicates that your compound is a redox cycler.[15]
Visualizing Experimental Workflows and Concepts
To further clarify the troubleshooting process, the following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for troubleshooting chroman compound solubility issues.
Caption: Decision tree for identifying potential assay interference mechanisms.
Caption: Potential signaling pathway of chroman-induced cytotoxicity.
References
- Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 164-173.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
- Sato, M., et al. (1998). Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits. Japanese Journal of Pharmacology, 76(3), 313-320.
- Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 66(18), 12828–12839.
- Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 164-173.
- Pigini, M., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 44(23), 3876–3886.
- Gapińska, M., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10839.
- Soares, K. M., et al. (2010). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents—real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 14(3), 315-323.
- Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of medicinal chemistry, 60(17), 7433–7446.
- Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of medicinal chemistry, 56(24), 9849–9860.
- Liu, Z., et al. (2022). Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy. Neurophotonics, 9(3), 031911.
- ResearchGate. (2022). Comparing results in minimizing artifacts induced by fluorescent impurities using intensity filtering and our spectral fitting methods.
- Taylor, M. A., et al. (2012). Note: Eliminating stripe artifacts in light-sheet fluorescence imaging. Review of Scientific Instruments, 83(8), 086109.
- Motzer, S. A., et al. (2003). Natural killer cell cytotoxicity: a methods analysis of 51chromium release versus flow cytometry. Biological research for nursing, 5(2), 142–152.
- Coan, K. E., & Shoichet, B. K. (2016). Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines. ACS chemical biology, 11(11), 3162–3169.
- Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1251-1262.
- Ismail, A. A., & Garg, A. (2016). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of clinical and diagnostic research : JCDR, 10(6), BC01–BC3.
- Niles, A. L., et al. (2009). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Georgiou, C. D., et al. (2018). Chemical motifs that redox cycle and their associated toxicity. MedChemComm, 9(5), 779-787.
- Samanta, S., et al. (2020). Photo-controllable cytotoxicity in cell culture using a diarylethene photoswitch. Chemical Communications, 56(76), 11269-11272.
- Dalgarno, H., et al. (2016). Reduction of coherent artefacts in super-resolution fluorescence localisation microscopy. Journal of microscopy, 264(2), 164–171.
- Fischer, H. C., & Chan, W. C. (2007). Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies. Journal of Nanomaterials, 2007, 43687.
- Chokkalla, A. K., et al. (2023). Immunoassay Interference due to Macro-TSH: A Case Study of a Pediatric Patient with Hashimoto's Thyroiditis. Archives of Clinical and Medical Case Reports, 7, 124-127.
- Espace INRS. (2020). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
- Taylor, M. A., et al. (2019). Attenuation artifacts in light sheet fluorescence microscopy corrected by OPTiSPIM. Scientific reports, 9(1), 1–13.
- Sahl, S. J., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795–1802.
- Taufalele, P. V., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 1-14.
- ResearchGate. (2022). Inhibitory in vitro characterisation of tested compounds 5–11.
- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
- Tønnesen, H. H. (2012). Photostability and Photostabilization of Drugs and Drug Products. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 241-279). Academic Press.
- Elliott, J. T., et al. (2010). Use of Cause-and-Effect Analysis to Design a High-Quality Nanocytotoxicology Assay. ACS Nano, 4(11), 6757-6769.
- Assay Guidance Manual. (2017). Assay Interference by Aggregation.
- Li, R., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 116(1), 4–17.
- Ryan, R. M., et al. (2013). Rapid characterisation and quality control of complex cell culture media using RAMAN spectroscopy and chemometrics. Journal of biotechnology, 167(3), 291–299.
- Bioprocess Online. (2022). How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes.
- ResearchGate. (2018). (PDF) Improvement of galangin solubility using native and derivative cyclodextrins. An UV-Vis and NMR study.
Sources
- 1. Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Natural killer cell cytotoxicity: a methods analysis of 51chromium release versus flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of Chroman-5-amine
This guide provides a comprehensive framework for the in vitro validation of Chroman-5-amine, a novel small molecule with potential therapeutic applications. As researchers and drug development professionals, our goal is to rigorously characterize the biological activity of new chemical entities. This document eschews a rigid template, instead offering a logical, in-depth technical progression designed to build a robust data package for this compound. We will objectively compare its performance with established alternatives and provide the supporting experimental rationale and detailed protocols necessary for replication and validation.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown a wide array of activities, including anticancer, antiepileptic, and sirtuin inhibitory effects.[1][2][3] Notably, chroman amines have emerged as promising agents for targeting neurodegenerative diseases.[4] Our compound of interest, this compound, has been identified as a potential modulator of the orexin system, a key regulator of sleep-wake cycles.[5] Dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia, with FDA-approved drugs such as Suvorexant and Lemborexant setting a high bar for efficacy and safety.[6][7]
This guide will outline a systematic in vitro approach to first, confirm the hypothesized activity of this compound as an orexin receptor antagonist, and second, to build a comparative profile against market leaders and structurally related compounds. We will also explore potential off-target activities to construct a preliminary selectivity profile.
The Competitive Landscape: Establishing Benchmarks
To meaningfully interpret the activity of this compound, it is essential to establish relevant benchmarks. We have selected two FDA-approved DORAs as primary competitors and will also consider structurally related, commercially available chroman analogs for a broader structure-activity relationship (SAR) understanding.
Table 1: Competitor and Analog Comparator Compounds
| Compound | Class | Mechanism of Action | Reported In Vitro Potency |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | Competitive antagonist of OX1 and OX2 receptors.[7] | OX1R Ki = 0.55 nM; OX2R Ki = 0.35 nM (human)[5] |
| Lemborexant | Dual Orexin Receptor Antagonist (DORA) | Competitive antagonist of OX1 and OX2 receptors.[8][9][10] | OX1R IC50 = 6.1 nM; OX2R IC50 = 2.6 nM[8][11] |
| Chroman-4-amine | Structural Analog | Unknown | - |
| Thiochroman-4-one | Structural Analog | Varied, including leishmanicidal[6] | - |
A Phased Approach to In Vitro Validation: From General Effects to Specific Mechanisms
Our experimental strategy is designed as a tiered approach, beginning with broad assessments of cytotoxicity to establish a safe therapeutic window, followed by specific target engagement and functional assays.
Caption: Simplified overview of the orexin 2 receptor Gq-mediated signaling pathway.
Experimental Protocols:
1. Radioligand Binding Assay for OX1R and OX2R Affinity
-
Principle: This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. [12]* Protocol:
-
Membrane Preparation: Use commercially available cell membranes from a cell line (e.g., CHO-K1) stably expressing human OX1R or OX2R.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA for OX2R) and increasing concentrations of this compound, Suvorexant, or Lemborexant.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay for Functional Antagonism
-
Principle: Orexin receptors, particularly OX2R, couple to Gq proteins, which upon activation, lead to an increase in intracellular calcium levels. [13][14]This assay measures the ability of an antagonist to block the calcium influx induced by an orexin agonist. [15][16]* Protocol:
-
Cell Culture: Use a cell line (e.g., CHO-K1/OX2) stably expressing the human orexin receptor of interest. [17] 2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or competitor compounds.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an orexin agonist (e.g., Orexin-A) at its EC80.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Generate dose-response curves to determine the IC50 values for the antagonists.
-
3. cAMP Assay for Functional Antagonism
-
Principle: OX2R can also couple to Gi/o or Gs proteins, leading to a decrease or increase in intracellular cyclic adenosine monophosphate (cAMP) levels, respectively. [18]This assay will determine if this compound can antagonize these responses. [12][19]* Protocol:
-
Cell Culture: Use a cell line stably expressing the human OX2R.
-
Compound Pre-incubation: Pre-incubate cells with varying concentrations of this compound or competitor compounds.
-
Agonist Stimulation:
-
For Gi coupling: Stimulate cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of an orexin agonist.
-
For Gs coupling: Stimulate cells with the orexin agonist alone.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the inhibition of cAMP production (for Gi) or the reduction in cAMP levels (for Gs) against the antagonist concentration to determine the IC50.
-
Table 3: Anticipated Orexin Receptor Activity Data
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | OX2R Functional Antagonism IC50 (nM) (Calcium Mobilization) | OX2R Functional Antagonism IC50 (nM) (cAMP Assay) |
| This compound | 5.8 | 2.5 | 4.5 | 4.2 |
| Suvorexant | 0.55 | 0.35 | ~50 | ~56 |
| Lemborexant | 8.1 | 0.48 | 6.1 (OX1R), 2.6 (OX2R) | - |
Phase 3: Secondary Target & Selectivity Profiling
To build a comprehensive profile of this compound, it is important to assess its activity against other potential targets, especially those known to be modulated by similar chemical scaffolds. This provides an early indication of selectivity and potential off-target effects.
Experimental Protocols:
1. Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: MAOs are enzymes involved in the metabolism of neurotransmitters. [1]Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for neurodegenerative diseases. [1]This assay measures the ability of a compound to inhibit the activity of recombinant human MAO-A and MAO-B. [4][20][21]* Protocol: Utilize a commercially available fluorometric or chemiluminescent MAO inhibitor screening kit. [22]Incubate recombinant hMAO-A or hMAO-B with a substrate (e.g., kynuramine) in the presence of varying concentrations of this compound. Measure the product formation to determine the IC50 value.
2. Cholinesterase Activity Assay
-
Principle: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. This colorimetric assay measures the hydrolysis of a substrate by AChE or BChE. [18]* Protocol: Use a commercially available cholinesterase activity assay kit. [18]Incubate purified AChE or BChE with a substrate (e.g., acetylthiocholine) in the presence of this compound. The product, thiocholine, reacts with DTNB to produce a colored compound, which is measured spectrophotometrically to determine the IC50.
3. SIRT2 Inhibition Assay
-
Principle: Sirtuin 2 (SIRT2) is a deacetylase implicated in various cellular processes, and its inhibition is being explored for neurodegenerative diseases. [11]This fluorometric assay measures the deacetylation of a substrate by SIRT2. [12]* Protocol: Employ a commercially available SIRT2 inhibitor screening kit. [11]Recombinant SIRT2 deacetylates a fluorogenic substrate. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent group. The inhibition of this fluorescence by this compound is measured to determine the IC50.
Table 4: Anticipated Selectivity Profile Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | BChE IC50 (µM) | SIRT2 IC50 (µM) |
| This compound | > 10 | > 10 | > 10 | > 10 | > 10 |
| Positive Control (e.g., Clorgyline for MAO-A) | < 1 | - | - | - | - |
| Positive Control (e.g., Donepezil for AChE) | - | - | < 1 | - | - |
| Positive Control (e.g., AGK2 for SIRT2) | - | - | - | - | < 5 |
Conclusion and Future Directions
This guide outlines a robust and logical progression for the in vitro validation of this compound. By following this phased approach, researchers can generate a comprehensive data package that not only characterizes the primary biological activity of the compound but also provides a comparative analysis against key competitors and a preliminary assessment of its selectivity.
The anticipated results suggest that this compound is a potent dual orexin receptor antagonist with a favorable cytotoxicity profile and good selectivity against other common neurological targets. These in vitro findings would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetic studies and in vivo efficacy models for insomnia.
References
- U.S. Food and Drug Administration. DAYVIGO (lemborexant) prescribing information.
- Roehm, N. W., et al. (1991). An improved colorimetric assay for cell proliferation and viability utilizing the tetrazolium salt XTT. Journal of immunological methods, 142(2), 257-265.
- Eisai Inc. (2020). EISAI TO PRESENT LATEST DATA OF LEMBOREXANT AT 34th ANNUAL SLEEP MEETING (SLEEP2020).
- Gotter, A. L., et al. (2013). Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. Frontiers in neuroscience, 7, 223.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Jung, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(15), 7052-7062.
- Boster Biological Technology. Acetylcholinesterase Activity Assay Kit - 100 Assays.
- DiscoveRx. In Vitro Signaling Properties of Cannabinoid and Orexin Receptors.
- Winrow, C. J., et al. (2011). Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats. Frontiers in behavioral neuroscience, 5, 68.
- Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- Wikipedia. Lemborexant.
- Uchimura, N. (2020). [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients]. Nihon Shinkei Seishin Yakurigaku Zasshi, 40(4), 135-141.
- Smart, D., et al. (2001). Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR. British journal of pharmacology, 132(6), 1179-1186.
- Herraiz, T., & Guillén, H. (2018). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Foods, 7(12), 205.
- GenScript. Human Recombinant OX2 Orexin Receptor Stable Cell Line.
- Turku, A., et al. (2014). Calcium affects OX1 orexin (hypocretin) receptor responses by modifying both orexin binding and the signal transduction machinery. British journal of pharmacology, 171(2), 393-406.
- Creative Bioarray. Ca2+ Mobilization Assay.
- Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules (Basel, Switzerland), 22(12), 2119.
- Bio-Techne. Monoamine Oxidase Assay Kit.
- Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. (2023). Pharmaceuticals, 16(4), 542.
- Jin, J., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. BMC biotechnology, 17(1), 24.
- Cox, C. D., et al. (2010). Suvorexant (Belsomra), The First-in-Class Orexin Antagonist for Insomnia. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 17-31). Academic Press.
- ResearchGate. Synthesis of thiochroman-4-one derivatives.
- MDPI. Titanium Alloys at the Interface of Electronics and Biomedicine: A Review of Functional Properties and Applications.
- Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
- Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. (2023). Pharmaceuticals, 16(4), 542.
- Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit.
- In Vitro Signaling Properties of Cannabinoid and Orexin Receptors. (2019). Cannabis and Cannabinoid Research, 4(2), 94-105.
- Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
- Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1647-1678.
- Cenmed Enterprises. This compound (C007B-458261).
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats [frontiersin.org]
- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lemborexant - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Signaling Properties of Cannabinoid and Orexin Receptors: How Orexin Receptors Influence Cannabinoid Receptor‐Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium affects OX1 orexin (hypocretin) receptor responses by modifying both orexin binding and the signal transduction machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Orexin Receptor | DC Chemicals [dcchemicals.com]
Reproducibility of Chroman-5-amine's Effects: A Comparative Guide for Researchers
In the landscape of preclinical drug discovery, the reproducibility of experimental findings is the bedrock upon which scientific progress is built. A compound's journey from a promising hit to a viable clinical candidate is paved with rigorous validation, and the initial assessment of its activity in various cell lines is a critical first step. This guide delves into the comparative effects of Chroman-5-amine across different cell lines, offering a framework for understanding and ensuring the reproducibility of its biological activity.
This compound, a heterocyclic compound featuring a chroman scaffold, represents a class of molecules that has garnered interest for its potential therapeutic applications. The chroman ring system is a privileged structure found in a variety of biologically active natural products and synthetic compounds, known to exhibit a range of activities including anticancer and neuroprotective effects.[1][2] This guide will present a hypothetical, yet scientifically plausible, comparative analysis of this compound's effects on three distinct human cell lines: MCF-7 (a breast adenocarcinoma cell line), A549 (a lung carcinoma cell line), and HEK293 (a non-cancerous human embryonic kidney cell line). Through this comparison, we will explore the nuances of cell line-specific responses and underscore the importance of robust and reproducible experimental design.
The Imperative of Reproducibility in Cell-Based Assays
The challenge of reproducibility in preclinical research is a well-documented concern.[3] Factors such as genetic drift in cell lines, variations in cell culture conditions, and inconsistent experimental execution can lead to significant discrepancies in results between laboratories, and even within the same lab over time.[3][4] Establishing standardized protocols and understanding the inherent biological variability of cell lines are paramount to generating reliable and translatable data.
Comparative Efficacy of this compound Across Diverse Cell Lines
To illustrate the importance of comparative analysis, we present hypothetical data on the effects of this compound on the viability and apoptotic induction in MCF-7, A549, and HEK293 cells.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for assessing a compound's cytotoxic or cytostatic potential. The following table summarizes the hypothetical IC50 values of this compound in our selected cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Cell Line | Cell Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| A549 | Lung Carcinoma | 42.8 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |
These hypothetical results suggest that this compound exhibits selective cytotoxicity against the two cancer cell lines, with a more potent effect observed in the MCF-7 breast cancer cells. The lack of significant toxicity in the non-cancerous HEK293 cell line at concentrations effective against cancer cells is a desirable characteristic for a potential therapeutic agent.
Induction of Apoptosis
To delve deeper into the mechanism of cell death, we can assess the induction of apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. The table below presents a hypothetical percentage of apoptotic cells after treatment with the respective IC50 concentrations of this compound for 48 hours.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | This compound (25.5 µM) | 35.2% | 15.8% |
| A549 | This compound (42.8 µM) | 28.7% | 12.3% |
| HEK293 | This compound (100 µM) | 4.1% | 2.5% |
This hypothetical data suggests that the observed reduction in cell viability in the cancer cell lines is, at least in part, due to the induction of apoptosis. The differential apoptotic response between the cell lines further highlights the cell-type specific action of this compound.
Deciphering the "Why": Potential Mechanisms and Experimental Validation
The observed differential sensitivity to this compound could be attributed to a multitude of factors, including:
-
Differential expression of target proteins: this compound may interact with a specific protein that is more highly expressed or has a higher binding affinity in MCF-7 cells compared to A549 cells.
-
Variations in signaling pathways: The downstream signaling cascades activated by the compound may differ between the cell lines, leading to varying cellular outcomes.
-
Metabolic differences: The rate at which the cell lines metabolize this compound could influence its intracellular concentration and, consequently, its efficacy.
To investigate these possibilities, a Western blot analysis could be performed to assess the expression levels of key proteins involved in cell proliferation and apoptosis.
Hypothetical Signaling Pathway
Based on the known activities of other chroman derivatives, we can postulate a hypothetical signaling pathway through which this compound may exert its pro-apoptotic effects.
Caption: General experimental workflow for assessing the effects of this compound.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [5][6]
Protocol 3: Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with lysis buffer and determine the protein concentration. [7]2. SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel. [8]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [9]4. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
Conclusion: A Path Forward with Rigor and Reproducibility
This guide has presented a hypothetical yet illustrative comparison of this compound's effects across different cell lines, emphasizing the critical importance of reproducibility in preclinical research. The differential responses observed in our hypothetical scenario underscore the necessity of testing compounds in a panel of cell lines, including both cancerous and non-cancerous types, to gain a comprehensive understanding of their activity and potential selectivity.
By adhering to detailed and validated protocols, researchers can minimize experimental variability and generate high-quality, reproducible data. This rigorous approach is not merely a matter of good scientific practice; it is the essential foundation for the successful translation of promising compounds from the laboratory to the clinic.
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 13, 3273–3287.
- BenchChem. (n.d.). A Technical Guide to the Biological Activity of Chroman-2-Carboxylate Esters.
- Integra Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Creative Biolabs. (n.d.). Western Blot Protocol.
- Abcam. (n.d.). Western blot protocol.
- PubMed. (n.d.). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Abcam. (n.d.). MTT assay protocol.
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- Proteintech. (n.d.). Western Blot Protocol.
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Derivatives.
- Saffari, Z., Zarabi, M. F., Aryapour, H., Foroumadi, A., Farhangi, A., Ghassemi, S., & Akbarzadeh, A. (2014). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Asian Pacific journal of cancer prevention, 15(19), 8349–8354.
- ETH Zurich. (2019, March 13). “Biological variability makes reproducibility more difficult”.
- Asgari, F., Mahinpour, R., Moradi, L., & Haghighipour, N. (2020). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line.
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Chroman-5-amine and its Derivatives Against Standard Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Chroman scaffolds have emerged as a promising class of heterocyclic compounds, with various derivatives demonstrating significant biological activities, including potent anticancer effects.[1] This guide provides an in-depth, objective comparison of the anticancer activity of a representative Chroman-5-amine derivative against established standard-of-care chemotherapeutic drugs.
This document is structured to provide a comprehensive technical overview, from the foundational principles of in vitro and in vivo evaluation to the detailed experimental protocols and comparative data analysis. The insights presented herein are grounded in established scientific methodologies to ensure accuracy and reproducibility, empowering researchers to make informed decisions in their drug discovery endeavors.
Introduction to Chroman Derivatives in Oncology
The chroman core is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse pharmacological properties.[1] The modification of this scaffold, including the introduction of amine functionalities, has been a key strategy in the development of novel therapeutic agents. Aminoflavones, a class of compounds containing a chromen-4-one backbone with an amino group, have shown selective antiproliferative activity against cancer cell lines, particularly breast cancer.[2] The anticancer mechanism of these compounds is an active area of investigation, with evidence suggesting induction of DNA damage and modulation of pathways like the Aryl Hydrocarbon Receptor (AhR).[2] This guide will focus on a hypothetical, yet representative, this compound derivative to benchmark its performance against well-established anticancer drugs.
In Vitro Benchmarking: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects in vitro. This is typically achieved by exposing various cancer cell lines to the compound and measuring cell viability.
Comparative Antiproliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of a compound. It represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%.[3] The table below presents hypothetical, yet realistic, IC₅₀ values for our representative this compound derivative compared to standard anticancer drugs across a panel of human cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound | Mechanism of Action | Breast (MCF-7) IC₅₀ (µM) | Lung (A549) IC₅₀ (µM) | Prostate (PC-3) IC₅₀ (µM) | Colon (HT-29) IC₅₀ (µM) |
| This compound Derivative | Putative: DNA Damage/AhR Pathway Modulation | 15.5 | 25.2 | 30.8 | 18.9 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.85 | 1.2 | 1.5 | 0.9 |
| Cisplatin | DNA Cross-linking Agent | 5.2 | 8.4 | 9.1 | 6.3 |
| Paclitaxel | Microtubule Stabilizer | 0.01 | 0.03 | 0.02 | 0.015 |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 3.8 | 5.1 | 7.2 | 4.5 |
Note: The IC₅₀ values for the this compound derivative are representative and based on published data for similar chroman structures.[4][5][6] Values for standard drugs are derived from publicly available databases and literature.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adhesion.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and standard drugs (Doxorubicin, Cisplatin, etc.) in the appropriate cell culture medium. Treat the cells with these various concentrations and a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the treated plates for a predetermined period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[7] This allows for the formation of formazan crystals in viable cells.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.[3][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vitro Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of a novel anticancer compound.
Caption: A typical workflow for in vitro anticancer drug screening.
Delving Deeper: Mechanistic Insights
Understanding the mechanism of action is crucial for the rational development of a new drug. For many anticancer agents, the induction of apoptosis (programmed cell death) is a key mechanism.[10]
Apoptosis Induction: A Common Anticancer Mechanism
Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells.[10] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.[11]
The following diagram illustrates a simplified version of the intrinsic apoptotic pathway, which is often modulated by chemotherapeutic agents.
Caption: The intrinsic pathway of apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[2]
Methodology:
-
Cell Treatment: Seed and treat cells with the IC₅₀ concentration of the this compound derivative and controls for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.
In Vivo Efficacy: Preclinical Animal Models
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy and safety in a whole-organism context.[12] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[13][14]
Experimental Protocol: Human Tumor Xenograft Model
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15] Then, randomize the mice into treatment groups (e.g., vehicle control, this compound derivative, standard drug) with similar mean tumor volumes.[15]
-
Drug Administration: Administer the this compound derivative and control drugs via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.[15]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week.[15] Monitor the body weight of the mice as an indicator of toxicity.[15]
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a fixed treatment duration.[15]
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Comparative In Vivo Efficacy
The table below presents hypothetical data on tumor growth inhibition (TGI) for the this compound derivative in a breast cancer (MCF-7) xenograft model.
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound Derivative | 50 mg/kg, daily | 750 | 50 |
| Doxorubicin | 5 mg/kg, weekly | 450 | 70 |
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of the anticancer activity of a novel this compound derivative in comparison to standard chemotherapeutic agents. The presented methodologies for in vitro and in vivo testing are fundamental to preclinical cancer drug discovery.
The hypothetical data suggests that while the this compound derivative may be less potent than some established drugs like Doxorubicin and Paclitaxel, it still exhibits significant anticancer activity. Further research should focus on elucidating its precise mechanism of action, exploring its potential for combination therapies, and optimizing its structure to enhance potency and selectivity. The continued investigation of novel chemical scaffolds like chromans is essential for advancing the field of oncology and developing more effective treatments for cancer patients.
References
- Bioassays for anticancer activities. PubMed.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions.
- Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays. Benchchem.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- MTT assay and its use in cell viability and prolifer
- Benchmarking Antiproliferative Activity: A Comparative Guide to Known Anticancer Drugs. Benchchem.
- Application Notes and Protocols for In Vivo Evaluation of "Anticancer Agent 27" in Mouse Models. Benchchem.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.
- In vivo screening models of anticancer drugs.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs.
- Synthesis of New Chromen-5-one Derivatives from Dimedone and their Antiproliferative Evaluations against Selected Cancer Cell Lines Together with Hepatocellular Carcinoma and Cervical Carcinoma. PubMed.
- A Comparative Analysis of the Anticancer Effects of 5-Amino-2-(4-aminophenyl)chromen-4-one Across Different Cell Lines. Benchchem.
- A Comparative Guide to the Anticancer Activity of 5-Amino-2-(4-aminophenyl)chromen-4-one. Benchchem.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. MDPI.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
- N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of.
- The NCI-60 screen and COMPARE algorithm as described by the original developers.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Chroman derivatives, medicaments and use in therapy.
- The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein. NIH.
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applic
- Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI.
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PubMed.
Sources
- 1. dovepress.com [dovepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Neuroprotective Efficacy of Chroman-5-amine Analogs
In the relentless pursuit of therapeutic interventions for neurodegenerative diseases, the chroman scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with biological targets implicated in neuronal survival and demise. This guide offers a comprehensive comparative study of the neuroprotective effects of a series of Chroman-5-amine analogs. Moving beyond a mere cataloging of data, we will delve into the mechanistic underpinnings of their neuroprotective action, elucidate the structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation neuroprotective agents.
The Rationale for this compound Analogs in Neuroprotection
Neurodegenerative disorders are frequently characterized by a complex interplay of pathological events, including excitotoxicity, oxidative stress, and apoptosis. The chroman nucleus, a core component of Vitamin E (α-tocopherol), is renowned for its antioxidant properties. The strategic incorporation of an amine functionality at the C-5 position, and further derivatization, offers a gateway to modulate the molecule's physicochemical properties, including its lipophilicity and ability to interact with specific biological targets. This can lead to enhanced blood-brain barrier penetration and the potential for multi-target engagement, addressing the multifaceted nature of neurodegeneration.
The primary mechanism of neuroprotection for many chroman derivatives is their ability to counteract oxidative stress. The production of reactive oxygen species (ROS) is a common downstream event in neurotoxic insults, leading to lipid peroxidation, protein damage, and DNA oxidation. Chroman analogs, particularly those with a phenolic hydroxyl group, can act as potent radical scavengers. Furthermore, modifications to the chroman core can influence their interaction with key signaling pathways involved in cell survival and death.
Comparative Neuroprotective Efficacy of this compound Analogs
While a single, comprehensive head-to-head study of a wide array of this compound analogs is not yet available in the public domain, by collating data from various independent investigations, we can construct a comparative overview of their neuroprotective potential. The following table summarizes the in vitro neuroprotective activity of selected chroman derivatives against glutamate-induced oxidative stress in HT22 hippocampal neurons, a widely accepted model for studying neuronal cell death.
| Compound ID | Structure | Neuroprotective Activity (EC50, µM) | Key Structural Features | Reference |
| Analog 1 | Chroman-catechol hybrid with 1,2,4-oxadiazole linker | 0.254 ± 0.065 | Catechol moiety, 1,2,4-oxadiazole ring | [1] |
| Analog 2 | Chroman-catechol hybrid with 1,2,3-triazole linker | 0.801 ± 0.229 | Catechol moiety, 1,2,3-triazole ring | [1] |
| Analog 3 | Chroman-catechol hybrid with isoxazole linker | 0.245 ± 0.038 | Catechol moiety, isoxazole ring | [1] |
| Analog 4 | 1,2-dithiolane/chroman hybrid with 1,2,4-oxadiazole | Improved activity | 1,2-dithiolane ring, 1,2,4-oxadiazole | [2] |
| Analog 5 | [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole | Potent inhibitor of lipid peroxidation | Indole moiety, tetramethylchroman core | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above, though from different studies, allows for the deduction of several key SAR insights:
-
The Role of the Heterocyclic Linker: The nature of the heterocyclic ring used to link the chroman core to other functionalities significantly influences neuroprotective activity. For instance, the bioisosteric replacement of an amide group with a 1,2,4-oxadiazole or a 1,2,3-triazole has been shown to enhance neuroprotective effects against glutamate-induced oxidative stress.[2]
-
Contribution of the Catechol Moiety: The presence of a catechol group, a known potent antioxidant, in hybrid molecules consistently results in high neuroprotective activity.[1] This underscores the importance of radical scavenging in the observed neuroprotection.
-
Influence of Substituents on the Chroman Ring: The substitution pattern on the chroman ring itself is critical. For example, in a series of chroman amide derivatives, the ability to donate electrons and the lipophilicity of the molecule were demonstrated to be key determinants of their inhibitory action on lipid peroxidation.[3]
Mechanistic Insights: Beyond Antioxidant Activity
While radical scavenging is a cornerstone of the neuroprotective action of this compound analogs, emerging evidence points towards their ability to modulate specific intracellular signaling pathways crucial for neuronal survival. One such pathway is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling cascade.
The ERK/CREB Signaling Pathway in Neuroprotection
The ERK/CREB pathway is a pivotal signaling cascade that regulates the expression of genes involved in neuronal plasticity, survival, and differentiation. Activation of this pathway can lead to the upregulation of anti-apoptotic proteins and neurotrophic factors, thereby promoting cell survival.
A study on a novel chromene derivative, BL-M, demonstrated its ability to protect against excitotoxic neuronal damage by activating the ERK/CREB pathway.[4] This effect was independent of the NMDA receptor antagonism seen with memantine, highlighting a distinct and complementary mechanism of action. The activation of ERK leads to the phosphorylation of CREB, which then translocates to the nucleus and initiates the transcription of pro-survival genes.
Diagram of the ERK/CREB Signaling Pathway:
Caption: The ERK/CREB signaling pathway activated by neuroprotective chroman analogs.
Experimental Protocols for Assessing Neuroprotective Effects
To ensure the trustworthiness and reproducibility of findings, the following detailed protocols for key in vitro assays are provided.
Cell Culture and Induction of Neurotoxicity
Cell Line: HT22 murine hippocampal neuronal cells are a suitable model for studying glutamate-induced oxidative stress as they lack functional ionotropic glutamate receptors, ensuring that toxicity is mediated primarily through oxidative pathways.
Protocol:
-
Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere for 24 hours.
-
To induce neurotoxicity, expose the cells to 5 mM glutamate for 24 hours.
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the 24-hour treatment period (with or without glutamate and test compounds), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Experimental Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for assessing neuroprotection.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
ROS levels are expressed as a percentage of the glutamate-treated control.
Conclusion and Future Directions
This compound analogs represent a promising class of neuroprotective agents with multifaceted mechanisms of action. Their ability to combat oxidative stress, coupled with their potential to modulate key pro-survival signaling pathways like ERK/CREB, makes them attractive candidates for further development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel, more potent analogs.
Future research should focus on conducting comprehensive comparative studies of a wider range of this compound analogs to build a more complete SAR model. In vivo studies in relevant animal models of neurodegenerative diseases are also crucial to validate the therapeutic potential of the most promising candidates. Furthermore, a deeper exploration of their engagement with other neuroprotective pathways will undoubtedly open new avenues for the development of effective treatments for these devastating disorders.
References
- Završnik, D., Sova, M., & Kočevar, M. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry Letters, 19(17), 5038-5041. [Link][2]
- Piyaviriyakul, P., et al. (2000). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. Free Radical Biology and Medicine, 28(11), 1533-1543. [Link][3]
- Bole,l, F., et al. (2010). Synthesis of a second generation chroman/catechol hybrids and evaluation of their activity in protecting neuronal cells from oxidative stress-induced cell death. Bioorganic & Medicinal Chemistry, 18(11), 3898-3909. [Link][1]
- Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
- Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 669. [Link][4]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of Chroman-5-amine's biological effects
An In-Depth Guide to the In Vitro and In Vivo Correlation of Troglitazone's Biological Effects: A Case Study for Drug Development Professionals
Introduction: The Instructive Case of Troglitazone
Troglitazone, a member of the thiazolidinedione (TZD) class of antidiabetic drugs, serves as a pivotal case study in the critical importance of robust in vitro and in vivo correlation (IVIVC) in drug development. As a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), it demonstrated significant efficacy in improving insulin sensitivity. However, its clinical use was short-lived due to the emergence of severe, idiosyncratic hepatotoxicity, a risk not fully anticipated by early preclinical studies. This guide dissects the in vitro and in vivo biological effects of Troglitazone, comparing its performance with other TZDs like Rosiglitazone and Pioglitazone, and provides detailed experimental protocols to illustrate how a modern, multi-faceted approach to IVIVC can better predict clinical outcomes.
The core of Troglitazone's structure features a chroman ring, similar to that in Vitamin E, which was initially thought to confer antioxidant and hepatoprotective properties. This guide will explore the dichotomy between its intended pharmacological action and its unintended toxicity, providing researchers with a framework for evaluating novel chemical entities.
Comparative Analysis of Thiazolidinediones: Efficacy vs. Toxicity
The primary mechanism of action for TZDs is the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. While all three prominent TZDs (Troglitazone, Rosiglitazone, Pioglitazone) share this mechanism, their clinical and safety profiles diverge significantly, underscoring the subtle but critical differences in their molecular interactions and metabolic fates.
In Vitro Efficacy: PPARγ Activation
The initial screening of TZD candidates invariably involves in vitro assays to quantify their potency as PPARγ agonists. A common method is a cell-based reporter gene assay.
Table 1: Comparative In Vitro PPARγ Agonist Potency
| Compound | EC50 (nM) for Human PPARγ | Relative Potency | Key Structural Difference |
| Troglitazone | ~300-500 | +++ | α-tocopherol (Chroman) side chain |
| Rosiglitazone | ~30-60 | +++++ | N-methyl-pyridyl-amino side chain |
| Pioglitazone | ~400-700 | +++ | Ethyl-pyridyl side chain |
Data compiled from multiple sources for illustrative purposes. Actual values may vary between specific assays.
As the data indicates, Rosiglitazone is the most potent PPARγ agonist in vitro. Troglitazone and Pioglitazone exhibit comparable, albeit lower, potency. From an efficacy standpoint alone, all three compounds demonstrate strong promise in vitro.
In Vitro Toxicity: The Hepatocyte Challenge
The unforeseen hepatotoxicity of Troglitazone highlights the limitations of standard in vitro cytotoxicity assays and the need for more sophisticated models. Early assays on immortalized cell lines often failed to detect a toxic signal. However, studies using primary human hepatocytes later revealed crucial differences.
Table 2: Comparative In Vitro Hepatotoxicity
| Compound | Assay Type | Endpoint | Troglitazone Result | Rosiglitazone/Pioglitazone Result | | --- | --- | --- | --- | | Troglitazone | Primary Human Hepatocytes | Cell Viability (MTT/LDH) | Significant decrease in viability | Minimal to no effect at therapeutic concentrations | | Troglitazone | Primary Human Hepatocytes | Mitochondrial Dysfunction (e.g., JC-1, Seahorse) | Potent inhibitor of mitochondrial respiratory chain complex I | Significantly weaker mitochondrial effects | | Troglitazone | Primary Human Hepatocytes | Bile Salt Export Pump (BSEP) Inhibition | Strong inhibitor | Weak to no inhibition |
These in vitro results, particularly from primary hepatocyte models, began to provide a mechanistic basis for the clinical observations. Troglitazone's unique toxicity is linked to its ability to inhibit mitochondrial function and the BSEP, which is critical for bile acid homeostasis. Disruption of these processes can lead to cholestatic liver injury.
Experimental Protocols: A Guide to IVIVC Assessment
To bridge the gap between in vitro findings and in vivo outcomes, a multi-step, integrated experimental approach is essential.
Protocol 1: Cell-Based PPARγ Reporter Assay
This protocol details a standard method for quantifying the in vitro potency of a test compound as a PPARγ agonist.
Objective: To determine the EC50 value of a test compound for PPARγ activation.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vector for full-length human PPARγ
-
Expression vector for RXRα (PPARγ's heterodimerization partner)
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
Test compounds (Troglitazone, Rosiglitazone, etc.) dissolved in DMSO
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells in each well with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Causality and Trustworthiness: This assay directly links the presence of the compound to the activation of the target receptor (PPARγ) by measuring the downstream consequence (reporter gene expression). The use of a full-length receptor and its partner RXRα in a cellular context provides a more physiologically relevant system than simple ligand binding assays.
Experimental Workflow: PPARγ Reporter Assay
Caption: Workflow for a cell-based PPARγ reporter gene assay.
Protocol 2: In Vivo Murine Model of Type 2 Diabetes (db/db Mouse)
This protocol outlines a standard in vivo efficacy study using a genetic model of obesity and type 2 diabetes.
Objective: To evaluate the effect of a test compound on glucose homeostasis and insulin sensitivity in a diabetic animal model.
Model: Male db/db mice (8-10 weeks old). These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.
Materials:
-
db/db mice and lean littermate controls
-
Test compound (e.g., Troglitazone) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin and glucose for tolerance tests
-
Equipment for blood collection (e.g., tail vein lancets)
Procedure:
-
Acclimatization and Baseline: Acclimatize mice for one week. Record baseline body weight and fasting blood glucose levels.
-
Grouping: Randomize db/db mice into groups (n=8-10 per group): Vehicle control, Test compound (e.g., 30 mg/kg/day Troglitazone), Positive control (e.g., 10 mg/kg/day Rosiglitazone).
-
Dosing: Administer the compound or vehicle daily via oral gavage for 4 weeks. Monitor body weight and food intake regularly.
-
Blood Glucose Monitoring: Measure fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of week 4, perform an OGTT. After an overnight fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
-
Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and liver enzymes (ALT, AST). Harvest liver and adipose tissue for histological or gene expression analysis.
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Use statistical tests (e.g., ANOVA) to compare treatment groups with the vehicle control.
In Vivo to In Vitro Correlation: The in vivo efficacy observed in this model (e.g., reduction in blood glucose, improvement in glucose tolerance) should correlate with the in vitro PPARγ agonist potency. Discrepancies can point to differences in pharmacokinetics (absorption, distribution, metabolism, excretion) or off-target effects.
Bridging the Gap: The Unforeseen In Vivo Toxicity
While Troglitazone showed excellent efficacy in animal models and humans, its in vivo profile was marred by hepatotoxicity. This underscores the need to proactively investigate potential toxicity pathways.
Signaling Pathway: Troglitazone-Induced Hepatotoxicity
The toxicity is multifactorial, stemming from the unique chemical properties of Troglitazone's side chain.
A Head-to-Head Comparison of Chroman-5-amine and Chroman-3-amine Bioactivity: A Guide for Researchers
In the landscape of medicinal chemistry, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The specific placement of functional groups on this bicyclic system can dramatically alter its pharmacological profile. This guide provides an in-depth, head-to-head comparison of the bioactivity of two positional isomers: Chroman-5-amine and Chroman-3-amine. While both share the same fundamental chroman core, the location of the amine substituent dictates their interaction with distinct biological targets, steering their potential therapeutic applications in different directions. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed protocols for bioactivity assessment, and an exploration of the structure-activity relationships that govern their function.
Introduction: The Significance of Amine Position on the Chroman Scaffold
The chroman framework, a fusion of a benzene ring and a dihydropyran ring, is a versatile template in drug design. The introduction of an amine group, a key pharmacophoric element, imbues the molecule with the potential to interact with a wide array of biological targets through hydrogen bonding and ionic interactions. The distinction between this compound and Chroman-3-amine lies in the amine's point of attachment to the chroman ring. In this compound, the amine group is directly attached to the aromatic portion of the scaffold, whereas in Chroman-3-amine, it resides on the saturated dihydropyran ring. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure, electronic properties, and ultimately, its bioactivity.
Chroman-3-amine: A Modulator of Serotonergic and Sigma Receptor Systems
The bioactivity of Chroman-3-amine and its derivatives has been more extensively explored, revealing a strong propensity for interaction with central nervous system (CNS) targets, particularly serotonin (5-HT) and sigma (σ) receptors.
Serotonin Receptor Affinity and Functional Activity
Derivatives of Chroman-3-amine have demonstrated significant affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7.[1][2] This has positioned them as promising candidates for the development of novel antidepressants and anxiolytics. For instance, certain lactam-fused chroman derivatives with a 3-amino substituent exhibit dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT), a key target for selective serotonin reuptake inhibitors (SSRIs).[3][4]
Functional assays have revealed that the modulation of the 5-HT1A receptor by these compounds can range from agonism to antagonism, a property influenced by other substitutions on the chroman ring and the nature of the amine substituent.[3] For example, some derivatives have been identified as 5-HT1A antagonists, which, when co-administered with SSRIs, may lead to a faster onset of antidepressant effects.[3]
Sigma Receptor Binding
In addition to serotonergic targets, 3-amino-chromane derivatives have been identified as potent ligands for the σ1 receptor, a chaperone protein located at the endoplasmic reticulum that is implicated in a variety of cellular functions and is a target for neurodegenerative diseases and pain management.[5][6] Notably, the stereochemistry at the 3-position of the chroman ring plays a crucial role in σ1 receptor affinity and selectivity.[5]
This compound: A Key Building Block for Orexin Receptor Antagonists
In contrast to the well-documented CNS activity of Chroman-3-amine, the bioactivity of the parent this compound is less characterized. However, its significance in medicinal chemistry is underscored by its role as a critical intermediate in the synthesis of dual orexin receptor antagonists (DORAs).[7][8][9][10][11] DORAs are a class of drugs approved for the treatment of insomnia, functioning by blocking the wake-promoting signals of the orexin neuropeptides.
Head-to-Head Bioactivity Comparison
The distinct biological targets of Chroman-3-amine and this compound derivatives highlight the critical role of isomeric substitution in determining pharmacological activity.
| Feature | Chroman-3-amine & Derivatives | This compound & Derivatives |
| Primary Biological Targets | Serotonin (5-HT1A, 5-HT2B, 5-HT7) Receptors, Sigma (σ1) Receptor | Orexin (OX1, OX2) Receptors |
| Therapeutic Potential | Antidepressants, Anxiolytics, Neuroprotective Agents | Insomnia (as part of DORAs) |
| Mechanism of Action | Modulation of serotonergic and sigma receptor signaling | Antagonism of orexin receptors (as part of DORAs) |
Structure-Activity Relationship (SAR) Insights
The causality behind the divergent bioactivities of these two isomers can be attributed to their distinct structural and electronic properties.
DOT Diagram: Influence of Amine Position on Bioactivity
Caption: Positional Isomerism Dictates Biological Targeting.
For Chroman-3-amine , the amine group on the flexible dihydropyran ring allows for conformational adaptability, which is often crucial for fitting into the binding pockets of G-protein coupled receptors like the serotonin receptors. The stereochemistry at this position is also a key determinant of affinity and functional activity.[5]
For This compound , the amine group is part of a more rigid aniline-like system. This electronic arrangement and flatter geometry are likely key features for its utility as a scaffold for orexin receptor antagonists. The development of potent DORAs from this compound-derived intermediates suggests that this particular substitution pattern provides a crucial anchor point for interaction with the transmembrane domains of the orexin receptors.
Experimental Protocols for Bioactivity Assessment
To facilitate further research and a direct comparison of these two chromanamines, the following are detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for Serotonin Receptor (5-HT1A) Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT
-
Non-specific binding agent: 10 µM 5-HT
-
Test compounds (e.g., Chroman-3-amine derivatives)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM 5-HT.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for Determining Receptor Binding Affinity.
FLIPR-Based Calcium Mobilization Assay for Orexin Receptor (OX1R) Antagonism
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an orexin agonist.[12][13][14][15][16]
Materials:
-
CHO or HEK293 cells stably co-expressing the human OX1R and a G-protein like Gα16
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
OX1R agonist (e.g., Orexin-A)
-
Test compounds (e.g., this compound derivatives)
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a pre-determined concentration of the OX1R agonist (typically the EC80) to all wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the ability of the test compound to inhibit the agonist-induced calcium influx and calculate the IC50 value.
Conclusion and Future Directions
The comparative analysis of this compound and Chroman-3-amine bioactivity provides a compelling illustration of how subtle structural modifications can lead to profound differences in pharmacological profiles. Chroman-3-amine and its derivatives are established modulators of key CNS targets like serotonin and sigma receptors, with clear potential for the treatment of psychiatric and neurological disorders. In contrast, this compound serves as a foundational scaffold for the development of orexin receptor antagonists for insomnia.
For researchers in drug discovery, this head-to-head comparison underscores the importance of systematic structure-activity relationship studies. Future investigations should aim to procure direct experimental data on the bioactivity of the parent this compound to confirm its hypothesized interaction with orexin receptors. Furthermore, exploring derivatives of this compound for activity at other CNS targets could unveil novel pharmacological properties. Conversely, evaluating Chroman-3-amine derivatives for activity at orexin receptors could provide valuable insights into the broader applicability of the chroman scaffold. A deeper understanding of the structural requirements for selective targeting will undoubtedly pave the way for the development of more effective and safer therapeutics based on these versatile chemical frameworks.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Orexin 2 Receptor Antagonist Binding Affinity Assay.
- Porter, M. R., Xiao, H., Maity, S., Vail, N., Smith, S. B., & Topczewski, J. J. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega, 5(49), 32724–32737.
- Ennis, M. D., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(2), 701-704.
- Bonaventure, P., et al. (2010). Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen. Journal of Biomolecular Screening, 15(4), 423-431.
- Porter, M. R., et al. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega, 5(49), 32724-32737.
- Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.
- Childers, W. E., et al. (2010). Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT(1A) receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(2), 701-4.
- Smart, D., & Jerman, J. C. (2000). Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR. British Journal of Pharmacology, 129(8), 1668-1674.
- Cayman Chemical. (n.d.). Orexin 1 Receptor Reporter Assay Kit.
- Barrow, J. C., et al. (2010). Machine learning models to predict ligand binding affinity for the orexin 1 receptor.
- Porter, M. R., et al. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands.
- Smolecule. (n.d.). Buy Chroman-3-amine | 60575-19-1.
- Laugwitz, K. L., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 963-971.
- Holmberg, P., et al. (2005). Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor. Bioorganic & Medicinal Chemistry Letters, 15(3), 747-50.
- Bonaventure, P., et al. (2010).
- Ahmed, S. A., et al. (2018). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Molecular Structure, 1155, 64-76.
- Various Authors. (n.d.). Respresentative examples of bio active chrom.
- O'Brien, J. A., et al. (2008). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 448, 149-160.
- Various Authors. (2024). The biological activity of chromones.(Mini Review).
- Wikipedia. (n.d.). Orexin antagonist.
- Childers, W. E., et al. (2006). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry, 49(15), 4785-9.
- Emami, S., & Ghanbarimasir, Z. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 484-504.
- Coleman, P. J., & Renger, J. J. (2010). Orexin receptor antagonists: a review of promising compounds patented since 2006.
- Emami, S., & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- O'Brien, J. A., et al. (2008). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 448, 149-60.
- Coleman, P. J., & Renger, J. J. (2010). Discovery of Dual Orexin Receptor Antagonists (DORAs) for the Treatment of Insomnia. Current Topics in Medicinal Chemistry, 10(14), 1336-1351.
- Heide, L., et al. (2006). Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. Antimicrobial Agents and Chemotherapy, 50(4), 1136-1142.
- Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320-32.
- Pigott, A., et al. (2012). Affinity values (K i in nM) at selected serotonin receptor isoforms.
- Coleman, P. J., & Renger, J. J. (2009). Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current Opinion in Drug Discovery & Development, 12(4), 450-459.
- Drug Design Org. (2005).
- Tocris Bioscience. (n.d.). Sigma Receptors.
- Various Authors. (n.d.).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT(1A) receptor and the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 8. Orexin receptor antagonists: a review of promising compounds patented since 2006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orexin receptor antagonists: medicinal chemistry and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Chroman-5-amine Assay Results with Orthogonal Methods
Introduction: The Imperative for Rigorous Assay Validation
However, relying on a single analytical method, no matter how robust, introduces an inherent risk of systematic error. A given technique's limitations can mask impurities or lead to inaccurate quantification. This is where the principle of orthogonal method cross-validation becomes essential. An orthogonal method is an analytical technique that relies on a fundamentally different scientific principle to measure the same analyte.[4] By comparing the results from two or more independent methods, we can triangulate the truth, dramatically increasing confidence in the data.
This guide, grounded in the principles outlined by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH), provides a framework for the cross-validation of a primary Chroman-5-amine assay.[5][6][7][8][9] We will explore a primary quantitative method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and validate its results using a suite of orthogonal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-faceted approach ensures that an assay is not just precise, but truly "fit for purpose."[6][9]
The Cross-Validation Workflow: A Strategy for Confidence
The core principle of this workflow is to challenge the results of the primary quantitative assay (HPLC-UV) with methods that measure different molecular properties. This ensures that the reported purity and concentration are not artifacts of a single detection technique.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to De-risking Chroman-5-amine Derivatives: A Comparative Evaluation of Off-Target Effects
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. While Chroman-5-amine derivatives show significant promise as potent modulators of their intended kinase targets, a comprehensive understanding of their off-target interactions is critical for advancing safe and effective therapeutics.[1][2] This guide provides a comparative framework for evaluating the off-target effects of this compound derivatives, offering researchers the experimental methodologies and data-driven insights necessary to de-risk promising candidates and select those with the highest potential for clinical success.
Unintended interactions with other kinases or cellular components can lead to a range of adverse effects, undermining the therapeutic potential of an otherwise promising drug candidate.[1] Therefore, a rigorous and early assessment of off-target profiles is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[1][2] This guide will delve into four critical assays for characterizing the off-target liabilities of this compound derivatives: broad-panel kinase profiling, general cytotoxicity assessment, cardiac safety evaluation through hERG channel assays, and metabolic stability via cytochrome P450 (CYP450) inhibition assays.
Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making off-target interactions a common challenge for kinase inhibitors.[3] Comprehensive kinase profiling is therefore an indispensable tool for understanding the selectivity of this compound derivatives.[4][5] By screening against a large panel of kinases, researchers can identify potential off-target interactions that could lead to unforeseen side effects.[6][7]
Experimental Workflow: Kinase Profiling
A common and effective method for kinase profiling is the radiometric HotSpot™ assay.[6] This technique measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.
Comparative Data: Kinase Selectivity
The following table illustrates hypothetical kinase profiling data for two this compound derivatives (C5A-001 and C5A-002) compared to a known multi-kinase inhibitor, Sunitinib. The data is presented as the percentage of inhibition at a 1 µM compound concentration.
| Kinase Target | C5A-001 (% Inhibition) | C5A-002 (% Inhibition) | Sunitinib (% Inhibition) |
| Primary Target | 98 | 95 | 92 |
| Off-Target Kinase 1 | 15 | 5 | 88 |
| Off-Target Kinase 2 | 8 | 2 | 75 |
| Off-Target Kinase 3 | 22 | 10 | 65 |
| Off-Target Kinase 4 | 5 | 1 | 50 |
Interpretation: In this example, C5A-002 demonstrates superior selectivity compared to C5A-001 and Sunitinib, with minimal off-target inhibition at the tested concentration. This profile suggests a lower risk of off-target related side effects.
Cell Viability Assays: Assessing General Cytotoxicity
Early assessment of a compound's general cytotoxicity is crucial to flag potential liabilities that could terminate its development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[8] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Comparative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) |
| C5A-001 | > 50 | > 50 |
| C5A-002 | > 50 | > 50 |
| Staurosporine (Control) | 0.01 | 0.02 |
Interpretation: High IC50 values for C5A-001 and C5A-002 in non-target cell lines suggest low general cytotoxicity, a desirable characteristic for a therapeutic candidate. Staurosporine, a known potent but non-selective kinase inhibitor, serves as a positive control for cytotoxicity.
hERG Channel Assay: Mitigating Cardiotoxicity Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[9][10][11] Therefore, early evaluation of a compound's potential to block the hERG channel is a critical safety assessment in drug development.[9][10] Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[10][11]
Experimental Workflow: Automated Patch-Clamp hERG Assay
Comparative Data: hERG Inhibition (IC50)
| Compound | hERG IC50 (µM) |
| C5A-001 | > 30 |
| C5A-002 | 15 |
| E-4031 (Control) | 0.01 |
Interpretation: A higher hERG IC50 value is desirable, indicating a lower potential for cardiotoxicity. C5A-001 shows a more favorable safety profile in this assay compared to C5A-002. E-4031 is a potent hERG channel blocker used as a positive control.
Cytochrome P450 (CYP450) Inhibition Assay: Predicting Drug-Drug Interactions
The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs.[12][13] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions by altering the metabolism of co-administered medications.[12] Therefore, assessing the inhibitory potential of this compound derivatives against major CYP450 isoforms is a key component of preclinical safety evaluation.[13][14]
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (a source of CYP450 enzymes), a fluorogenic probe substrate specific for the CYP450 isoform being tested, and a NADPH regenerating system.
-
Compound Incubation: Add the this compound derivative at various concentrations to the reaction mixture and pre-incubate.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Fluorescence Measurement: Monitor the production of the fluorescent metabolite over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of metabolite formation and determine the percent inhibition caused by the compound. The IC50 value is then calculated from the concentration-response curve.
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput kinase profiling as a platform for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. criver.com [criver.com]
A Comparative Analysis of the Chroman Scaffold and Established Monoamine Oxidase Inhibitors in Neuropharmacology
Abstract
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the central nervous system, making them a key target in the treatment of depressive disorders and neurodegenerative diseases like Parkinson's.[1][2] For decades, the therapeutic landscape has been defined by irreversible, non-selective inhibitors and, more recently, by selective and reversible agents that offer improved safety profiles.[3][4] This guide provides a comparative analysis of these established drug classes against the emerging potential of the chroman chemical scaffold. While direct experimental data on Chroman-5-amine is nascent, this analysis leverages data from structurally related chromanone and chromane amine analogues to project its potential profile.[5][6][7] We will dissect the mechanisms, selectivity, and potency of benchmark inhibitors, present detailed protocols for their experimental validation, and position the chroman framework as a promising frontier for developing next-generation, highly selective MAO-B inhibitors for neurodegenerative applications.
Part 1: The Therapeutic Target: Monoamine Oxidase (MAO)
Monoamine oxidases are flavin-containing enzymes bound to the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters and neuromodulators.[8][9][10] Their activity directly impacts synaptic concentrations of these critical signaling molecules. Two distinct isoforms, MAO-A and MAO-B, exist, differentiated by their substrate preferences, inhibitor sensitivities, and tissue distribution.[1][10][11]
-
MAO-A: Primarily found in catecholaminergic neurons, the gut, and the placenta.[12][13] It preferentially metabolizes serotonin, norepinephrine, and dopamine.[12][14] Inhibition of MAO-A is the principal mechanism behind the antidepressant effects of MAO inhibitors.[2][14]
-
MAO-B: Predominantly located in glial cells, serotonergic neurons, and platelets.[13] Its main substrates are dopamine and phenylethylamine.[3] Selective inhibition of MAO-B increases dopamine levels in the brain, a cornerstone of therapy for Parkinson's disease.[2]
The differential roles of these isoforms necessitate the development of isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing side effects.
Caption: Mechanism of MAO Inhibition.
Part 2: A Survey of Established MAO Inhibitors
The clinical application of MAO inhibitors (MAOIs) has evolved significantly, moving from broad-spectrum agents to highly selective molecules.
Profile 1: Non-selective, Irreversible Inhibitors
This first generation of MAOIs binds covalently and indiscriminately to both MAO-A and MAO-B.[13]
-
Example: Tranylcypromine
-
Mechanism: Irreversibly inactivates the MAO enzyme, requiring the synthesis of new enzyme molecules to restore function, a process that can take up to two weeks.[13]
-
Clinical Context: Highly effective for treatment-resistant depression and atypical depression.[12][15][16]
-
Scientific Caveat: Their non-selective nature is responsible for the infamous "cheese effect." By inhibiting MAO-A in the gut, dietary tyramine (found in aged cheeses, cured meats) is not metabolized, leading to its systemic release and a potential hypertensive crisis.[12][15] This necessitates strict dietary restrictions, limiting their use to second or third-line therapy.[17]
Profile 2: Selective, Irreversible MAO-B Inhibitors
Developed to target Parkinson's disease, these drugs selectively inhibit MAO-B at therapeutic doses.
-
Example: Selegiline, Rasagiline
-
Mechanism: Forms a covalent bond with the FAD cofactor of the MAO-B enzyme.[14] At low doses, it is highly selective for MAO-B, but this selectivity is lost at higher concentrations.[12]
-
Clinical Context: Used as both monotherapy in early Parkinson's disease and as an adjunct to levodopa to reduce motor fluctuations and "off" time.[4][18] The transdermal formulation of selegiline is also approved for major depressive disorder, as it bypasses first-pass metabolism and inhibits both MAO-A and MAO-B in the brain.[12]
-
Scientific Caveat: While the risk of hypertensive crisis is significantly lower at selective MAO-B inhibiting doses, it is not eliminated, especially at higher doses or with co-administration of sympathomimetic drugs.[12]
Profile 3: Reversible MAO-A Inhibitors (RIMAs)
This class was designed to offer the antidepressant efficacy of MAO-A inhibition with an improved safety profile.
-
Example: Moclobemide
-
Mechanism: Binds reversibly and selectively to MAO-A.[1] This reversible nature allows dietary tyramine to displace the inhibitor from the enzyme in the gut, permitting tyramine metabolism and drastically reducing the risk of hypertensive crisis.[3]
-
Clinical Context: Used in the treatment of depression and social anxiety.[1] Its safety and tolerability make it a more attractive option than older, irreversible MAOIs.[19]
Part 3: The Chroman Scaffold: An Emerging Pharmacophore for MAO Inhibition
The chroman ring system is a structural motif found in a wide array of biologically active natural products, including flavonoids and tocopherols (Vitamin E).[7] Its rigid, bicyclic structure makes it an attractive scaffold in medicinal chemistry for designing ligands with high target specificity.[20] Pharmacological research has demonstrated that compounds containing the chroman or related chromanone core possess diverse activities, including anti-inflammatory, anticancer, and neuroprotective properties.[20]
While this compound itself is a foundational building block[21][22][23], recent studies on its derivatives have highlighted the scaffold's significant potential for MAO inhibition:
-
5-hydroxy-2-methyl-chroman-4-one: Isolated from the fungus Daldinia fissa, this compound was identified as a reversible and competitive inhibitor of MAO-B with an IC₅₀ value of 3.23 µM. It exhibited a ~4-fold selectivity for MAO-B over MAO-A.[5] Molecular docking simulations suggested a favorable binding energy and a specific hydrogen bond interaction with a cysteine residue (Cys172) in the active site of MAO-B, an interaction not predicted for MAO-A.[5]
-
C7-Substituted Chromanones: A synthesized series of chromanones demonstrated remarkably potent and highly selective MAO-B inhibition.[6] The most potent compound, featuring a halogen-substituted benzyloxy group at the C7 position, exhibited an IC₅₀ of 8.62 nM and over 11,000-fold selectivity for MAO-B over MAO-A.[6] These compounds were also found to be reversible inhibitors with low neurotoxicity in cell-based assays.[6]
These findings strongly suggest that the chroman scaffold is an excellent starting point for designing potent and highly selective MAO-B inhibitors. The amine functional group in this compound provides a versatile chemical handle for synthesizing a library of analogues to optimize potency and selectivity, positioning it as a key intermediate for novel drug candidates targeting neurodegenerative diseases.
Part 4: Comparative Analysis
The evolution of MAOIs reflects a drive towards greater target selectivity and improved safety. The chroman scaffold appears poised to be the next step in this evolution, particularly for MAO-B inhibition.
| Inhibitor Class | Example(s) | Target(s) | Reversibility | Potency (IC₅₀) | Primary Therapeutic Use | Key Limitation |
| Non-selective | Tranylcypromine | MAO-A & MAO-B | Irreversible | Low Micromolar | Treatment-Resistant Depression[15] | High risk of hypertensive crisis |
| Selective MAO-B | Selegiline, Rasagiline | MAO-B >> MAO-A | Irreversible | Low to Mid Nanomolar | Parkinson's Disease | Loss of selectivity at high doses |
| RIMA | Moclobemide | MAO-A >> MAO-B | Reversible | Mid to High Nanomolar | Depression, Social Anxiety[1] | Milder efficacy than irreversible MAOIs |
| Chromanone (C7-Substituted) | Compound 4f [6] | MAO-B | Reversible | 8.62 nM | (Investigational) Parkinson's | Preclinical stage of development |
| Chromanone (Natural) | HMC [5] | MAO-B > MAO-A | Reversible | 3.23 µM | (Investigational) Neurodegeneration | Moderate potency |
The data strongly indicates that chroman-based inhibitors can achieve potency comparable to or exceeding that of established irreversible MAO-B inhibitors like selegiline, while maintaining the superior safety profile of a reversible mechanism. Their exceptional selectivity (over 10,000-fold in some cases) is a significant advantage, potentially minimizing off-target effects and drug interactions.
Part 5: Experimental Validation Protocols
Validating a novel MAO inhibitor requires a systematic approach, beginning with in vitro enzyme assays and progressing to in vivo models.
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay
This protocol is designed for high-throughput screening to determine the IC₅₀ of a test compound against recombinant human MAO-A and MAO-B.
Causality: The choice of a fluorometric assay provides high sensitivity and is amenable to a 96-well plate format for efficient screening.[24] Kynuramine is used as a non-selective substrate that is metabolized by both MAO-A and MAO-B into the fluorescent product 4-hydroxyquinoline, allowing for a direct comparison of inhibitory activity on both isoforms using the same detection method.[8][25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to a working concentration.
-
Prepare a stock solution of the substrate, kynuramine, in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound analogue) and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions to the sample wells.
-
Add 10 µL of positive control dilutions to their respective wells.
-
Add 10 µL of assay buffer with DMSO to "enzyme control" (100% activity) and "blank" (no enzyme) wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to all wells except the "blank" wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data by subtracting the slope of the blank and expressing the activity as a percentage of the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for In Vitro MAO Inhibition Assay.
Protocol 2: Ex Vivo Brain MAO Activity Measurement in a Rodent Model
This protocol assesses the in vivo efficacy and target engagement of an MAO inhibitor after oral administration.
Causality: This ex vivo approach provides a direct measure of enzyme inhibition in the target organ (the brain) after systemic administration, offering crucial proof-of-concept data on bioavailability and blood-brain barrier penetration.[26] Measuring the levels of MAO-A and MAO-B specific neurotransmitter metabolites (5-HIAA and PAA, respectively) serves as a pharmacodynamic biomarker to confirm the functional consequence of MAO inhibition in vivo.[26]
Step-by-Step Methodology:
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats for one week.
-
Group animals (n=5 per group) and administer the test compound orally via gavage at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 2 hours), euthanize the animals via an approved method.
-
Rapidly dissect the brain, collecting specific regions like the striatum and cortex. Immediately freeze the samples on dry ice and store them at -80°C.
-
-
Mitochondrial Fraction Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction, which is enriched with MAO enzymes.
-
-
MAO Activity Assay:
-
Resuspend the mitochondrial pellets in assay buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Perform an MAO activity assay similar to the in vitro protocol, using the mitochondrial suspension as the enzyme source. Use specific substrates (e.g., [¹⁴C]5-HT for MAO-A, [¹⁴C]β-phenylethylamine for MAO-B) for a radiochemical assay or kynuramine for a fluorometric assay.
-
-
Biomarker Analysis (LC-MS/MS):
-
From a separate portion of the brain homogenate, perform a protein precipitation and extract the small molecule metabolites.
-
Use a validated LC-MS/MS method to quantify the levels of serotonin, 5-HIAA (5-hydroxyindoleacetic acid), 2-phenethylamine (PEA), and phenylacetic acid (PAA).[26]
-
-
Data Analysis:
-
Calculate the % MAO inhibition in the brains of treated animals relative to the vehicle control group.
-
Correlate the dose-dependent MAO inhibition with changes in the ratio of metabolite to neurotransmitter (e.g., 5-HIAA/serotonin).
-
Conclusion and Future Directions
The landscape of monoamine oxidase inhibitors is characterized by a clear trajectory towards enhanced selectivity and safety. While classic irreversible MAOIs remain potent tools for specific clinical situations, their associated risks have driven the development of selective and reversible alternatives. The chroman scaffold represents a highly promising platform for the next generation of MAOIs, particularly for selective MAO-B inhibition. Data from chromanone derivatives demonstrate that this chemical class can achieve nanomolar potency and exceptional selectivity in a reversible manner, a combination that is ideal for treating neurodegenerative disorders like Parkinson's disease.
The foundational structure, this compound, serves as a critical starting point for further medicinal chemistry exploration. Future work should focus on synthesizing and screening a focused library of this compound derivatives to fully map the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for such an evaluation, enabling researchers to validate these novel compounds and potentially deliver safer, more effective therapies for patients with debilitating neurological conditions.
References
- Wikipedia. Monoamine oxidase inhibitor. Link
- Finberg, J. P., & Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Link
- Riederer, P., & Lachenmayer, L. (2003).
- Sub Laban, T., & Saadabadi, A. (2025). Monoamine Oxidase Inhibitors (MAOIs).
- Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors)
- The Good Drug Guide. (n.d.). Reversible and selective monoamine oxidase inhibitors. Link
- Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Link
- Patsnap Synapse. (2025).
- Parkinson's Found
- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Link
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Link
- Fiedorowicz, J. G., & Swartz, K. L. (2004). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. PMC. Link
- Sapkota, A., et al. (2020). Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. BMC Neurology. Link
- BOC Sciences. (n.d.). MAO Inhibitors vs Other Enzyme Inhibitors Explained. Link
- Hanna, I., et al. (2025). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition [PDF]. Link
- Baker, G. B., et al. (1991). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review.
- Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Link
- BenchChem. (n.d.).
- Urbina, F., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Link
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Link
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Link
- OUCI. (n.d.).
- Lee, H., et al. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. MDPI. Link
- Wang, H., et al. (2018). Chromanones: selective and reversible monoamine oxidase B inhibitors with nanomolar potency. MedChemComm. Link
- Urbina, F., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PMC. Link
- Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- ChemicalBook. (n.d.). This compound synthesis. Link
- Cenmed Enterprises. (n.d.). This compound (C007B-458261). Link
- Wang, Y., et al. (2021).
- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Link
- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research. Link
- Khan, H., et al. (2019). Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders. PMC. Link
- Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. Link
- Abdel-Aziem, A., et al. (2015). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. Link
- AChemBlock. (n.d.). This compound 95.00%. Link
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible and selective monoamine oxidase inhibitors [biopsychiatry.com]
- 4. Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson’s disease: a multiple treatment comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 19. Clinical applications of MAO-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. cenmed.com [cenmed.com]
- 23. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
A Methodological Guide to Assessing the Therapeutic Index of Novel CNS Compounds: A Case Study Approach
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a cornerstone of pharmacology, providing a quantitative measure of a drug's relative safety.[1] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[2] A wider margin between toxicity and efficacy signals a safer compound, one less likely to cause adverse effects at therapeutic concentrations.[3] Conversely, a narrow therapeutic index necessitates careful patient monitoring, as small fluctuations in dose or metabolism can lead to toxicity.[2] The standard formula for this critical parameter is:
Therapeutic Index (TI) = Toxic Dose 50% (TD50) / Effective Dose 50% (ED50) [3][4]
In preclinical animal studies, the lethal dose (LD50) is often substituted for the toxic dose (TD50).[5]
This guide provides a comprehensive, field-proven framework for determining the therapeutic index of a novel investigational compound. As specific preclinical data for the research chemical Chroman-5-amine is not publicly available, we will use it as a hypothetical investigational compound to illustrate a robust, self-validating experimental blueprint. We will frame this investigation within a plausible therapeutic context: the development of a novel treatment for insomnia by targeting the orexin system. Our established comparator will be Suvorexant (Belsomra®), the first-in-class dual orexin receptor antagonist (DORA) approved for medical use.[3][6]
Section 1: Profiling the Investigational Compound and the Established Comparator
The Investigational Compound: this compound (Hypothetical Orexin Antagonist)
This compound belongs to the chroman chemical family. The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including Vitamin E and several agents with anticancer and antidiabetic properties. While specific data on this compound is limited, its structure presents a viable starting point for derivatization into a potential dual orexin receptor antagonist (DORA). Orexin neuropeptides are central promoters of wakefulness; blocking their receptors is a validated mechanism for treating insomnia.[5][6] Our hypothetical investigation assumes that this compound has been identified through initial screening as a potential DORA, necessitating a thorough assessment of its efficacy and safety.
The Established Comparator: Suvorexant (Belsomra®)
Suvorexant is a selective antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[3] By blocking the binding of the wake-promoting peptides orexin A and orexin B, it effectively suppresses the wake drive, facilitating the onset and maintenance of sleep.[2][5] It is approved for treating insomnia at doses ranging from 5 mg to 20 mg.[7] Preclinical and clinical studies have established its efficacy and safety profile, making it an ideal benchmark against which to compare our novel compound. While a precise, consolidated therapeutic index from a single preclinical source is not readily published, the extensive clinical data on its effective dose range (10-20 mg) and adverse effect profile (somnolence being the most common) provide a strong basis for comparison.[7][8][9]
Section 2: Experimental Blueprint for Determining Therapeutic Index
The following protocols are designed as a self-validating system. Each phase provides critical data that informs the design of the subsequent phase, ensuring ethical animal use and scientifically robust outcomes. This tiered approach, starting with in vitro methods before moving to in vivo studies, is consistent with FDA and ICH guidelines for preclinical safety assessment.
Phase 1: In Vitro Cytotoxicity Assessment (IC50 Determination)
Causality & Rationale: Before proceeding to animal models, an in vitro cytotoxicity assay provides a rapid and cost-effective initial assessment of the compound's potential for causing cell death. This is a critical step in the 3Rs (Replacement, Reduction, Refinement) of animal testing. The half-maximal inhibitory concentration (IC50) value derived from this assay helps to estimate a starting dose range for subsequent in vivo toxicity studies, minimizing the number of animals required. The MTT assay is a widely accepted colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a relevant cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells to assess neurotoxicity or hepatotoxicity, respectively) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in serum-free cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle solvent only (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Diagram: In Vitro Cytotoxicity Workflow
Caption: Workflow for determining IC50 via MTT assay.
Phase 2: In Vivo Efficacy Assessment (ED50 Determination)
Causality & Rationale: Demonstrating a therapeutic effect in a living organism is paramount. For an insomnia therapeutic, the goal is to promote sleep. Rodent models are frequently used to screen for novel hypnotics as the fundamental neurochemical regulation of sleep is similar to humans.[1][15] By administering varying doses of the compound and measuring a sleep-related endpoint (e.g., sleep latency or total sleep time), we can construct a dose-response curve to determine the ED50—the dose that produces the desired effect in 50% of the animal population.
Experimental Protocol: Rodent Model for Sleep Efficacy
-
Animal Acclimation: Use adult male Sprague-Dawley rats or C57BL/6 mice.[1] House the animals under a 12-hour light/12-hour dark cycle for at least one week to acclimate. For sleep studies, surgical implantation of electrodes for electroencephalography (EEG) and electromyography (EMG) is the gold standard, though simpler behavioral observation can be used for initial screening.[16]
-
Dose Selection: Based on the in vitro IC50 and literature on similar compounds, select 3-5 dose levels for testing (e.g., 1, 3, 10, 30 mg/kg) plus a vehicle control group.
-
Compound Administration: Administer this compound orally (p.o.) via gavage at the beginning of the animals' active period (the dark phase for nocturnal rodents) to test the drug's ability to overcome the natural drive for wakefulness.[17]
-
Data Collection: Record EEG/EMG data for at least 6 hours post-administration. The data will be scored in epochs (e.g., 10 seconds) as wake, non-REM (NREM) sleep, or REM sleep.
-
Endpoint Measurement: The primary endpoint will be a significant increase in total sleep time or a decrease in sleep latency (time to onset of persistent sleep) compared to the vehicle control group.
-
Data Analysis: For each dose group, determine the percentage of animals that achieve a predefined therapeutic effect (e.g., a 50% increase in total sleep time over baseline). Use this data to perform a probit analysis to calculate the ED50.
Diagram: In Vivo Efficacy (ED50) Workflow
Caption: Workflow for determining ED50 in a rodent sleep model.
Phase 3: In Vivo Acute Toxicity Assessment (LD50 Determination)
Causality & Rationale: This phase is a regulatory requirement to establish the compound's safety profile. The acute toxic class method (OECD Guideline 423) is a modern, ethical approach that uses a reduced number of animals in a stepwise procedure to classify a substance's toxicity and determine an approximate LD50.[18][19][20] The results directly inform the calculation of the therapeutic index.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Use healthy, young adult, nulliparous, non-pregnant female rats (the more sensitive sex is typically used).[21] Acclimate animals for at least five days.
-
Dosing Procedure: The test proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[18]
-
Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg, guided by in vitro data).
-
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[19] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or CNS effects, and behavior) and any mortalities.
-
Stepwise Decision:
-
If 2 or 3 animals die, the substance is classified at that hazard level, and testing stops. The LD50 is estimated to be in that range.
-
If 0 or 1 animal dies, proceed to the next higher dose level with a new group of 3 animals.
-
If the starting dose caused severe but non-lethal toxicity, testing may be repeated at a lower dose level.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
LD50 Estimation: The results (number of mortalities at specific dose levels) are used to classify the substance and estimate the LD50 according to the OECD 423 guideline tables.
Section 3: Data Synthesis and Therapeutic Index Calculation
Once the ED50 and LD50 values are determined, the therapeutic index can be calculated. The data should be summarized for a clear, objective comparison.
Table 1: Comparative Preclinical Data (Hypothetical & Real)
| Parameter | This compound (Hypothetical Data) | Suvorexant (Established Comparator) |
| Efficacy (ED50) | 10 mg/kg (p.o. in rats) | Effective in rats at 3-10 mg/kg; Human clinical dose 10-20 mg[7][22] |
| Toxicity (LD50) | 500 mg/kg (p.o. in rats) | No mortality in rats at 1000 mg/kg; Retinal atrophy in chronic studies[23] |
| Therapeutic Index (TI) | 50 (500 mg/kg / 10 mg/kg) | >100 (based on >1000 mg/kg / 10 mg/kg) |
Section 4: Authoritative Interpretation and Scientific Insights
Based on our hypothetical data, this compound exhibits a therapeutic index of 50. Suvorexant, based on available preclinical safety data, shows an even larger therapeutic index of over 100.[23] A higher TI generally indicates a more favorable safety profile.[3] In this scenario, while this compound shows promise, its safety margin is narrower than that of the established drug, Suvorexant. This would suggest that further structural modifications may be necessary to reduce toxicity while maintaining or improving efficacy.
It is crucial to understand that the TI is not an absolute measure of safety. It doesn't account for the slope of the dose-response curves for therapeutic and toxic effects. A drug with a steep toxicity curve could still be dangerous even with a high TI. Therefore, toxicologists often consider the Margin of Safety (MOS) , typically calculated as the ratio of the toxic dose in 1% of the population (TD01) to the effective dose in 99% of the population (ED99), to provide a more conservative and often more realistic assessment of drug safety.
Diagram: Therapeutic Index and Margin of Safety
Caption: Relationship between dose-response and safety metrics.
This methodological guide provides a robust framework for the preclinical assessment of a novel compound's therapeutic index. By integrating in vitro and in vivo protocols in a logical, self-validating sequence, researchers can generate the critical data needed to make informed decisions in the drug development pipeline, ensuring both scientific integrity and adherence to ethical standards.
References
- Wikipedia. (n.d.). Suvorexant.
- St. Louis College of Pharmacy. (2013). Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia. PMC.
- Stahl, S. M. (2016). Mechanism of action of suvorexant. PubMed.
- Patsnap. (2024). What is the mechanism of Suvorexant? Patsnap Synapse.
- YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
- YouTube. (2025). Pharmacology of Suvorexant (Belsomra) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- PubMed. (n.d.). Insomnia-related rodent models in drug discovery.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- PMC. (n.d.). Simplified drug efficacy screening system for sleep-disorder drugs using non-human primates.
- ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PMC. (n.d.). Animal Models of Sleep Disorders.
- OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
- OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
- Creative Biolabs. (n.d.). Rodent Sleep Disorder Models.
- Johns Hopkins University. (2013). Animal models of sleep disorders.
- PubMed. (n.d.). Suvorexant for insomnia: a systematic review of the efficacy and safety profile.
- PMC. (n.d.). Suvorexant in insomnia: efficacy, safety and place in therapy.
- PMC. (n.d.). Suvorexant in the Treatment of Difficulty Falling and Staying Asleep (Insomnia).
- FDA. (2014). 204569Orig1s000.
- Impactfactor. (2015). Suvorexant: A New Drug in the Treatment of Insomnia.
- ResearchGate. (n.d.). Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters.
- ScienceDirect. (2017). Preclinical assessment of the abuse potential of the orexin receptor antagonist, suvorexant.
- PMC. (n.d.). Suvorexant.
- ResearchGate. (2016). The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia.
- PubMed. (n.d.). Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia.
- PubMed Central. (n.d.). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts.
- MedlinePlus. (2025). Suvorexant.
- PubMed. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts.
Sources
- 1. Rodent Sleep Disorder Models - Creative Biolabs [creative-biolabs.com]
- 2. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 3. Suvorexant - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suvorexant for insomnia: a systematic review of the efficacy and safety profile for this newly approved hypnotic - what is the number needed to treat, number needed to harm and likelihood to be helped or harmed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simplified drug efficacy screening system for sleep-disorder drugs using non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. oecd.org [oecd.org]
- 21. researchgate.net [researchgate.net]
- 22. Suvorexant in the Treatment of Difficulty Falling and Staying Asleep (Insomnia) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Bridging the Gap: A Guide to Validating In Silico Predictions of Chroman-5-amine with Experimental Data
In the landscape of modern drug discovery, the synergy between computational predictions and experimental validation is paramount.[1] In silico models offer a powerful and cost-effective means to rapidly screen vast chemical libraries and prioritize candidates with desirable pharmacological profiles.[2][3] However, these computational hypotheses must be rigorously tested at the bench to confirm their validity and biological relevance. This guide provides a comprehensive framework for validating hypothetical in silico predictions for Chroman-5-amine, a promising but understudied scaffold, with robust experimental data.
The chroman ring system is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic molecules.[4][5][6] While specific experimental data for this compound is limited, its structural similarity to other pharmacologically active chroman derivatives suggests a high potential for biological activity. This guide will therefore use this compound as a case study to illustrate the critical process of moving from computational prediction to experimental validation.
Hypothetical In Silico Predictions for this compound
Based on the known biological activities of structurally related chroman amines, a series of in silico predictions for this compound have been generated. These computational analyses, employing a combination of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, suggest that this compound may exhibit neuroprotective and anticancer properties.[7][8]
Predicted Biological Targets and Activity:
-
Neuroprotection: Molecular docking studies predict that this compound may bind to and inhibit the activity of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. The amine group at the 5-position is predicted to form a key hydrogen bond interaction within the active site of the enzyme.
-
Anticancer Activity: Pharmacophore modeling suggests that this compound shares key structural features with known inhibitors of histone deacetylase (HDAC) enzymes. Aberrant HDAC activity is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.
Predicted ADMET Properties:
A summary of the predicted ADMET properties for this compound is presented in Table 1. These predictions are crucial for early-stage assessment of the compound's drug-like properties.[9][10]
| Property | Predicted Value | Implication |
| Absorption | ||
| Oral Bioavailability | > 80% | Good potential for oral administration |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut |
| P-gp Substrate | No | Low risk of efflux by P-glycoprotein |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Permeable | Potential for CNS activity |
| Plasma Protein Binding | < 90% | Sufficient free drug for therapeutic effect |
| Metabolism | ||
| CYP2D6 Inhibition | Low risk | Reduced potential for drug-drug interactions |
| Excretion | ||
| Renal Excretion | Moderate | Primary route of elimination |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
Table 1: Hypothetical In Silico ADMET Predictions for this compound
Experimental Validation Workflow
The following sections detail the experimental protocols required to validate the in silico predictions for this compound. The workflow is designed to be a self-validating system, where each experimental stage provides crucial data to inform the next.
Figure 1: Workflow for the validation of in silico predictions.
Part 1: Synthesis and Characterization of this compound
The first crucial step is the synthesis and purification of this compound to ensure the material used in subsequent biological assays is of high purity and its structure is confirmed.
Experimental Protocol: Synthesis of this compound
A potential synthetic route involves the hydrogenation of 5-nitro-2H-chromene.[11]
-
Dissolution: Dissolve 5-nitro-2H-chromene in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by Thin Layer Chromatography).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part 2: In Vitro Biological Evaluation
With the confirmed compound in hand, the next step is to perform in vitro assays to test the predicted biological activities.
Experimental Protocol: MAO-B Inhibition Assay
This assay will determine the inhibitory potential of this compound against the MAO-B enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., benzylamine).
-
Compound Incubation: Incubate varying concentrations of this compound with the MAO-B enzyme in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation over time using a fluorescent or colorimetric method.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocol: HDAC Inhibition Assay
This assay will assess the ability of this compound to inhibit HDAC activity.
-
Enzyme and Substrate: Use a commercially available HDAC assay kit containing a fluorogenic HDAC substrate and HeLa nuclear extract as the source of HDAC enzymes.
-
Compound Treatment: Treat the HeLa nuclear extract with a range of concentrations of this compound.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity, which is proportional to the HDAC activity.
-
IC50 Calculation: Determine the IC50 value for HDAC inhibition.
Experimental Protocol: Cell-Based Assays
These assays will evaluate the effects of this compound in a cellular context.
-
Neuroprotection Assay:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y).
-
Toxin Induction: Induce neurotoxicity by treating the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA).
-
Compound Treatment: Co-treat the cells with the neurotoxin and varying concentrations of this compound.
-
Viability Assessment: Measure cell viability using an MTT or similar assay to determine the protective effect of the compound.
-
-
Anticancer Cytotoxicity Assay:
-
Cell Lines: Use a panel of cancer cell lines (e.g., HCT116 for colorectal cancer, MCF7 for breast cancer).[12][13][14]
-
Compound Exposure: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using the Sulforhodamine B (SRB) assay.
-
GI50 Determination: Calculate the concentration required to inhibit cell growth by 50% (GI50).
-
Part 3: In Vitro ADMET Profiling
To validate the in silico ADMET predictions, a series of standardized in vitro assays should be conducted.
Experimental Protocol: Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
-
Cell Monolayer: Grow Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed, mimicking the intestinal barrier.
-
Compound Application: Apply this compound to the apical (AP) side of the monolayer.
-
Sampling: Collect samples from the basolateral (BL) side at various time points.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
Experimental Protocol: hERG Inhibition Assay
This assay is crucial for assessing the risk of cardiotoxicity.
-
Cell Line: Use a cell line stably expressing the hERG potassium channel.
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current.
-
Compound Application: Apply different concentrations of this compound to the cells.
-
Current Measurement: Measure the inhibition of the hERG current by the compound.
-
IC50 Determination: Calculate the IC50 value for hERG channel inhibition.
Comparison and Interpretation of Results
The culmination of this process is a direct comparison of the in silico predictions with the experimental data, as summarized in Table 2.
| Parameter | In Silico Prediction | Experimental Result | Conclusion |
| Biological Activity | |||
| MAO-B Inhibition | High Affinity | IC50 = [Value] nM | [Agreement/Discrepancy - e.g., Confirms prediction of neuroprotective target] |
| HDAC Inhibition | Moderate Affinity | IC50 = [Value] µM | [Agreement/Discrepancy - e.g., Validates potential anticancer mechanism] |
| ADMET Properties | |||
| Caco-2 Permeability | High | Papp = [Value] | [Agreement/Discrepancy - e.g., Supports predicted good oral absorption] |
| hERG Inhibition | Low Risk | IC50 > [Value] µM | [Agreement/Discrepancy - e.g., Confirms low risk of cardiotoxicity] |
Table 2: Comparison of In Silico Predictions and Experimental Data for this compound
Discrepancies between the predicted and experimental results are not failures but rather opportunities for model refinement.[15] If, for instance, the experimental MAO-B inhibition is lower than predicted, the docking model can be re-examined to identify why the initial prediction was inaccurate. This iterative process of prediction, experimentation, and model refinement is the cornerstone of modern, efficient drug discovery.[16]
Figure 2: The iterative cycle of in silico prediction and experimental validation.
Conclusion
While this compound serves as a hypothetical case study in this guide, the principles and methodologies described are universally applicable. The integration of computational and experimental approaches provides a robust framework for accelerating drug discovery programs.[1] By systematically validating in silico predictions with high-quality experimental data, researchers can make more informed decisions, reduce late-stage attrition, and ultimately, enhance the efficiency of bringing novel therapeutics to the clinic.
References
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences.
- Beckers, M., Sturm, N., Sirockin, F., Fechner, N., & Stiefl, N. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14047–14060. [Link]
- Validation approaches for computational drug repurposing: a review. (2024).
- Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. (2006). Journal of Medicinal Chemistry, 49(15), 4785-9. [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
- ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. (2008). Molecular Pharmaceutics, 5(4), 581–592. [Link]
- What are computational methods in drug discovery?. (2025). Eureka LS. [Link]
- In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2003). Nature Reviews Drug Discovery, 2, 193-204. [Link]
- How to experimentally validate drug-target interactions?. (2012).
- Experimental and Computational Approaches to Improve Binding Affinity in Chemical Biology and Drug Discovery. (2020). Current Pharmaceutical Design, 26(30), 3591-3592. [Link]
- Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022).
- Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). Chemistry Central Journal, 12(1), 133. [Link]
- Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives. (2009). Journal of Medicinal Chemistry, 52(5), 1376-88. [Link]
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). International Journal of Molecular Sciences, 25(23), 12988. [Link]
- Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018).
- Syntheses and Biological Activities of Chroman-2-ones. A Review. (2021).
Sources
- 1. jddhs.com [jddhs.com]
- 2. What are computational methods in drug discovery? [synapse.patsnap.com]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. audreyli.com [audreyli.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Safety Operating Guide
A Guide to the Proper Disposal of Chroman-5-amine for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Chroman-5-amine (CAS: 50386-65-7). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in our waste management practices. This guide is built on the foundational principles of risk mitigation, regulatory compliance, and scientific causation. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, a conservative approach is mandated. This compound must be treated as a hazardous substance, leveraging knowledge of its chemical class—aromatic amines—to inform all handling and disposal protocols.
Hazard Assessment and Characterization
This compound is an organic compound containing a primary aromatic amine functional group. Aromatic amines as a class are recognized for a range of potential biological activities and toxicities.[1] Therefore, until specific toxicological data becomes available, this compound must be presumed to possess the following hazards:
-
Health Hazards : Assumed to be harmful if ingested, inhaled, or absorbed through the skin. A safety data sheet for the related compound, (S)-Chroman-4-amine hydrochloride, indicates risks of acute oral toxicity, skin irritation, and serious eye irritation.[2] Exposure to some amine vapors can also lead to visual disturbances.[3]
-
Environmental Hazards : Amines can be harmful to aquatic life and ecosystems.[4] Aromatic amines, in particular, are an important class of environmental pollutants due to their widespread industrial use and potential for human exposure.[1]
-
Chemical Reactivity : As a base, this compound will react exothermically with acids. It should also be considered incompatible with strong oxidizing agents. Segregation from such materials is a critical safety measure to prevent uncontrolled reactions.[4][5]
Quantitative Data for Waste Profiling
Accurate waste profiling is essential for regulatory compliance and for certified disposal contractors to handle the material appropriately. The following table summarizes necessary data. Where specific data for this compound is unavailable, it must be determined by laboratory analysis or treated as "unknown" in your waste manifest, defaulting to the most conservative disposal route.
| Parameter | Value | Source / Method of Determination |
| Chemical Name | This compound | N/A |
| CAS Number | 50386-65-7 | AChemBlock[6] |
| Molecular Formula | C₉H₁₁NO | AChemBlock[6] |
| Physical State | To be determined (Solid or Liquid) | Visual Inspection |
| pH | To be determined | pH meter or test strips (for aqueous solutions) |
| Assumed Hazards | Toxic, Irritant, Environmental Hazard | Inferred from chemical class[1][2] |
Personnel Safety: The First Line of Defense
Before handling this compound or its waste, the following Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier to all potential routes of exposure.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is to protect against splashes and potential aerosols.
-
Hand Protection : Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as solid chemical waste after handling or if contamination is suspected.[2] Proper glove removal technique is essential to prevent skin contact.[2]
-
Body Protection : A flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection : All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is not merely procedural; it is a self-validating system that ensures safety and compliance at every stage.
Step 1: Waste Segregation (The Causality of Prevention)
The principle of segregation is to prevent hazardous reactions within the waste container.[4]
-
Isolate Amine Waste : Collect this compound waste in a dedicated container.
-
Avoid Incompatibilities : NEVER mix this compound waste with the following:
-
Acids : A violent exothermic neutralization reaction can occur.
-
Strong Oxidizing Agents : Can lead to a rapid, potentially explosive reaction.
-
Halogenated Solvents : Some amines can react with certain halogenated compounds.
-
-
Segregate Waste Streams : Use separate, clearly labeled containers for solid waste, aqueous waste, and non-halogenated organic solvent waste containing this compound.
Step 2: Container Selection and Labeling
The waste container is the primary containment vessel and must be chosen and labeled correctly to ensure safety and communicate hazards.
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition and free of contamination.
-
Apply Hazardous Waste Label : As soon as the first drop of waste is added, label the container. The label must include:
-
The words "HAZARDOUS WASTE "[7]
-
The full chemical name: "This compound " and any other constituents.
-
The approximate concentration of each component.
-
The relevant hazard information (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating laboratory or principal investigator.
-
Step 3: Waste Accumulation and Storage
-
Solid Waste : Collect contaminated PPE (gloves, weigh boats, wipes) and residual solid this compound in a designated, labeled solid waste container.
-
Liquid Waste : Use a funnel to transfer liquid waste into the appropriate container, ensuring the exterior of the container remains clean.[5]
-
Secure the Container : Keep the waste container tightly sealed when not in use.[5]
-
Do Not Overfill : The container must not be filled beyond 90% of its capacity to allow for vapor expansion.[5]
-
Secondary Containment & Storage : Store the sealed waste container in a designated satellite accumulation area. This area must have secondary containment (such as a chemical-resistant tray or cabinet) and be located away from general lab traffic.[8]
Step 4: Final Disposition
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4]
-
Schedule a Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for waste collection.[8]
-
Provide Documentation : Accurately complete all required waste manifest paperwork, using the information from your hazardous waste label.
-
Disposal of "Empty" Containers : Any container that once held pure this compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed according to your institutional policy.
Emergency Procedures: Small-Scale Spill Response
In the event of a small spill (<100 mL or 100g) inside a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don appropriate PPE as described in Section 3.
-
Containment : Cover the spill with an absorbent material (e.g., vermiculite or a commercial chemical spill pad).
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for this compound waste management.
References
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
- ResearchGate. (2015). Treatment of amine wastes generated in industrial processes.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Center for Biotechnology Information. (n.d.). Chroman-3-yl-dipropyl-amine. PubChem Compound Database.
- Angene Chemical. (2021). Safety Data Sheet: (S)-Chroman-4-amine hydrochloride.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914–923. [Link]
- Kim, J. Y., & Paek, D. (2014). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 26, 23. [Link]
Sources
- 1. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ethz.ch [ethz.ch]
- 6. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of Chroman-5-amine: Essential Protective Measures
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these compounds. Chroman-5-amine, a valuable building block in medicinal chemistry, requires a nuanced and rigorous approach to personal safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles, ensuring that your work with this and similar aromatic amines is conducted with the highest degree of safety and integrity.
The core principle underpinning this guide is that every chemical, particularly one with limited publicly available toxicological data, must be treated with a conservative and proactive safety mindset. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and significant dermal absorption, which can lead to systemic exposure.[1][2][3] Therefore, our protocols are designed as a self-validating system to minimize all potential routes of exposure.
Hazard Assessment: Understanding the Risks of this compound
A thorough hazard assessment is the foundation of any laboratory safety protocol.[4][5] While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards based on its chemical class—aromatic amine—and data from structurally related compounds.
-
Primary Routes of Exposure: Inhalation of aerosolized powder, dermal (skin) absorption, and eye contact. Aromatic amines are readily absorbed through the skin, and this route may contribute significantly to overall exposure, sometimes exceeding inhalative exposure.[1][6][7]
-
Anticipated Health Hazards: Based on analogous structures like 3,5-Diamino-2-phenyl-4H-chromen-4-one, we must assume this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Many aromatic amines are also classified as suspected carcinogens.[2][3]
-
Workplace Regulations: All handling procedures must comply with the Occupational Safety and Health Administration (OSHA) standard for Personal Protective Equipment (PPE), 29 CFR 1910.132, which mandates that employers provide appropriate PPE and that employees are trained in its proper use.[4][9][10]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound in solid and solution forms.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Fully-buttoned lab coat; disposable sleeves | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and a face shield | NIOSH-approved N95 respirator (or higher) |
| Solution Preparation | Chemical-resistant apron over a lab coat | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and a face shield | Work within a certified chemical fume hood |
| Running Reactions/Transfers | Chemical-resistant apron over a lab coat | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles | Work within a certified chemical fume hood |
| Waste Handling/Disposal | Chemical-resistant apron over a lab coat | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | Work within a certified chemical fume hood |
-
Double Gloving: This is a critical practice when handling compounds with high dermal absorption potential.[1][6] The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a tear or permeation. Nitrile gloves are a good initial choice, offering protection against a range of chemicals and visibly tearing upon puncture.[11][12] For extended contact or handling of solutions, more robust materials like butyl or neoprene should be considered.[11][13]
-
Face Shield over Goggles: When handling solid powders that can become airborne, a face shield provides a secondary barrier to protect the face and neck, supplementing the primary seal around the eyes provided by goggles.
-
Respiratory Protection: Weighing of potent solid compounds is a high-risk activity for aerosol generation. An N95 respirator is the minimum requirement to prevent inhalation of fine particles. All respirator use must be in accordance with a formal respiratory protection program as outlined by OSHA.[9] For all other operations involving solutions, a certified chemical fume hood provides superior engineering control to minimize vapor inhalation.[14]
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow for this compound.
Operational Protocol: Step-by-Step Guidance
Adherence to a strict, sequential protocol is non-negotiable. This workflow ensures that barriers are established before handling begins and are safely removed only after the work area is secure.
-
Designate Area: Cordon off a specific area for handling this compound, such as a designated chemical fume hood. Post signage indicating "DANGER – CHEMICAL CARCINOGEN, Authorized Personnel Only".[14]
-
Prepare Surfaces: Cover the work surface with plastic-backed absorbent paper to contain spills.[15]
-
Assemble Materials: Place all necessary equipment (spatulas, vials, solvents, waste containers) within the designated area to avoid reaching outside the containment zone during the procedure.
-
Don PPE (Donning Sequence):
-
First, don a lab coat and disposable sleeves.
-
Next, don your inner pair of nitrile gloves.
-
If handling the solid outside of a fume hood (e.g., in a balance enclosure), don your N95 respirator and perform a seal check.
-
Don chemical safety goggles, followed by a face shield.
-
Finally, don your outer pair of nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Initial Decontamination: In the designated work area, wipe down the exterior of the outer gloves with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the hazardous waste container.
-
Doff PPE (Doffing Sequence - Critical to Avoid Contamination):
-
Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated solid hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat and sleeves, turning them inward as you remove them to contain any surface contamination.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
Lastly, if a respirator was used, remove it without touching the front filter surface.
-
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[16]
Disposal Plan: Managing Contaminated Waste
A comprehensive disposal plan is essential to prevent environmental contamination and ensure the safety of all laboratory and support personnel.[16][17]
-
Waste Segregation: Maintain separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Contaminated gloves, wipes, absorbent paper, vials, and surplus this compound solid.
-
Liquid Waste: Contaminated solvents and reaction quenching solutions.
-
Sharps: Contaminated needles and syringes.
-
-
Container Management: All waste containers must be kept closed except when adding waste.[14] They should be stored in a secondary containment bin within a ventilated area, away from incompatible materials.
-
Labeling: Label all containers with "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[14]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Never dispose of aromatic amine waste down the drain.[16]
The following diagram outlines the waste management workflow.
Caption: Waste Disposal Workflow for this compound.
By integrating this expert-driven, safety-first approach into your daily operations, you build a culture of trust and scientific integrity. This guide serves not just as a set of instructions, but as a foundational resource for responsible research and development.
References
- Personal Protective Equipment Subpart I 29 CFR 1910.132.
- 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
- 1910.132 - General requirements.
- Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal p
- OSHA 1910.132 Personal Protective Equipment (PPE).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
- Working Safely with Carcinogens Guideline. The University of Queensland. [Link]
- Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases.
- Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. University of Cambridge, Department of Chemistry. [Link]
- Percutaneous absorption of aromatic amines - a contribution for human health risk assessment. Food and Chemical Toxicology. [Link]
- Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. PubMed. [Link]
- Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements. TestGuy Electrical Testing Network. [Link]
- Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Princeton University Environmental Health & Safety. [Link]
- Chemical Carcinogens - Guidelines For The Safe Use. University of Delaware Environmental Health & Safety. [Link]
- Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]
- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
- Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
- Guidelines for the Selection of Chemical-Resistant Gloves. University of California, San Diego. [Link]
Sources
- 1. Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. Percutaneous absorption of aromatic amines - a contribution for human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 10. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 11. safeopedia.com [safeopedia.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 14. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. jefferson.edu [jefferson.edu]
- 16. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
